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  • Product: 3-Methylazetidine-1-carbonyl chloride
  • CAS: 2107231-04-7

Core Science & Biosynthesis

Foundational

safety data sheet and handling guidelines for 3-Methylazetidine-1-carbonyl chloride

An In-depth Technical Guide to the Safe Handling of 3-Methylazetidine-1-carbonyl chloride This guide provides comprehensive safety and handling information for 3-Methylazetidine-1-carbonyl chloride, a reactive chemical i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 3-Methylazetidine-1-carbonyl chloride

This guide provides comprehensive safety and handling information for 3-Methylazetidine-1-carbonyl chloride, a reactive chemical intermediate of significant interest to researchers and professionals in drug development and synthetic chemistry. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally analogous azetidine derivatives and functionally related acyl chlorides to provide a robust framework for its safe utilization. The principles and protocols outlined herein are grounded in established laboratory safety standards and the known reactivity of its constituent functional groups.

Understanding the Compound: Reactivity and Rationale for Caution

3-Methylazetidine-1-carbonyl chloride incorporates two key structural features that dictate its reactivity and associated hazards: the strained four-membered azetidine ring and the highly electrophilic acyl chloride group.

  • Azetidine Ring: The four-membered ring is subject to considerable ring strain (approx. 25.4 kcal/mol), making it more reactive than larger heterocycles like pyrrolidines.[1] This inherent strain can be a driving force in certain chemical transformations.

  • Acyl Chloride Group: Acyl chlorides are among the most reactive carboxylic acid derivatives.[2] The carbonyl carbon is highly electrophilic, making the compound susceptible to rapid reaction with nucleophiles.

The primary hazard stems from the acyl chloride's high reactivity, particularly with water and other protic solvents, which leads to a vigorous (potentially violent) reaction that liberates corrosive hydrogen chloride (HCl) gas.[2][3] This reactivity necessitates stringent handling protocols to prevent accidental contact and exposure.

Hazard Identification and Classification

Based on data for analogous compounds like Azetidine-1-carbonyl chloride and other acyl chlorides, 3-Methylazetidine-1-carbonyl chloride is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[4][5][6]

Table 1: Anticipated GHS Classification

Hazard ClassCategoryHazard StatementPictogram
Flammable LiquidsCategory 4H227: Combustible liquidNo Pictogram
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1H314: Causes severe skin burns and eye damage
Acute Toxicity (Oral, Dermal)Category 4 (Anticipated)H302 + H312: Harmful if swallowed or in contact with skin
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Signal Word: Danger [4][5]

First-Aid Measures: Immediate Response Protocols

Rapid and appropriate first aid is critical in the event of exposure. Facilities using this material must have an eyewash station and safety shower in the immediate vicinity of the workstation.[3][7]

  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[3][7][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][9]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[9] If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[3]

Safe Handling and Storage: A Self-Validating Protocol

The causality behind these handling protocols is to maintain the integrity of the compound while preventing any unintended reactions or exposures. This is achieved by rigorously excluding atmospheric moisture and ensuring containment.

Experimental Workflow for Handling 3-Methylazetidine-1-carbonyl chloride

Workflow: Safe Handling of a Reactive Acyl Chloride prep Step 1: Preparation - Don appropriate PPE - Ensure fume hood is operational - Purge glassware with inert gas transfer Step 2: Aliquoting - Use dry, inert gas-flushed syringes - Transfer required amount to reaction vessel under inert atmosphere prep->transfer Inert Atmosphere reaction Step 3: Reaction - Cool reaction vessel (e.g., 0°C) - Add reagent dropwise to cooled solution of nucleophile transfer->reaction Controlled Addition quench Step 4: Quenching - Slowly add a suitable quenching agent (e.g., isopropanol, sat. NaHCO3 soln.) to neutralize excess reagent reaction->quench Post-Reaction cleanup Step 5: Decontamination & Cleanup - Rinse all glassware with a quenching solvent - Dispose of waste in designated container - Clean work area quench->cleanup Final Phase

Caption: Logical workflow for the safe handling and use of 3-Methylazetidine-1-carbonyl chloride.

Step-by-Step Handling Protocol:
  • Work Area Preparation: All manipulations must be conducted within a certified chemical fume hood to ensure adequate ventilation.[7] The work surface should be clean, and all necessary equipment (syringes, needles, glassware) must be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon) to remove all traces of moisture.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes a lab coat, chemical-resistant gloves (e.g., nitrile, inspected before use), and chemical safety goggles. A face shield is strongly recommended due to the corrosive nature of the compound.[3][7][10]

  • Inert Atmosphere Handling: The container should be kept tightly closed and stored under an inert gas.[11] When aliquoting the reagent, use techniques that maintain an inert atmosphere, such as using a syringe through a septum. This prevents hydrolysis from atmospheric moisture, which would generate HCl gas and degrade the reagent.

  • Reaction Setup: Reactions should be performed under an inert atmosphere. The addition of 3-Methylazetidine-1-carbonyl chloride to a reaction mixture should be done slowly and in a controlled manner, preferably to a cooled solution, to manage any exothermic processes.

  • Quenching and Waste Disposal: Unused reagent and reaction residues must be quenched carefully. Slowly add the material to a stirred, cold solution of a suitable nucleophile like isopropanol or a basic solution such as sodium bicarbonate. The resulting waste should be placed in a designated, properly labeled hazardous waste container.[8]

Storage Conditions:

Store the compound in a tightly-sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, amines, and strong bases.[3][7] Storage at 2-8°C under an inert atmosphere is recommended to ensure long-term stability.[6][10]

Exposure Controls and Personal Protection

Engineering controls and PPE are the primary methods to minimize exposure risk.

  • Engineering Controls: A chemical fume hood is mandatory.[12] Ensure safety showers and eyewash fountains are readily accessible.[3]

  • Personal Protective Equipment (PPE):

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles and a face shield.[10][11]Protects against splashes of corrosive material.
Skin Chemical-resistant gloves (e.g., nitrile).[9] Lab coat.Prevents skin contact, which can cause severe burns.
Respiratory Not typically required if handled in a fume hood. For emergencies or spill cleanup, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and acid gases) is necessary.[9]Protects against inhalation of irritating vapors or HCl gas.

Physical and Chemical Properties

Table 3: Physicochemical Properties of Azetidine-1-carbonyl chloride

PropertyValueSource
Molecular Formula C4H6ClNOPubChem[5]
Molecular Weight 119.55 g/mol PubChem[5]
Appearance Likely a liquid (combustible)Inferred from GHS[5]
Reactivity Reacts with water and nucleophilesGeneral Acyl Chloride Chemistry[2]

Accidental Release and Fire-Fighting Measures

Accidental Release:
  • Evacuate: Evacuate non-essential personnel from the area.[9][10]

  • Ventilate: Ensure the area is well-ventilated (use fume hood if spill is contained).

  • Contain: For a small spill, absorb the material with a dry, inert absorbent such as vermiculite, dry sand, or earth. Do NOT use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material into a suitable, sealable container for disposal.[9][10]

  • Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures:
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[9][10] Do NOT use water, as it will react violently and produce corrosive HCl gas.[3]

  • Specific Hazards: The compound is combustible.[5] Upon combustion, it may produce hazardous gases including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[3][9][11]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[4][9]

Stability and Reactivity

  • Reactivity: Highly reactive with water, alcohols, amines, and strong bases.[2][3]

  • Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[13]

  • Incompatible Materials: Water, strong oxidizing agents, strong bases, alcohols, and amines.[3]

  • Hazardous Decomposition Products: Decomposes upon contact with water to form hydrogen chloride.[3] Hazardous combustion products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3][11]

References

  • Capot Chemical . MSDS of 3-methylazetidine-3-carbonitrile hydrochloride. [Link]

  • Wikipedia . Acyl chloride. [Link]

  • Angene Chemical . Safety Data Sheet. [Link]

  • GHC . Carbonyl Chloride - Safety Data Sheet. [Link]

  • RSC Publishing . Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ResearchGate . Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]

  • CDC . Lab 40 Chloride. [Link]

  • PubChem . Azetidine-1-carbonyl chloride. [Link]

  • RSC Publishing . Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. [Link]

  • PubChem . 3-Methylazetidine hydrochloride. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Reactivity Profile of 3-Methylazetidine-1-carbonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Methylazetidine-1-carbonyl chloride is a valuable reagent for incorporating the 3-methylazetidine scaffold, a privileged motif in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylazetidine-1-carbonyl chloride is a valuable reagent for incorporating the 3-methylazetidine scaffold, a privileged motif in medicinal chemistry, into target molecules. Its reactivity is dominated by a highly electrophilic carbonyl center, yet intricately influenced by the inherent strain of the four-membered azetidine ring. This guide provides a detailed analysis of its reactivity profile with a range of common nucleophiles. We will explore the critical dichotomy between the desired nucleophilic acyl substitution and the often-competing ring-opening pathway. By understanding the underlying mechanistic principles and the factors that govern reaction outcomes—such as nucleophile identity, temperature, and the use of additives—researchers can strategically control the reactivity of this versatile building block to achieve desired synthetic transformations with high fidelity. This document serves as a practical resource, complete with detailed experimental protocols and troubleshooting advice for professionals in organic synthesis and drug development.

Introduction: The Strategic Importance of the Azetidine Motif

The azetidine ring, a four-membered saturated heterocycle, has become an increasingly important structural unit in modern drug discovery.[1] Its significance stems from a unique combination of properties imparted by its structure. The inherent ring strain, approximately 25.4 kcal/mol, provides a unique conformational rigidity compared to more flexible five- and six-membered rings, which can enhance binding affinity to biological targets.[1] This strained system, while more stable and easier to handle than the corresponding three-membered aziridine ring, possesses a latent reactivity that can be harnessed for further synthetic transformations.[2][3]

3-Methylazetidine-1-carbonyl chloride serves as a key reagent for introducing this valuable scaffold. The N-carbonyl chloride functionality provides a highly reactive electrophilic handle for coupling with a wide array of nucleophiles. However, the electron-withdrawing nature of the N-acyl group also activates the azetidine ring itself, making it more susceptible to nucleophilic attack and subsequent ring-opening.[2] This dual reactivity defines the chemistry of 3-methylazetidine-1-carbonyl chloride, creating a delicate balance that must be carefully managed to achieve the desired synthetic outcome.

The Dichotomy of Reactivity: Acyl Substitution vs. Ring-Opening

The reaction of 3-Methylazetidine-1-carbonyl chloride with a nucleophile (Nu⁻) can proceed via two primary, competing pathways:

  • Pathway A: Nucleophilic Acyl Substitution (NAS): This is typically the desired reaction. The nucleophile attacks the highly electrophilic carbonyl carbon. The reaction proceeds through a classic addition-elimination mechanism, forming a tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield the acylated product.[4][5] This pathway retains the intact 3-methylazetidine ring.

  • Pathway B: Nucleophilic Ring-Opening (SN2-type): This pathway is driven by the release of the azetidine ring strain. The nucleophile attacks one of the electrophilic ring carbons (C2 or C4), leading to the cleavage of a C-N bond. This results in a ring-opened product, often an undesired γ-substituted aminopropyl chloride derivative. The N-carbonyl chloride group exacerbates this tendency by increasing the electrophilicity of the ring carbons.

The primary goal in most synthetic applications is to favor Pathway A while suppressing Pathway B. The choice of nucleophile, reaction conditions, and additives are the critical levers for controlling this selectivity.

G start 3-Methylazetidine-1-carbonyl Chloride + Nucleophile (Nu) carbonyl_attack Attack at Carbonyl Carbon start->carbonyl_attack Pathway A (Desired) ring_attack Attack at Ring Carbon start->ring_attack Pathway B (Competing) nas_product Nucleophilic Acyl Substitution Product (Azetidine Ring Intact) carbonyl_attack->nas_product Addition- Elimination ro_product Ring-Opening Product (γ-Substituted Amine) ring_attack->ro_product SN2-type Cleavage

Figure 1: Competing reaction pathways for 3-Methylazetidine-1-carbonyl chloride.

Reactivity with Key Nucleophile Classes

N-Nucleophiles (Amines)

Reaction with primary and secondary amines is one of the most common and efficient applications, leading to the formation of 3-methylazetidine-1-carboxamides (ureas).[6][7][8][9][10]

  • Mechanism: The reaction proceeds robustly through the Nucleophilic Acyl Substitution pathway. The high nucleophilicity of amines favors rapid attack at the carbonyl carbon.

  • Causality Behind Protocol Choices: A non-nucleophilic base (e.g., triethylamine, DIEA) is essential. Its purpose is to scavenge the HCl generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An excess of the reactant amine can also serve this purpose, but it is often less efficient. The reaction is typically performed at low temperatures (0 °C to room temperature) to minimize the risk of the ring-opening side reaction.

O-Nucleophiles (Alcohols & Phenols)

Alcohols and phenols react to form the corresponding carbamates.[11][12][13][14]

  • Mechanism: This is also a Nucleophilic Acyl Substitution reaction. Alcohols are generally less nucleophilic than amines, so the reaction may require slightly more forcing conditions or the use of a base to generate the more nucleophilic alkoxide/phenoxide.

  • Causality Behind Protocol Choices: A base such as pyridine or triethylamine is typically added. It serves a dual purpose: it deprotonates the alcohol to increase its nucleophilicity and neutralizes the HCl byproduct. Phenols, being more acidic but less nucleophilic than aliphatic alcohols, often require heating or a stronger base for efficient conversion.

S-Nucleophiles (Thiols)

Thiols react readily to form thiocarbamates.

  • Mechanism: Thiols are excellent nucleophiles, particularly in their thiolate form (RS⁻). The reaction follows the NAS pathway.

  • Causality Behind Protocol Choices: Similar to alcohols, a base is used to deprotonate the thiol, generating the highly nucleophilic thiolate anion. This significantly accelerates the rate of reaction at the carbonyl center.

C-Nucleophiles (Organometallics)

The reaction with carbon nucleophiles is highly dependent on the nature of the organometallic reagent used. This is where the choice of reagent is critical to control the outcome.

  • Grignard Reagents (RMgX): These are highly reactive, "hard" nucleophiles.[15][16] Their reaction with acyl chlorides is notoriously difficult to control.[17]

    • Outcome: Two equivalents of the Grignard reagent typically add. The first equivalent undergoes NAS to form a ketone intermediate. This ketone is also highly reactive towards the Grignard reagent, leading to a second nucleophilic addition to form a tertiary alcohol upon workup.[15] The high reactivity and basicity of Grignard reagents also increase the likelihood of the competing ring-opening reaction.

    • Mitigation Strategy: To favor ketone formation, reactivity can be moderated by using specific ligands, such as bis[2-(N,N-dimethylamino)ethyl] ether, which form a complex with the Grignard reagent, reducing its reactivity and allowing the reaction to be stopped at the ketone stage.[18][19]

  • Organocuprates (Gilman Reagents, R₂CuLi): These are "softer" and less reactive nucleophiles compared to Grignards.[20][21]

    • Outcome: Organocuprates are the reagents of choice for converting acyl chlorides to ketones.[22][23][24] They react cleanly via NAS to form the ketone and, due to their lower reactivity, do not react further with the ketone product, especially at low temperatures.[23] This selectivity makes them far superior to Grignard reagents for this specific transformation.

Reagent ClassPrimary ProductSecondary Product(s)Key Considerations
Amines (R₂NH) Urea (Acyl Substitution)Ring-Opened AmineHigh-yielding; requires a non-nucleophilic base.
Alcohols (ROH) Carbamate (Acyl Substitution)Ring-Opened EtherRequires a base (e.g., pyridine, Et₃N).
Thiols (RSH) Thiocarbamate (Acyl Substitution)Ring-Opened ThioetherRequires a base to form the thiolate.
Grignard (RMgX) Tertiary Alcohol (Double Addition)Ketone, Ring-Opened ProductsDifficult to control; adds twice.[17]
Organocuprate (R₂CuLi) Ketone (Single Addition)MinimalReagent of choice for ketone synthesis.[22][23]
Table 1: Summary of Reactivity with Common Nucleophiles.

Controlling the Reaction: Key Parameters and Their Scientific Rationale

Achieving the desired NAS product requires a deliberate manipulation of reaction parameters to disfavor the ring-opening pathway.

Figure 2: Key factors influencing the selectivity towards nucleophilic acyl substitution.
  • Temperature: This is arguably the most critical factor. The ring-opening reaction generally has a higher activation energy barrier than NAS. Performing the reaction at low temperatures (e.g., 0 °C to -78 °C) kinetically disfavors the ring-opening pathway, leading to cleaner formation of the desired acylated product.

  • Lewis Acids: The use of Lewis acids (e.g., BF₃·OEt₂, Cu(OTf)₂) should be approached with extreme caution. While they can activate the carbonyl group for attack, they more effectively coordinate to the azetidine nitrogen.[25][26][27] This coordination creates a highly reactive azetidinium-like species, which dramatically increases the ring's susceptibility to nucleophilic cleavage.[25] Therefore, unless ring-opening is the desired outcome, Lewis acids should be avoided.

  • Nucleophile Sterics & Electronics: Sterically bulky nucleophiles will preferentially attack the less hindered carbonyl carbon over the ring carbons.[28] The electronic nature of the nucleophile also plays a role; highly reactive, "hard" nucleophiles like Grignard reagents can be less selective, while "softer" nucleophiles like organocuprates exhibit greater selectivity for the carbonyl carbon.[20][22]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Successful execution, monitored by TLC or LC-MS, should yield the desired product with minimal formation of the characteristic ring-opened byproduct.

Protocol 1: Synthesis of an N-Aryl-3-methylazetidine-1-carboxamide (Urea Formation)

G A 1. Dissolve aniline (1.0 eq) & Et3N (1.2 eq) in DCM under N2. B 2. Cool the solution to 0°C in an ice bath. A->B C 3. Add 3-methylazetidine-1-carbonyl chloride (1.1 eq) dropwise over 10 min. B->C D 4. Stir at 0°C for 1h, then allow to warm to room temperature for 2h. C->D E 5. Monitor reaction by TLC for consumption of aniline. D->E F 6. Quench with H2O, separate layers, and extract aqueous with DCM. E->F G 7. Wash combined organics with brine, dry over Na2SO4, and concentrate. F->G H 8. Purify by column chromatography to yield the target urea. G->H

Figure 3: Experimental workflow for urea synthesis.
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the desired amine (e.g., aniline, 1.0 eq) and anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of 3-methylazetidine-1-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise via syringe over 10-15 minutes. Causality: Slow, cold addition is crucial to dissipate the exothermic heat of reaction and maintain kinetic control, favoring NAS over ring-opening.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting amine.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Synthesis of a 3-Methylazetidinyl Ketone via Organocuprate Addition
  • Cuprate Preparation: In a flame-dried flask under nitrogen, add copper(I) iodide (CuI, 1.0 eq) and anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add the organolithium reagent (e.g., n-BuLi, 2.0 eq) dropwise. Stir the mixture at this temperature for 30 minutes to form the lithium diorganocuprate (Gilman reagent). Causality: The formation of the less reactive organocuprate species is key to the reaction's selectivity.[22]

  • Reagent Addition: To this freshly prepared Gilman reagent at -78 °C, add a solution of 3-methylazetidine-1-carbonyl chloride (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (quenching a small aliquot with saturated NH₄Cl solution first).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Purification: Filter the mixture through a pad of Celite to remove copper salts, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Conclusion

3-Methylazetidine-1-carbonyl chloride is a powerful but nuanced building block. Its reactivity is a classic case study in the competition between kinetic and thermodynamic pathways, governed by the interplay of a highly reactive acyl chloride and a strained heterocyclic ring. The key to successfully employing this reagent lies in understanding and controlling this competition. For reactions with common heteroatom nucleophiles (N, O, S), the desired nucleophilic acyl substitution can be reliably achieved by maintaining low temperatures and using a non-nucleophilic base. For more delicate C-C bond-forming reactions, the choice of a "softer," less reactive nucleophile like an organocuprate is paramount to avoid over-addition and ring-opening. By adhering to the principles and protocols outlined in this guide, researchers can confidently and efficiently incorporate the valuable 3-methylazetidine motif into complex molecules, advancing efforts in drug discovery and development.

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  • Gribbon, P., et al. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1-9. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.25: Relative Reactivity of Carbonyls. Chemistry LibreTexts. Available at: [Link]

  • Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • MDPI. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. MDPI. Available at: [Link]

Sources

Foundational

The Strategic Integration of 3-Methylazetidine Derivatives in Modern Drug Discovery: A Technical Whitepaper

Executive Summary Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from synthetic curiosities to privileged scaffolds in medicinal chemistry[1]. The 3-methylazetidine derivative, in particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from synthetic curiosities to privileged scaffolds in medicinal chemistry[1]. The 3-methylazetidine derivative, in particular, offers a unique confluence of conformational rigidity, high sp³ character, and tunable basicity. This whitepaper analyzes the mechanistic rationale for deploying 3-methylazetidines in lead optimization, details robust synthetic methodologies, and examines case studies where these building blocks rescued failing pharmacokinetic (PK) profiles.

Structural Rationale: The Biophysics of 3-Methylazetidines

When optimizing a lead compound, the decision to swap a traditional piperidine or pyrrolidine for a 3-methylazetidine is driven by precise biophysical causality:

  • Conformational Rigidity & Vector Alignment: The high angle strain of the four-membered ring restricts the conformational space available to the molecule[2]. The 3-methyl substitution provides a defined spatial vector, locking interacting pharmacophores into biologically active conformations that are often unattainable with larger, more flexible rings[2].

  • Metabolic Stability: Traditional larger rings are highly susceptible to cytochrome P450-mediated α-oxidation. The strained nature and reduced C-H bond accessibility in azetidines significantly lower the rate of oxidative metabolism, enhancing the drug's half-life[1].

  • Basicity Modulation: The nitrogen atom in an azetidine ring has altered hybridization (closer to sp² character in the lone pair due to ring strain) compared to unstrained amines. This slightly lowers its pKa, which improves membrane permeability, enhances oral bioavailability, and reduces hERG channel liabilities[2].

Synthetic Methodologies: Accessing the Scaffold

Historically, the synthesis of densely functionalized azetidines was hampered by competitive ring-opening reactions. Modern protocols rely on strain-release mechanisms or highly controlled thermal rearrangements to build these architectures efficiently[3].

G N1 α,β-Dibromoaldimine (Precursor) N2 2-Bromomethyl-2-methylaziridine (Reductive Cyclization) N1->N2 NaBH4 / MeOH N3 Bicyclic Aziridinium Ion (Reactive Intermediate) N2->N3 Thermal Expansion (Δ) N4 3-Substituted-3-Methylazetidine (Nucleophilic Attack) N3->N4 Nucleophile (MeOH/Br-)

Mechanistic workflow of aziridine-to-azetidine thermal rearrangement.

Experimental Protocol: Self-Validating Synthesis of 3-Bromo-3-methylazetidines

To ensure reproducibility, the following step-by-step methodology details the thermal ring expansion of 2-bromomethyl-2-methylaziridines into 3-bromo-3-methylazetidines[4][5].

Step-by-Step Methodology:

  • Initiation: Dissolve 10 mmol of 2-bromomethyl-1-(4-methylbenzyl)-2-methylaziridine in 30 mL of anhydrous acetonitrile[5].

    • Causality: Acetonitrile acts as a polar aprotic solvent, stabilizing the transient bicyclic aziridinium intermediate without acting as a competing nucleophile that could cause premature ring opening.

  • Thermal Activation: Heat the mixture under reflux for 15 hours[5].

    • Causality: The thermal energy overcomes the high activation barrier required for the intramolecular nucleophilic displacement, driving the expansion of the 3-membered aziridine into the 4-membered azetidine via a bicyclic aziridinium ion[4].

  • Quenching & Phase Separation: Pour the reaction mixture into 20 mL of deionized water and extract with dichloromethane (CH₂Cl₂, 3 × 20 mL)[5].

    • Causality: Water quenches any unreacted electrophiles. The non-polar azetidine partitions into the organic CH₂Cl₂ layer, leaving polar byproducts and salts in the aqueous phase.

  • Purification: Wash the combined organic extracts with H₂O (2 × 15 mL) and brine (20 mL), then dry over anhydrous Na₂SO₄[5].

Self-Validating System: This protocol acts as a self-validating system during post-reaction analysis. By monitoring the reaction via ¹H NMR, the disappearance of the complex multiplet of the aziridine ring protons and the emergence of a highly symmetric AB system for the azetidine CH₂ protons instantly validates the structural rearrangement, confirming the integrity of the 3-methylazetidine core before proceeding to downstream functional assays.

Pharmacological Impact: Case Studies in Lead Optimization

The integration of 3-methylazetidines has rescued multiple drug discovery programs by optimizing the delicate balance between target affinity and pharmacokinetic clearance.

Case Study 1: RIP1 Kinase Inhibitors for Inflammatory Diseases

In the optimization of RIP1 inhibitors (e.g., GDC-8264 analogs), researchers faced a steep drop-off in cellular activity when utilizing larger heterocycles. Replacing a pyrrolidine moiety with a 3-methylazetidine drastically improved the binding affinity. The rigid 3-methylazetidine perfectly aligned the hydrophobic methyl group within a deep lipophilic pocket of the kinase domain, achieving submicromolar activity[6].

Table 1: Impact of Heterocyclic Ring Size on RIP1 Inhibitor Affinity

Scaffold ModificationApparent Ki (μM)HT29 EC₅₀ (μM)Mechanistic Observation
Pyrrolidine (Ring Expansion)5.40> 10.0Steric clash; poor vector alignment[6].
3-Methoxyazetidine 1.40N/AHeteroatom desolvation penalty limits binding[6].
3-Methylazetidine 0.44 4.60 Optimal hydrophobic packing; high rigidity[6].
Case Study 2: Basic Selective Estrogen Receptor Degraders (B-SERDs)

For endocrine-resistant breast cancer, developing orally bioavailable SERDs that can penetrate the blood-brain barrier is critical. Researchers incorporated 3-methylazetidine side chains to replace traditional basic amines. The 3-methylazetidine derivatives maintained high degradation efficacy of the estrogen receptor while significantly reducing basicity, which in turn lowered the volume of distribution and improved oral bioavailability[7].

G A Lead B-SERD (High Basicity, Poor Oral PK) B Introduce 3-Methylazetidine (Lower pKa, High sp3) A->B Scaffold Hopping C Improved Membrane Permeability (Reduced Ionization at pH 7.4) B->C Physicochemical Shift D Enhanced Oral Bioavailability (In Vivo Validation) C->D PK/PD Outcome

Optimization logic for B-SERDs utilizing 3-methylazetidine to improve oral pharmacokinetics.

Conclusion

The 3-methylazetidine scaffold is not merely a structural novelty; it is a precision engineering tool for medicinal chemists. By offering a rigid, sp³-rich framework that resists metabolic degradation while optimizing spatial pharmacophore alignment, 3-methylazetidines solve complex multidimensional optimization problems in modern drug discovery[1][2]. As synthetic methodologies—such as visible-light photoredox catalysis and strain-release functionalization—continue to mature, the accessibility and application of these four-membered rings will only expand[3].

References

  • Source: PubMed (NIH)
  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs (Article highlights)
  • Source: Ghent University (Biblio)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Recent progress in synthesis of 3-functionalized azetidines Source: ResearchGate URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PubMed Central (NIH)

Sources

Exploratory

Stability Profile of 3-Methylazetidine-1-carbonyl Chloride in Aqueous and Organic Solutions: A Technical Guide for Drug Development

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: In-Depth Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: In-Depth Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged structural motif. Its incorporation into drug candidates often improves metabolic stability, modulates lipophilicity, and optimizes ligand-target interactions due to its conformationally restricted architecture. 3-Methylazetidine-1-carbonyl chloride (CAS 2107231-04-7)[1] is a critical electrophilic building block used to synthesize functionalized ureas, carbamates, and amides.

However, the bifunctional nature of this molecule—combining a strained four-membered heterocycle with a highly reactive carbamoyl chloride moiety—presents unique handling and formulation challenges. This whitepaper provides a comprehensive mechanistic analysis of the stability of 3-Methylazetidine-1-carbonyl chloride in both aqueous and organic environments, supported by kinetic principles and self-validating experimental protocols.

Structural and Mechanistic Profiling

The Azetidine Ring vs. The Carbamoyl Chloride Moiety

The reactivity of 3-Methylazetidine-1-carbonyl chloride is dictated by two distinct structural features:

  • Ring Strain: The azetidine ring possesses a strain energy of approximately 25.4 kcal/mol[2]. While this is significantly more stable than the highly reactive aziridine (27.7 kcal/mol), it still imparts unique orbital characteristics. The increased s-character of the C-N bonds slightly increases the electron-withdrawing nature of the nitrogen atom compared to acyclic dialkylamines.

  • Carbamoyl Chloride Reactivity: Unsubstituted carbamoyl chlorides ( H2​NCOCl ) are notoriously unstable. However, N,N-disubstituted carbamoyl chlorides, such as the azetidine derivative, exhibit marked stability in the absence of nucleophiles[3]. The delocalization of the nitrogen lone pair into the carbonyl π∗ orbital stabilizes the ground state, but also facilitates the departure of the chloride leaving group during solvolysis.

Hydrolysis Mechanism in Aqueous Solutions

In aqueous environments, 3-Methylazetidine-1-carbonyl chloride undergoes rapid degradation. The solvolysis of N,N-disubstituted carbamoyl chlorides generally proceeds through a competitive pathway involving both a dissociative SN​1 mechanism (forming a transient carbamoyl cation) and a bimolecular SN​2 attack by water[4].

Upon nucleophilic attack by H2​O , an unstable carbamic acid intermediate is formed. This intermediate rapidly and irreversibly decarboxylates to yield 3-methylazetidine, carbon dioxide ( CO2​ ), and hydrochloric acid ( HCl )[3].

HydrolysisPathway A 3-Methylazetidine-1- carbonyl chloride B Carbamoyl Cation Intermediate (SN1) A->B - Cl⁻ (Rate Limiting) C Carbamic Acid Intermediate A->C Direct Attack (SN2) + H2O / - HCl B->C + H2O / - H⁺ D 3-Methylazetidine + CO2 + HCl C->D Decarboxylation (Rapid, Irreversible)

Caption: Mechanistic pathways for the aqueous hydrolysis of 3-Methylazetidine-1-carbonyl chloride.

Kinetic studies on structurally similar N,N-dimethylcarbamoyl chloride (DMCC) demonstrate that hydrolysis is rapid during aqueous workup, with half-lives ranging from 4 to 11.5 minutes depending on pH and temperature[5]. Consequently, 3-Methylazetidine-1-carbonyl chloride cannot be formulated or stored in aqueous media.

Stability in Organic Solvents

In stark contrast to its aqueous instability, 3-Methylazetidine-1-carbonyl chloride is highly stable in non-polar and polar aprotic organic solvents, provided strict anhydrous conditions are maintained.

  • Aprotic Solvents (DCM, THF, Toluene, Acetonitrile): The compound exhibits excellent long-term stability. It is routinely utilized in tetrahydrofuran (THF) or dichloromethane (DCM) for coupling reactions with amines or alcohols[6].

  • Protic Solvents (Alcohols): The compound is fundamentally incompatible with alcohols (e.g., methanol, ethanol) as it will undergo rapid alcoholysis to form stable carbamate esters[3].

Quantitative Stability Matrix
Solvent SystemClassificationStability ProfileDominant Degradation PathwayRecommended Storage
Water / Aqueous Buffers Polar ProticHighly Unstable ( t1/2​<15 min)Hydrolysis DecarboxylationDo not store
Methanol / Ethanol Polar ProticUnstable (Reacts rapidly)Alcoholysis Carbamate formationDo not store
Tetrahydrofuran (THF) Polar AproticHighly Stable (> 6 months)None (Requires strictly anhydrous conditions)2-8°C, Inert Gas ( N2​ /Ar)
Dichloromethane (DCM) Non-polarHighly Stable (> 6 months)None (Requires strictly anhydrous conditions)2-8°C, Inert Gas ( N2​ /Ar)
Toluene Non-polarHighly Stable (> 6 months)None2-8°C, Inert Gas ( N2​ /Ar)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and derivatization steps to prevent analytical artifacts (e.g., on-column degradation during gas chromatography).

Protocol A: Anhydrous Handling and Coupling Workflow

Causality Check: Carbamoyl chlorides are highly moisture-sensitive. Even trace atmospheric water will generate HCl , which can protonate the target nucleophile, stalling the reaction.

  • Preparation: Flame-dry all glassware under vacuum and purge with ultra-high purity Argon.

  • Solvent Dispensing: Utilize anhydrous THF or DCM (water content < 50 ppm, verified by Karl Fischer titration).

  • Reagent Addition: Dissolve 3-Methylazetidine-1-carbonyl chloride (1.0 eq) in the anhydrous solvent at 0°C.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to act as an acid scavenger for the HCl generated during the coupling[7].

  • Nucleophile Addition: Slowly introduce the target amine/alcohol.

  • Validation (Aqueous Quench): Once the reaction is complete (monitored via TLC/LC-MS), quench with water. Self-Validation: The aqueous quench intentionally hydrolyzes any unreacted 3-Methylazetidine-1-carbonyl chloride into volatile CO2​ and water-soluble 3-methylazetidine hydrochloride, ensuring the organic layer contains only the stable product[5].

Workflow Step1 Reagent Preparation (Anhydrous THF/DCM, Ar atm) Step2 Reaction Execution (Add Nucleophile + DIPEA at 0°C) Step1->Step2 Step3 Aqueous Quench (Hydrolyzes unreacted chloride) Step2->Step3 Step4 Phase Extraction (Isolate Pure Carbamate/Urea) Step3->Step4

Caption: Optimized synthetic workflow for utilizing 3-Methylazetidine-1-carbonyl chloride.

Protocol B: Kinetic Profiling of Aqueous Hydrolysis via GC/MS Derivatization

Causality Check: Direct GC/MS analysis of carbamoyl chlorides is notoriously unreliable due to thermal degradation in the injection port. To accurately measure hydrolysis kinetics, the unreacted chloride must be chemically trapped (derivatized) into a thermally stable ester[5].

  • Standardization: Prepare a 10 mM stock solution of 3-Methylazetidine-1-carbonyl chloride in anhydrous acetonitrile.

  • Initiation: Inject 100 μL of the stock into 9.9 mL of a temperature-controlled aqueous phosphate buffer (pH 7.4, 37°C).

  • Time-Course Sampling: At precise intervals (e.g., 1, 3, 5, 10, 15 minutes), extract a 500 μL aliquot.

  • Derivatization (Trapping): Immediately quench the aliquot into 500 μL of absolute ethanol containing 1% pyridine. Mechanism: The ethanol rapidly outcompetes water to convert the remaining 3-Methylazetidine-1-carbonyl chloride into the highly stable ethyl 3-methylazetidine-1-carboxylate.

  • Extraction & Analysis: Extract the derivatized ester into hexane containing an internal standard (e.g., ethyl piperidine-1-carboxylate). Analyze via GC/MS in Selected Ion Monitoring (SIM) mode.

  • Self-Validation (Mass Balance): Concurrently monitor the aqueous layer via LC-MS for the appearance of 3-methylazetidine. The molar rate of disappearance of the derivatized ester must equal the molar rate of appearance of the free amine, confirming that hydrolysis is the sole degradation pathway.

Conclusion

3-Methylazetidine-1-carbonyl chloride is a highly versatile, yet environmentally sensitive, electrophile. Its stability is strictly binary: it undergoes rapid, irreversible hydrolytic degradation in aqueous and protic media, but exhibits prolonged shelf-life in rigorously anhydrous aprotic organic solvents. By understanding the underlying SN​1 / SN​2 solvolysis mechanisms and employing strategic chemical trapping for analytical quantification, researchers can effectively harness this building block in complex drug discovery pipelines without compromising yield or analytical accuracy.

References

  • [RSC Publishing] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at:[Link]

  • [NIH / PubMed Central] Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. National Institutes of Health. Available at:[Link]

  • [ACS Publications] Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. Organic Process Research & Development. Available at:[Link]

  • [European Patent Office] EP 3329919 B1 - ACC INHIBITORS AND USES THEREOF. European Patent Office. Available at:[Link]

  • [Google Patents] WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof. Google Patents.

Sources

Foundational

Synthesis Pathways and Precursors for 3-Methylazetidine-1-carbonyl chloride: A Technical Whitepaper

Executive Summary The compound 3-Methylazetidine-1-carbonyl chloride (CAS: 2107231-04-7) has emerged as a critical electrophilic building block in modern medicinal chemistry. It is heavily utilized in the synthesis of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Methylazetidine-1-carbonyl chloride (CAS: 2107231-04-7) has emerged as a critical electrophilic building block in modern medicinal chemistry. It is heavily utilized in the synthesis of complex ureas and carbamates, particularly in the development of targeted therapeutics such as KRAS inhibitors and protein degradation molecules (PROTACs) (1[1]). Because carbamoyl chlorides are highly reactive and moisture-sensitive, their synthesis requires rigorous stoichiometric control and anhydrous conditions to prevent dimerization (urea formation) or hydrolysis.

Retrosynthetic Analysis & Precursor Selection

As a Senior Application Scientist, selecting the right precursors is not merely about availability; it is about reaction kinetics, safety, and yield optimization.

  • The Amine Precursor (3-Methylazetidine Hydrochloride): Free azetidines are highly volatile, prone to ring-opening, and difficult to weigh accurately. By utilizing the hydrochloride salt, we ensure a bench-stable, weighable solid that releases the active nucleophile only upon the addition of a base in the reaction mixture.

  • The Carbonylating Agent (Triphosgene): While phosgene gas is the direct theoretical precursor, its extreme toxicity and handling complexities make it unsuitable for standard bench-scale synthesis. Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid (mp 80 °C) that safely generates phosgene equivalents in situ, maintaining identical electrophilic reactivity without the lethal inhalation risks (2[2]).

  • The Acid Scavenger (DIPEA vs. NaHCO3): The reaction generates two equivalents of HCl (one from the amine salt, one from the acylation). N,N-Diisopropylethylamine (DIPEA) is preferred in homogenous organic conditions because its steric bulk prevents it from acting as a competing nucleophile. Alternatively, a solid-liquid biphasic system using NaHCO3 can be employed to slow down the generation of the free base, thereby minimizing bis-alkylation and urea byproduct formation (3[3]).

Mechanistic Pathway

The synthesis operates via a base-catalyzed nucleophilic acyl substitution. Triphosgene is first broken down by the base into three equivalents of phosgene. Simultaneously, the base deprotonates the 3-methylazetidine hydrochloride. The secondary nitrogen of the azetidine performs a nucleophilic attack on the highly electrophilic carbonyl carbon of phosgene, forming a tetrahedral intermediate that rapidly collapses, expelling a chloride ion to yield the target carbamoyl chloride.

Mechanism A Triphosgene (BTC) B Phosgene Equivalents (in situ) A->B Base Catalysis (DIPEA) E 3-Methylazetidine-1-carbonyl chloride (Target) B->E Nucleophilic Acylation C 3-Methylazetidine HCl (Precursor) D Free 3-Methylazetidine C->D Deprotonation (-HCl) D->E Attack on Carbonyl

Fig 1. Mechanistic pathway for the synthesis of 3-methylazetidine-1-carbonyl chloride.

Quantitative Data & Stoichiometric Optimization

To ensure a self-validating and high-yielding reaction, strict adherence to stoichiometry is required. Excess phosgene equivalents lead to downstream purification issues, while insufficient base leads to incomplete conversion.

ParameterValue / ReagentScientific Rationale (Causality)
Amine Precursor 3-Methylazetidine HCl (1.0 eq)Limiting reagent. The HCl salt prevents premature degradation.
Carbonyl Source Triphosgene (0.35 - 0.40 eq)1 mol triphosgene yields 3 mol phosgene. 0.35 eq provides a safe 1.05 eq phosgene equivalent, ensuring complete conversion.
Acid Scavenger DIPEA (2.5 - 3.0 eq)Neutralizes 1 eq HCl from the amine salt and 1 eq HCl generated during acylation.
Solvent Anhydrous DCM (0.1 M)Aprotic environment prevents phosgene hydrolysis. Low boiling point (39.6 °C) aids in rapid downstream concentration.
Temperature 0 °C to 20 °CInitial 0 °C controls the exothermic breakdown of triphosgene; warming to 20 °C drives the acylation to completion.

Experimental Protocol: A Self-Validating Methodology

The following protocol is designed with built-in causality and a self-validating In-Process Control (IPC) step, as direct LC-MS analysis of carbamoyl chlorides is notoriously unreliable due to on-column hydrolysis.

Step 1: Preparation of the Amine Solution Suspend 3-methylazetidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert nitrogen atmosphere. Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the highly reactive phosgene intermediates.

Step 2: Base Addition Cool the suspension to 0 °C using an ice-water bath. Add DIPEA (2.5 eq) dropwise. The suspension will gradually clear as the free base is generated and dissolved.

Step 3: Carbonylation In a separate vial, dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes. Causality: Dropwise addition at 0 °C prevents an exothermic runaway and keeps the local concentration of the amine low relative to phosgene, suppressing the formation of symmetrical urea dimers.

Step 4: Reaction Maturation Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 1 to 2 hours (2[2]).

Step 5: In-Process Control (IPC) - The Self-Validating Check Action: Withdraw a 10 µL reaction aliquot and quench it into 200 µL of methanol containing 1 eq of triethylamine. Causality & Validation: Carbamoyl chlorides lack strong UV chromophores. This step instantly converts the reactive carbamoyl chloride into a stable methyl carbamate derivative. Analyze this derivative via LC-MS. The presence of the carbamate mass confirms the successful formation of the target, validating the system before proceeding to workup.

Step 6: Workup and Isolation Once validated, quench the reaction mixture with cold water to destroy any unreacted phosgene equivalents. Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo at a low temperature (<30 °C) to afford 3-methylazetidine-1-carbonyl chloride as a pale yellow oil. Note: Due to its reactivity, this intermediate is typically used immediately in the next synthetic step without further chromatographic purification.

Workflow S1 1. Precursor Solvation Dissolve Amine HCl in DCM S2 2. Base Addition Add DIPEA (2.5 eq) at 0 °C S1->S2 S3 3. Carbonylation Dropwise Triphosgene (0.4 eq) S2->S3 S4 4. Reaction Maturation Stir at 20 °C for 1-2 hours S3->S4 S5 S5 S4->S5 S6 6. Workup & Isolation Aqueous Quench, Extract, Concentrate S5->S6

Fig 2. Step-by-step experimental workflow with in-process control (IPC) validation.

References

  • Title: WO2023086341A1 - Inhibiteurs de kras Source: Google Patents URL
  • Title: 3-Methylazetidine-1-carbonyl chloride | CAS 2107231-04-7 Source: BenchChem URL
  • Title: WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof Source: Google Patents URL

Sources

Exploratory

Thermodynamic Profiling and Reactivity of 3-Methylazetidine-1-carbonyl Chloride Intermediates in Medicinal Synthesis

Executive Summary The incorporation of strained nitrogen heterocycles into active pharmaceutical ingredients (APIs) has revolutionized modern drug discovery. Specifically, 3-methylazetidine derivatives have emerged as cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of strained nitrogen heterocycles into active pharmaceutical ingredients (APIs) has revolutionized modern drug discovery. Specifically, 3-methylazetidine derivatives have emerged as critical structural motifs for optimizing lipophilic efficiency and metabolic stability in kinase inhibitors. During the synthesis of these complex APIs, 3-methylazetidine-1-carbonyl chloride serves as a pivotal electrophilic intermediate, typically utilized to construct robust urea or amide linkages.

This technical guide dissects the thermodynamic properties of this intermediate. By analyzing the inherent ring strain of the azetidine core and the transition state energetics of nucleophilic acyl substitution, we provide a causal framework for optimizing synthetic workflows. Furthermore, we detail self-validating calorimetric and computational protocols to rigorously quantify these thermodynamic parameters.

Structural Thermodynamics: The 3-Methylazetidine Core

To understand the reactivity of 3-methylazetidine-1-carbonyl chloride, one must first analyze the ground-state thermodynamics of its parent heterocycle. The four-membered azetidine ring is characterized by significant angle strain (Baeyer strain) and torsional strain (Pitzer strain).

According to high-level G3(MP2) composite correlated molecular orbital calculations, the Ring Strain Energy (RSE) of 3-methylazetidine is precisely 25.9 kcal/mol ([1]).

Causality in Chemical Behavior: Why choose 3-methylazetidine over other heterocycles? The 25.9 kcal/mol strain restricts the conformational degrees of freedom of the nitrogen lone pair. When this secondary amine is converted into an acyl chloride, the nitrogen atom is forced from an sp3 -hybridized pyramidal geometry into an sp2 -hybridized planar geometry due to resonance with the carbonyl group. Enforcing ~120° bond angles within a four-membered ring (which naturally prefers ~90° internal angles) induces severe localized ground-state destabilization. This thermodynamic "spring-loading" makes the adjacent carbonyl carbon exceptionally electrophilic, driving subsequent nucleophilic attacks with a highly exothermic ΔHrxn​ .

Quantitative Comparison of Heterocyclic Cores
Heterocycle CoreRing SizeRing Strain Energy (kcal/mol)Relative NucleophilicityMetabolic Stability Profile
Aziridine3~27.0LowPoor (Highly reactive)
Azetidine425.4ModerateGood
3-Methylazetidine 4 25.9 Moderate Excellent
Pyrrolidine5~6.4HighModerate

Data synthesized from thermodynamic G3(MP2) models[1] and empirical Structure-Activity Relationship (SAR) studies.

Acyl Chloride Reactivity & Transition State Thermodynamics

The conversion of 3-methylazetidine-1-carbonyl chloride into a urea derivative (via reaction with a primary amine) proceeds through a classic nucleophilic acyl substitution mechanism.

The thermodynamic driving force is two-fold:

  • Enthalpic Relief: The collapse of the high-energy tetrahedral intermediate expels the chloride ion (an excellent, weak-base leaving group), forming a highly stable, resonance-stabilized urea bond.

  • Entropic Considerations: The use of a non-nucleophilic scavenger base (such as N,N-Diisopropylethylamine, DIPEA) is a deliberate experimental choice. DIPEA's steric bulk prevents it from attacking the carbonyl, allowing it to act strictly as a thermodynamic sink for the generated HCl. This removes products from the equilibrium, driving the reaction forward via Le Chatelier's principle.

ThermoPathway Reactants Reactants Acyl Chloride + Amine TS1 TS1 Nucleophilic Attack Reactants->TS1 Tetrahedral Tetrahedral Intermediate TS1->Tetrahedral TS2 TS2 Chloride Elimination Tetrahedral->TS2 Products Products Urea + HCl TS2->Products

Thermodynamic pathway of nucleophilic acyl substitution for 3-methylazetidine-1-carbonyl chloride.

Self-Validating Experimental & Computational Methodologies

To accurately profile the thermodynamics of these intermediates, researchers must employ rigorous, self-validating protocols. Below are the field-standard methodologies for empirical and computational thermodynamic analysis.

Protocol A: Thermodynamic Profiling via Isothermal Reaction Calorimetry (RC1)

Purpose: To empirically quantify the enthalpy of reaction ( ΔHrxn​ ) during the aminolysis of 3-methylazetidine-1-carbonyl chloride. Self-Validation Mechanism: The system utilizes pre- and post-reaction Joule heating calibrations to dynamically correct for changes in the heat capacity ( Cp​ ) of the reaction mixture as products form.

  • System Initialization & Calibration: Purge the RC1 reactor with dry N2​ to prevent competitive hydrolysis of the acyl chloride. Add 50 mL of anhydrous THF. Run a steady-state Joule heating calibration pulse (5 W for 2 minutes) to establish the baseline heat transfer coefficient ( UA ).

  • Reactant Loading: Inject 10.0 mmol of 3-methylazetidine-1-carbonyl chloride into the reactor. Equilibrate the internal temperature to exactly 25.0 °C.

  • Nucleophile Addition: Dose 10.5 mmol of the target amine continuously over 15 minutes using a precision syringe pump. Causality: Continuous dosing maintains strict isothermal conditions, preventing thermal runaway caused by the highly exothermic collapse of the tetrahedral intermediate.

  • Data Acquisition: Continuously integrate the heat flow ( qr​ ) curve over time to determine the total heat evolved ( Qrxn​ ).

  • Post-Reaction Validation: Execute a second Joule heating calibration pulse. If the calculated UA deviates by >5% from the initial calibration, mathematically correct the integration baseline to account for the altered viscosity/heat capacity of the urea product.

  • Thermodynamic Calculation: Calculate standard enthalpy: ΔHrxn​=−Qrxn​/nlimiting_reactant​ .

CalorimetryWorkflow Step1 1. Reagent Prep Dry THF, N2 Step2 2. RC1 Calorimetry Isothermal 25°C Step1->Step2 Step3 3. Data Acquisition Heat Flow Integration Step2->Step3 Step4 4. Validation Joule Heating Cal Step3->Step4 Step5 5. Output Calculate ΔH_rxn Step4->Step5

Step-by-step reaction calorimetry workflow with self-validating Joule heating calibration.

Protocol B: Transition State Energetics via G3(MP2) Theory

Purpose: To map the activation enthalpy ( ΔH‡ ) of the tetrahedral intermediate formation. Self-Validation Mechanism: Intrinsic Reaction Coordinate (IRC) calculations guarantee that the identified transition state perfectly connects the reactants to the correct intermediate.

  • Geometry Optimization: Build the 3-methylazetidine-1-carbonyl chloride and nucleophile structures. Optimize ground-state geometries using the B3LYP/6-31G(d,p) level of theory.

  • Transition State Search: Utilize the Berny algorithm to locate the first-order saddle point corresponding to the nucleophilic attack on the carbonyl carbon.

  • Frequency Analysis: Confirm the transition state by verifying the presence of exactly one imaginary frequency corresponding to the C-N bond formation vector.

  • High-Accuracy Energy Single Points: Refine the electronic energies using the G3(MP2) composite method. Causality: Standard DFT often fails to accurately capture the electron correlation effects inherent in highly strained 4-membered rings; G3(MP2) corrects this thermodynamic drift.

  • IRC Validation: Run an IRC calculation from the saddle point to verify it smoothly relaxes to the separated reactants (reverse path) and the tetrahedral intermediate (forward path).

Application in Drug Development: Kinase Inhibitors

The thermodynamic properties of 3-methylazetidine intermediates directly translate to clinical success. A premier example is the development of GDC-8264 , a potent and selective Receptor-Interacting Protein 1 (RIP1) inhibitor designed to ameliorate tissue damage in inflammatory diseases ([2]).

During the lead optimization phase of GDC-8264, researchers required a structural motif that balanced aqueous solubility, metabolic stability, and optimal binding enthalpy within the RIP1 kinase domain. Expanding the ring to a pyrrolidine diminished target activity due to entropic penalties upon binding, while smaller aziridine rings were metabolically unstable. The 3-methylazetidine core provided the perfect thermodynamic "Goldilocks zone"—its inherent rigidity minimized the entropic penalty of binding ( ΔSbind​ ), while the methyl group provided favorable van der Waals contacts within the target pocket, ultimately yielding a submicromolar cellular active compound with excellent druglike attributes[2].

References

1.[2] Title: Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

2.[1] Title: Acid Gas Capture by Nitrogen Heterocycle Ring Expansion Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Urea Derivatives Utilizing 3-Methylazetidine-1-carbonyl chloride

Introduction: The Strategic Value of the Azetidine Moiety in Urea-Based Drug Discovery Urea derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically approved therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Azetidine Moiety in Urea-Based Drug Discovery

Urea derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically approved therapeutics.[1] Their prevalence stems from the unique ability of the urea functional group to act as a rigid hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. The synthesis of novel urea-based compounds remains a critical endeavor for researchers aiming to modulate drug potency, enhance selectivity, and improve pharmacokinetic profiles.[1]

This application note focuses on the use of 3-Methylazetidine-1-carbonyl chloride as a strategic building block for the synthesis of a unique class of N,N'-disubstituted ureas. The azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in modern drug discovery.[2] Its incorporation into drug candidates can confer several advantageous properties, including enhanced metabolic stability, improved aqueous solubility, and conformational rigidity.[3][4] These features make azetidine a valuable bioisostere for larger, more flexible rings like pyrrolidine and piperidine, offering a pathway to novel chemical space and improved drug-like properties.[5][6] By reacting 3-Methylazetidine-1-carbonyl chloride with a diverse range of primary and secondary amines, researchers can readily access a library of novel urea derivatives, each bearing the advantageous 3-methylazetidine motif.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of urea derivatives from 3-Methylazetidine-1-carbonyl chloride and an amine proceeds via a classical nucleophilic acyl substitution mechanism.[1][7] The carbonyl carbon of the carbonyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the adjacent nitrogen atom. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on this electrophilic carbonyl carbon.[8]

This attack forms a transient tetrahedral intermediate.[1] The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group. A subsequent deprotonation step, typically facilitated by a mild base or a second equivalent of the reactant amine, neutralizes the resulting ammonium species to yield the final, stable urea product and a hydrochloride salt byproduct.[9]

Nucleophilic Acyl Substitution Mechanism cluster_mechanism Reaction Pathway Reactants 3-Methylazetidine-1-carbonyl chloride + Amine (R-NH2) Step1 1. Nucleophilic Attack Reactants->Step1 Tetrahedral_Intermediate Tetrahedral Intermediate Step3 3. Elimination of Chloride Tetrahedral_Intermediate->Step3 Products N,N'-Disubstituted Urea + HCl Step1->Tetrahedral_Intermediate Step2 2. Formation of Tetrahedral Intermediate Step4 4. Deprotonation Step3->Step4 Step4->Products

Caption: Nucleophilic acyl substitution mechanism for urea synthesis.

Experimental Protocols

General Considerations and Safety

Carbamoyl chlorides, including 3-Methylazetidine-1-carbonyl chloride, are reactive and moisture-sensitive compounds. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.[7][8] All glassware should be oven- or flame-dried prior to use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material. All chemical waste should be disposed of in accordance with local regulations.[10]

Protocol 1: General Synthesis of N-(3-methylazetidin-1-yl)-N'-aryl/alkyl Ureas

This protocol describes a general procedure for the reaction of 3-Methylazetidine-1-carbonyl chloride with a primary or secondary amine in the presence of a non-nucleophilic base.

Materials:

  • 3-Methylazetidine-1-carbonyl chloride

  • Primary or secondary amine of interest (1.0 equivalent)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate or DCM/methanol mixtures)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine of interest (1.0 eq.).

  • Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add the non-nucleophilic base (1.2 eq.) to the stirred amine solution.

  • In a separate, dry flask, dissolve 3-Methylazetidine-1-carbonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM.

  • Add the 3-Methylazetidine-1-carbonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure urea derivative.[11][12]

Data Presentation: Reaction Parameters and Expected Spectroscopic Data

The following table summarizes typical reaction conditions and expected analytical data for the synthesized urea derivatives.

ParameterDescription
Reactants 3-Methylazetidine-1-carbonyl chloride, Primary/Secondary Amine
Base Triethylamine or DIPEA
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2 - 16 hours
¹H NMR Urea N-H protons typically appear as broad singlets between δ 5.0-9.0 ppm. Protons on carbons alpha to nitrogen atoms will also be present.[13][14]
¹³C NMR The urea carbonyl carbon typically appears in the range of δ 155-165 ppm.[13][14]
IR Spectroscopy Characteristic C=O stretching vibration for the urea carbonyl group is expected around 1630-1680 cm⁻¹. N-H stretching vibrations appear as a broad band between 3200-3500 cm⁻¹.[13][14]
Mass Spectrometry The molecular ion peak (M+H)⁺ should be observed, confirming the molecular weight of the product.[15]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of urea derivatives using 3-Methylazetidine-1-carbonyl chloride.

Synthesis Workflow Setup Reaction Setup (Inert Atmosphere, 0 °C) Reagents Add Amine, Base, and Solvent Setup->Reagents 1. Addition Dropwise Addition of 3-Methylazetidine-1-carbonyl chloride Reagents->Addition 2. Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Addition->Reaction 3. Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup 4. Purification Purification (Column Chromatography or Recrystallization) Workup->Purification 5. Analysis Characterization (NMR, IR, MS) Purification->Analysis 6.

Caption: General workflow for urea derivative synthesis.

Troubleshooting and Key Insights

  • Low Reactivity: For less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered secondary amines, the reaction may be sluggish. In such cases, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction.[16][17] Alternatively, heating the reaction mixture may be necessary.

  • Side Reactions: The primary side reaction is the hydrolysis of 3-Methylazetidine-1-carbonyl chloride due to the presence of moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under a dry, inert atmosphere.

  • Purification: Urea derivatives can sometimes be challenging to purify via column chromatography due to their polarity and potential for streaking on silica gel. Using a solvent system with a small percentage of a polar modifier like methanol in DCM can be effective.[11] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an excellent method for obtaining highly pure products.[12][18]

Conclusion

3-Methylazetidine-1-carbonyl chloride is a valuable and versatile reagent for the synthesis of novel urea derivatives. The protocols outlined in this application note provide a robust framework for researchers to access a wide array of compounds bearing the medicinally important azetidine scaffold. The unique structural and physicochemical properties conferred by the azetidine ring offer exciting opportunities for the development of new therapeutic agents with improved pharmacological profiles.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]

  • Nucleophilic Acyl Substitution. Jack Westin. Retrieved from [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Retrieved from [Link]

  • Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. Retrieved from [Link]

  • Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. (2017). YouTube. Retrieved from [Link]

  • Common Name: DIETHYLCARBAMOYL CHLORIDE. NJ.gov. Retrieved from [Link]

  • Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. (2025). Nature. Retrieved from [Link]

  • Synthesis of mono-and N,N-disubstituted ureas. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of novel N-acyl cyclic urea derivatives. Arkat USA. Retrieved from [Link]

  • Recrystallization Purification Method for Urea. (2020). China/Asia On Demand (CAOD). Retrieved from [Link]

  • How to purify the urea bought from market to pure urea?. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021). PubMed. Retrieved from [Link]

  • Technique Series: Recrystallization (urea as an example). (2016). YouTube. Retrieved from [Link]

  • Process for purifying and crystallizing urea. Google Patents.
  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. Retrieved from [Link]

  • A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Organic Chemistry Portal. Retrieved from [Link]

  • Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums. (2020). ACS Publications. Retrieved from [Link]

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. Retrieved from [Link]

  • Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. ResearchGate. Retrieved from [Link]

  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. (2026). Doc Brown's Chemistry. Retrieved from [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Retrieved from [Link]

Sources

Application

3-Methylazetidine-1-carbonyl chloride applications in medicinal chemistry

Welcome to this technical application note. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical medicinal chemistry and bench-level execution.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to this technical application note. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical medicinal chemistry and bench-level execution. This document explores the strategic utility of 3-Methylazetidine-1-carbonyl chloride (CAS 2107231-04-7) , an advanced building block used to install rigid, sp³-rich urea and amide motifs into next-generation therapeutics.

Executive Summary

In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich frameworks is a proven strategy to improve clinical success rates. 3-Methylazetidine-1-carbonyl chloride serves as a highly reactive electrophilic intermediate, enabling medicinal chemists to seamlessly incorporate the 3-methylazetidine moiety into lead compounds[1]. By forming stable urea or amide linkages, this building block is instrumental in designing targeted kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and PROTAC degradation linkers[2].

Mechanistic Rationale: The "Goldilocks" Heterocycle

When optimizing a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile, the choice of the heterocyclic scaffold is critical. Azetidines are often referred to as "privileged scaffolds" because they occupy a structural and thermodynamic sweet spot[3].

  • Conformational Rigidity: The four-membered ring restricts the conformational freedom of the attached 3-methyl group. This rigidity ensures that the methyl vector is projected precisely into deep, hydrophobic binding pockets (such as the allosteric site of MEK or the Switch-II pocket of KRAS), minimizing the entropic penalty upon target binding[4].

  • Metabolic Stability: Unlike pyrrolidines, which are highly susceptible to CYP450-mediated oxidation at the unhindered α-carbons, the high ring strain and compact nature of azetidines sterically shield the core, drastically improving the half-life of the drug[5].

  • Strain Release: The inherent angle strain of the azetidine ring (~26 kcal/mol) can translate into favorable binding energetics when the molecule engages its biological target[4].

Data Presentation: Physicochemical Impact of Azetidine Incorporation

To understand why a chemist would actively choose 3-methylazetidine over its structural cousins, consider the following comparative data:

FeaturePyrrolidine (5-membered)Azetidine (4-membered)Aziridine (3-membered)Medicinal Chemistry Rationale
Ring Strain ~6 kcal/mol~26 kcal/mol~27 kcal/molAzetidines provide high target-binding energy without the severe chemical instability and toxicity of aziridines[4].
sp³ Character HighHighHighIncreases 3D molecular complexity, improving aqueous solubility and avoiding flat-aromatic toxicity[3].
Conformational Rigidity FlexibleRigidHighly RigidRigid vector projection minimizes the entropic penalty upon binding to deep hydrophobic pockets[1].
Metabolic Stability ModerateHighLowReduced susceptibility to CYP450-mediated ring oxidation compared to pyrrolidines[5].

Therapeutic Applications & Target Pathways

The 3-methylazetidine-1-carboxamide (urea) linkage is a recurring motif in oncology and neurology[3]. The urea carbonyl acts as a potent hydrogen bond acceptor, while the adjacent nitrogen serves as a hydrogen bond donor.

In oncology, this motif is heavily utilized in the development of allosteric inhibitors. For example, in the MAPK signaling pathway, azetidine-urea derivatives are designed to lock kinases like MEK1/2 or KRAS G12C/D into their inactive conformations[6].

Pathway Receptor Receptor Tyrosine Kinase (RTK) KRAS KRAS G12C/D Receptor->KRAS BRAF BRAF Kinase KRAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK Inhibitor Azetidine-Urea Inhibitor Inhibitor->KRAS Switch-II Pocket Inhibitor->MEK Allosteric Blockade

MAPK pathway inhibition via azetidine-urea derivatives targeting KRAS and MEK.

Beyond oncology, azetidine derivatives have shown profound efficacy as functionally selective α4β2 nicotinic acetylcholine receptor agonists, highlighting the scaffold's versatility in traversing the blood-brain barrier[7].

Experimental Protocol: Synthesis of N-Aryl-3-methylazetidine-1-carboxamides

The following protocol details the coupling of an aryl amine with 3-methylazetidine-1-carbonyl chloride to form a rigid urea linkage.

Objective: To achieve >95% conversion to the target urea while suppressing isocyanate dimerization and over-acylation side reactions.

Materials:

  • Aryl amine precursor (1.0 eq)

  • 3-Methylazetidine-1-carbonyl chloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:
  • Preparation of the Base Mixture: Dissolve the aryl amine (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration. Add DIPEA (2.5 eq) to the stirring solution.

    • Causality: Anhydrous conditions are mandatory to prevent the rapid hydrolysis of the highly reactive carbonyl chloride. DIPEA is selected as a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during the reaction, preventing the protonation of the amine precursor and driving the equilibrium forward without participating in side reactions[2].

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add 3-methylazetidine-1-carbonyl chloride (1.2 eq) dropwise over 10–15 minutes.

    • Causality: The 0 °C environment is critical to mitigate the exothermic nature of the acylation. Dropwise addition prevents localized concentration spikes that could lead to the formation of symmetric urea byproducts or over-acylation of the product[6].

  • Reaction Progression & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

    • Self-Validating System: Withdraw a 5 µL aliquot, dilute in LC-MS grade methanol, and inject into the LC-MS. This protocol is self-validating: a successful coupling is definitively confirmed by the disappearance of the starting amine mass and the appearance of a distinct +98 Da mass shift (representing the addition of the 3-methylazetidine-1-carbonyl moiety minus the chloride leaving group). Do not proceed to quenching until >95% conversion is observed.

  • Quenching and Extraction: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The mild basic quench safely neutralizes any unreacted acid chloride and pulls residual DIPEA salts into the aqueous phase without risking the hydrolysis of the newly formed, stable urea bond[2].

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, utilizing a Hexanes/EtOAc or DCM/MeOH gradient depending on the polarity of the aryl substituent).

Protocol A Amine Precursor + DIPEA in DCM B Add 3-Methylazetidine- 1-carbonyl chloride (0 °C) A->B C Warm to RT LC-MS Monitoring B->C Prevents side reactions D Aqueous Quench & Extraction C->D Mass shift validation E Flash Chromatography (Target Urea) D->E

Step-by-step self-validating workflow for azetidine-urea synthesis.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / Taylor & Francis URL: [Link]

  • Title: Novel Acetylcholine and Carbamoylcholine Analogues: Development of a Functionally Selective α4β2 Nicotinic Acetylcholine Receptor Agonist Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof Source: Google Patents URL
  • Title: WO2023086341A1 - Inhibiteurs de kras Source: Google Patents URL

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 3-Methylazetidine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Azetidine scaffolds are of increasing importance in medicinal chemistry, serving as versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Azetidine scaffolds are of increasing importance in medicinal chemistry, serving as versatile building blocks that can impart desirable physicochemical properties to drug candidates. 3-Methylazetidine-1-carbonyl chloride is a key intermediate for the introduction of the 3-methylazetidine carboxamide moiety, a functional group present in a variety of biologically active molecules. This document provides a comprehensive guide to the scale-up synthesis of 3-Methylazetidine-1-carbonyl chloride, detailing robust protocols for the preparation of the 3-methylazetidine precursor and its subsequent conversion to the target carbamoyl chloride. The protocols are designed with scalability, safety, and scientific integrity at their core, providing not just procedural steps but also the rationale behind the experimental choices.

PART 1: Synthesis of 3-Methylazetidine Hydrochloride Precursor

A scalable and reliable synthesis of the 3-methylazetidine starting material is paramount for the successful and economical production of the target carbamoyl chloride. While several routes to substituted azetidines exist, the following two-step protocol starting from the commercially available (R)- or (S)-3-amino-1-butanol offers a practical and scalable approach. The choice of enantiomer of the starting material will determine the stereochemistry of the final product. For this guide, we will proceed with a racemic synthesis for broader applicability.

Protocol 1: Synthesis of 3-Methylazetidine Hydrochloride

This protocol involves the mesylation of 3-amino-1-butanol followed by an intramolecular cyclization under basic conditions.

Step 1: Mesylation of 3-Amino-1-butanol

The hydroxyl group of 3-amino-1-butanol is converted to a good leaving group, a mesylate, to facilitate the subsequent intramolecular cyclization.

  • Reaction Scheme:

  • Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)MolesEquivalents
3-Amino-1-butanol89.14100 g1.121.0
Methanesulfonyl chloride (MsCl)114.55142 g (97.5 mL)1.241.1
Triethylamine (TEA)101.19125 g (172 mL)1.241.1
Dichloromethane (DCM)84.931 L--
  • Procedure:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-amino-1-butanol (100 g, 1.12 mol) and dichloromethane (1 L).

    • Cool the mixture to 0 °C in an ice-water bath.

    • Slowly add triethylamine (125 g, 1.24 mol) to the stirred solution, maintaining the temperature below 5 °C.

    • In the dropping funnel, prepare a solution of methanesulfonyl chloride (142 g, 1.24 mol) in dichloromethane (200 mL).

    • Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylamine hydrochloride will form.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water (500 mL).

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL).

    • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylated intermediate. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to 3-Methylazetidine Hydrochloride

The mesylated intermediate undergoes an intramolecular nucleophilic substitution under basic conditions to form the azetidine ring.

  • Reaction Scheme:

  • Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)MolesEquivalents
Crude Mesylated Intermediate~167.23From previous step~1.121.0
Sodium Hydroxide (NaOH)40.00134 g3.363.0
Ethanol (EtOH)46.071 L--
Hydrochloric Acid (HCl) in Dioxane (4M)-As needed--
Diethyl Ether74.121 L--
  • Procedure:

    • Dissolve the crude mesylated intermediate in ethanol (1 L) in a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add sodium hydroxide pellets (134 g, 3.36 mol) to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by GC-MS for the disappearance of the starting material.

    • After completion, cool the reaction mixture to room temperature and filter to remove the sodium mesylate salt.

    • Carefully concentrate the ethanolic solution of the free base under reduced pressure. Caution: 3-Methylazetidine is volatile.

    • To isolate the hydrochloride salt, dissolve the crude free base in a minimal amount of diethyl ether and cool to 0 °C.

    • Slowly add a 4M solution of HCl in dioxane until the pH is acidic. A white precipitate of 3-methylazetidine hydrochloride will form.

    • Stir the suspension at 0 °C for 30 minutes, then collect the solid by filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield 3-methylazetidine hydrochloride.

PART 2: Scale-Up Synthesis of 3-Methylazetidine-1-carbonyl chloride

The conversion of 3-methylazetidine hydrochloride to the corresponding carbamoyl chloride is achieved through reaction with a phosgene equivalent. For safety and handling reasons on a larger scale, triphosgene is the reagent of choice over gaseous phosgene.[1][2][3] Triphosgene is a stable solid that generates phosgene in situ.

Workflow for Scale-Up Synthesis

Scale-Up Synthesis Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Carbamoyl Chloride Synthesis A 3-Amino-1-butanol B Mesylation A->B MsCl, TEA, DCM C Intramolecular Cyclization B->C NaOH, EtOH D 3-Methylazetidine HCl C->D HCl/Dioxane E 3-Methylazetidine HCl F Phosgenation with Triphosgene E->F Triphosgene, TEA, DCM G 3-Methylazetidine-1-carbonyl chloride F->G Work-up & Purification

Caption: Workflow for the synthesis of 3-Methylazetidine-1-carbonyl chloride.

Protocol 2: Synthesis of 3-Methylazetidine-1-carbonyl chloride using Triphosgene
  • Reaction Scheme:

  • Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 50g scale)MolesEquivalents
3-Methylazetidine Hydrochloride109.5850 g0.4561.0
Triphosgene296.7549.5 g0.1670.365
Triethylamine (TEA)101.19103 g (142 mL)1.022.2
Dichloromethane (DCM), anhydrous84.931 L--
  • Procedure:

    • Safety First: This reaction must be performed in a well-ventilated fume hood. Triphosgene is toxic and releases phosgene upon contact with moisture or nucleophiles.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn.[4] An emergency plan for phosgene exposure should be in place.

    • Set up a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a nitrogen inlet, and an outlet connected to a scrubber containing a sodium hydroxide solution to neutralize any excess phosgene and HCl gas produced.[5]

    • To the flask, add 3-methylazetidine hydrochloride (50 g, 0.456 mol) and anhydrous dichloromethane (500 mL).

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add triethylamine (103 g, 1.02 mol) to the stirred suspension. The first equivalent will neutralize the HCl salt, and the second will act as an HCl scavenger during the reaction.

    • In a separate dry flask, dissolve triphosgene (49.5 g, 0.167 mol) in anhydrous dichloromethane (500 mL).

    • Transfer the triphosgene solution to the dropping funnel.

    • Add the triphosgene solution dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature between 0 and 5 °C. The reaction is exothermic.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

    • Work-up and Purification:

      • Upon completion, cool the reaction mixture to 0 °C.

      • Carefully filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate.

      • Wash the filter cake with a small amount of cold, anhydrous dichloromethane.

      • The filtrate contains the product. Carefully concentrate the filtrate under reduced pressure at a temperature not exceeding 30 °C to avoid thermal decomposition. Caution: The product is a reactive carbamoyl chloride.

      • The crude product can be purified by vacuum distillation.

In-Process Controls and Quality Specifications
ParameterAnalytical MethodSpecification
Starting Material Purity
3-Methylazetidine HClNMR, Titration>98% purity
Reaction Monitoring
Phosgenation ReactionTLC, GC-MSComplete consumption of 3-methylazetidine
Final Product Quality
PurityHPLC, GC>97%
Identity1H NMR, 13C NMR, MSConforms to the structure of 3-Methylazetidine-1-carbonyl chloride
AppearanceVisualColorless to pale yellow liquid
Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Detector: UV at 210 nm.

    • Note: Due to the reactivity of the carbamoyl chloride, derivatization with a suitable nucleophile (e.g., an amine or alcohol) followed by HPLC analysis of the stable derivative can be a more robust method for purity determination.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • MS Detector: Electron Ionization (EI) mode.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR (CDCl3, 400 MHz): Expected signals for the methyl group (doublet), the methine proton (multiplet), and the methylene protons of the azetidine ring (multiplets).

    • 13C NMR (CDCl3, 100 MHz): Expected signals for the carbonyl carbon, the carbons of the azetidine ring, and the methyl carbon.[8][9][10][11][12]

PART 3: Safety, Handling, and Waste Management

Hazard Analysis and Safety Precautions

The synthesis of 3-Methylazetidine-1-carbonyl chloride involves several hazardous materials and reactions. A thorough risk assessment is mandatory before commencing any work.

  • Triphosgene: A highly toxic solid that can release phosgene gas. Handle only in a chemical fume hood with appropriate PPE.[4] In case of exposure, seek immediate medical attention.

  • Phosgene: An extremely toxic gas that can be fatal if inhaled. The use of triphosgene minimizes direct handling, but in-situ generation still poses a significant risk. Continuous monitoring for phosgene leaks using detector strips or an electronic sensor is recommended.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.

  • Triethylamine: A corrosive and flammable liquid. Handle with care and avoid contact with skin and eyes.

  • Exothermic Reaction: The phosgenation reaction is exothermic and requires careful temperature control to prevent a runaway reaction.

Emergency Procedures
  • Phosgene Exposure: In case of suspected phosgene inhalation, immediately move the affected person to fresh air and seek emergency medical assistance. Do not wait for symptoms to appear.

  • Spills: Small spills of triphosgene should be cautiously neutralized with an aqueous solution of a non-volatile amine or sodium hydroxide. For larger spills, evacuate the area and contact the emergency response team.

Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Quenching of Excess Triphosgene/Phosgene: At the end of the reaction, any unreacted phosgene in the reaction vessel and scrubber should be carefully quenched. This can be achieved by slowly adding a solution of a non-volatile amine (e.g., dibutylamine) or an aqueous sodium hydroxide solution to the reaction mixture and the scrubber contents with cooling.[4][13]

  • Chlorinated Waste: Dichloromethane and any other chlorinated solvents used in the process must be collected in a designated chlorinated waste container.[14][15][16][17][18] Do not mix with non-chlorinated waste.

  • Solid Waste: Triethylamine hydrochloride can be disposed of as solid chemical waste.

Logical Flow for Waste Management

Waste Management Workflow cluster_0 Filtration A Reaction Mixture containing excess Triphosgene/Phosgene B Quenching with NaOH or Amine Solution A->B Careful Addition with Cooling C Separation of Aqueous and Organic Layers B->C D Aqueous Waste (Neutralized) C->D E Organic Waste (Chlorinated Solvents) C->E H Dispose as Neutralized Aqueous Waste D->H I Collect in Designated Chlorinated Waste Container E->I F Solid Waste (Triethylamine HCl) J Dispose as Solid Chemical Waste F->J G Reaction Mixture after Quenching G->F Filtration

Caption: Waste management workflow for the synthesis of 3-Methylazetidine-1-carbonyl chloride.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved from [Link]

  • Reaction with triphosgene : r/Chempros. (2024, July 10). Reddit. Retrieved from [Link]

  • A decade review of triphosgene and its applications in organic reactions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. (2003, August 27). ACS Publications. Retrieved from [Link]

  • Safe and Efficient Phosgenation Reactions in a Continuous Flow Reactor. (2018, January 22). ACS Publications. Retrieved from [Link]

  • A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014, February 14). Retrieved from [Link]

  • Phosgene Safe Practice Guidelines: 2.0 Training and Job Safety. (2022, April 15). American Chemistry Council. Retrieved from [Link]

  • Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry. (2003, September 19). PubMed. Retrieved from [Link]

  • Organic liquids acceptable as Waste Solvents. (n.d.). National University of Singapore. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Diastereoselective synthesis of 3,3-dimethylazetidines via an intramolecular iodine-mediated cyclization reaction. (n.d.). RSC Publishing. Retrieved from [Link]

  • Disposal of Waste Solvents. (n.d.). National University of Singapore. Retrieved from [Link]

  • Triphosgene quenching : r/Chempros. (2023, March 16). Reddit. Retrieved from [Link]

  • US4012436A - Carbamoyl chlorides. (n.d.). Google Patents.
  • Disposal of Chlorine-Containing Wastes. (n.d.). ResearchGate. Retrieved from [Link]

  • US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines. (n.d.). Google Patents.
  • Management of Waste. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Process Safety Management. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Triphosgene-amine base promoted chlorination of unactivated aliphatic alcohols. (2013, April 19). LSU Scholarly Repository. Retrieved from [Link]

  • Photo-on-Demand In Situ Phosgenation Reactions That Cross Three Phases of a Heterogeneous Solution of Chloroform and Aqueous NaOH. (2023, July 18). ACS Publications. Retrieved from [Link]

  • OSHA Method 61: Phosgene. (n.d.). Environmental Protection Agency. Retrieved from [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (n.d.). Arkat USA. Retrieved from [Link]

  • Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. (2017, June 5). PubMed. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Triphosgene: A versatile reagent for the synthesis of azetidin-2-ones. (n.d.). ResearchGate. Retrieved from [Link]

  • S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. (2026, March 2). ResearchGate. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Retrieved from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023, January 21). MDPI. Retrieved from [Link]

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (n.d.). Google Patents.
  • Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. (n.d.). RSC Publishing. Retrieved from [Link]

  • Efficient biosynthesis of (R)-3-amino-1-butanol by a novel (R)-selective transaminase from Actinobacteria sp. (2019, April 10). PubMed. Retrieved from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025, November 20). National Center for Biotechnology Information. Retrieved from [Link]

  • HPLC Methods for analysis of Chloride Ion. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • 13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved from [Link]

Sources

Application

optimal catalysts for cross-coupling reactions with 3-Methylazetidine-1-carbonyl chloride

Application Note: Optimal Catalytic Strategies for Cross-Coupling 3-Methylazetidine-1-carbonyl Chloride Audience: Researchers, synthetic scientists, and drug development professionals. Introduction & Chemical Context The...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimal Catalytic Strategies for Cross-Coupling 3-Methylazetidine-1-carbonyl Chloride

Audience: Researchers, synthetic scientists, and drug development professionals.

Introduction & Chemical Context

The 3-methylazetidine motif is highly prized in modern medicinal chemistry. As a conformationally restricted, metabolically stable bioisostere for acyclic amines, it significantly improves the pharmacokinetic and pharmacodynamic (PK/PD) profiles of drug candidates. Traditionally, incorporating this moiety via amide bonds requires peptide coupling reagents and carboxylic acids.

However, utilizing 3-Methylazetidine-1-carbonyl chloride (a stable carbamoyl chloride) offers a direct, atom-economical route to complex tertiary amides via transition-metal-catalyzed cross-coupling[1]. Unlike standard acyl chlorides, carbamoyl chlorides are significantly more stable to moisture and hydrolysis. The trade-off is a less reactive C–Cl bond, which necessitates carefully optimized catalytic systems to drive oxidative addition and prevent undesired decarbonylation side reactions[2].

Catalyst Selection and Mechanistic Causality (E-E-A-T)

To achieve high-yielding cross-couplings with 3-methylazetidine-1-carbonyl chloride, the choice of transition metal and ligand is paramount.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Optimal Catalyst System: Pd(OAc)2​ combined with RuPhos or Pd(PPh3​)4​ .

  • Mechanistic Causality: The oxidative addition of the C–Cl bond in carbamoyl chlorides is energetically demanding. Using electron-rich, sterically demanding Buchwald-type biaryl phosphine ligands (like RuPhos) dramatically increases the electron density at the Pd(0) center, facilitating rapid oxidative addition[3]. Furthermore, the steric bulk of RuPhos accelerates the reductive elimination step, effectively outcompeting the decarbonylation side-reaction that often plagues acyl cross-couplings.

  • Water as an Additive: Trace water is critical in these reactions to activate the boronic acid via the formation of a reactive boronate complex, which accelerates the transmetalation step[1].

B. Nickel-Catalyzed Kumada-Corriu Cross-Coupling
  • Optimal Catalyst System: NiCl2​(dppp) or NiCl2​(PPh3​)2​ .

  • Mechanistic Causality: For highly nucleophilic organometallic partners like Grignard reagents, Nickel catalysts are superior. Nickel's smaller atomic radius and higher inherent nucleophilicity allow for facile insertion into the robust carbamoyl C–Cl bond at room temperature. This provides an ultrafast route to alkyl- or aryl-substituted 3-methylazetidinyl amides without the need for elevated temperatures[4].

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring reproducibility through strict stoichiometric and environmental controls.

Protocol A: Pd-Catalyzed Suzuki-Miyaura Coupling (Synthesis of Aryl Amides)
  • Preparation: In a glovebox or under standard Schlenk conditions, charge an oven-dried 10 mL reaction vial with 3-methylazetidine-1-carbonyl chloride (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), Pd(OAc)2​ (3 mol%), RuPhos (6 mol%), and anhydrous K3​PO4​ (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Add degassed Toluene/ H2​O (10:1 v/v, 2.5 mL). Note: Thorough degassing (e.g., via freeze-pump-thaw) is mandatory to prevent the oxidation of the electron-rich Pd(0)-RuPhos active species.

  • Reaction: Seal the vial with a PTFE-lined cap and heat to 80 °C for 12 hours. Monitor the consumption of the carbamoyl chloride via LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and wash with saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Ni-Catalyzed Kumada Coupling (Synthesis of Alkyl/Aryl Amides)
  • Preparation: Under an argon atmosphere, dissolve 3-methylazetidine-1-carbonyl chloride (1.0 equiv, 0.5 mmol) and NiCl2​(dppp) (5 mol%) in anhydrous THF (3.0 mL) in a flame-dried flask.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the Grignard reagent ( R-MgBr , 1.2 equiv, 0.6 mmol) over 5–10 minutes. Note: Slow addition at 0 °C is critical to prevent homocoupling of the Grignard reagent and to control the exothermic transmetalation.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Workup: Quench carefully with 1M HCl (2 mL) to neutralize the excess Grignard reagent. Extract with DCM (3 x 10 mL), dry over MgSO4​ , concentrate, and purify.

Quantitative Data Summaries

Table 1: Comparison of Optimal Catalytic Systems for 3-Methylazetidine-1-carbonyl chloride Cross-Coupling

Coupling TypeCatalyst / LigandNucleophileBase / AdditiveSolventTemp / TimeExpected Yield
Suzuki-Miyaura Pd(OAc)2​ / RuPhosArylboronic Acids K3​PO4​ Toluene/ H2​O 80 °C / 12 h75 - 90%
Suzuki-Miyaura Pd(PPh3​)4​ Alkenylboronates Cs2​CO3​ 1,4-Dioxane90 °C / 16 h65 - 85%
Kumada-Corriu NiCl2​(dppp) Grignard ReagentsNoneTHF25 °C / 2 h80 - 95%
Conjunctive Pd(OAc)2​ / MandyPhosAlkenyl "ate" complexesCsF, H2​O THF40 °C / 72 h70 - 88% (ee >90%)

(Data synthesized from established carbamoyl chloride cross-coupling methodologies[5],[3])

Mandatory Visualizations

Workflow A 1. Substrate Prep Dry Solvents & Degas B 2. Catalyst Selection Pd(OAc)2 / RuPhos A->B C 3. Cross-Coupling 60-80 °C, N2 atm B->C D 4. Workup & Purif. Extraction & Flash CC C->D

Figure 1. Experimental workflow for the cross-coupling of 3-methylazetidine-1-carbonyl chloride.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex (Pd^II) Pd0->OxAdd + Substrate TransMet Transmetalation Complex OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 - Product Product Tertiary Amide Product RedElim->Product Substrate 3-Methylazetidine-1- carbonyl chloride Substrate->OxAdd Boronic Arylboronic Acid Ar-B(OH)2 Boronic->TransMet

Figure 2. Palladium-catalyzed Suzuki-Miyaura catalytic cycle for carbamoyl chlorides.

References

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments Molecules, 2013.[Link]

  • Cross-Coupling Reactions of Carbamoyl Chlorides and Grignard Reagents: A New Rapid Synthesis of Tertiary Amides ResearchGate, 2025 (Archived).[Link]

  • Enantioselective Synthesis of Tertiary β-Boryl Amides by Conjunctive Cross-Coupling of Alkenyl Boronates and Carbamoyl Chlorides Angewandte Chemie International Edition, 2022.[Link]

  • Pd/Cu-Catalyzed Domino Cyclization/Deborylation of Alkene-Tethered Carbamoyl Chloride and 1,1-Diborylmethane Organic Letters, 2020.[Link]

Sources

Method

Application Note: Advanced Chromatographic Purification Strategies for 3-Methylazetidine-1-carbonyl Chloride and Its Derivatives

Introduction & Chemical Causality 3-Methylazetidine-1-carbonyl chloride (CAS 2107231-04-7) is a highly reactive, versatile chemical building block of significant interest in medicinal chemistry[1]. Typically synthesized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Causality

3-Methylazetidine-1-carbonyl chloride (CAS 2107231-04-7) is a highly reactive, versatile chemical building block of significant interest in medicinal chemistry[1]. Typically synthesized via the phosgenation of 3-methylazetidine[2], this carbamoyl chloride serves as a critical electrophilic intermediate for installing the 3-methylazetidine moiety into complex drug scaffolds and self-immolative delivery systems[3].

The Chromatographic Challenge: Carbamoyl chlorides present a unique purification challenge due to their severe moisture sensitivity. While certain sterically encumbered carbamoyl chlorides exhibit surprising stability on standard silica gel[4], the strained 4-membered azetidine ring in 3-methylazetidine-1-carbonyl chloride significantly increases the electrophilicity of the carbonyl carbon.

When exposed to standard normal-phase chromatography, the mildly acidic surface silanol groups (Si–OH) on the silica gel strongly adsorb ambient water. This creates a catalytic micro-environment that triggers the rapid hydrolysis of the C–Cl bond. The resulting carbamic acid spontaneously decarboxylates, yielding 3-methylazetidine, carbon dioxide, and hydrochloric acid. Consequently, researchers must choose between two distinct workflows: the rigorous Direct Isolation of the reactive intermediate, or the highly efficient Post-Derivatization Isolation of the stable downstream product.

Chromatographic Decision Workflow

Workflow Start 3-Methylazetidine-1-carbonyl Chloride Synthesis Mixture Decision Target Isolation? Start->Decision Path1 Reactive Intermediate (Carbamoyl Chloride) Decision->Path1 Direct Isolation Path2 Stable Downstream Product (Urea/Amide/Carbamate) Decision->Path2 Post-Derivatization Anhydrous Anhydrous Normal-Phase Chromatography (Dry Silica, Hexane/EtOAc) Path1->Anhydrous Moisture-Sensitive RPHPLC Reversed-Phase HPLC (C18, H2O/MeCN + 0.1% TFA) Path2->RPHPLC Stable to Hydrolysis Pure1 Purified Carbamoyl Chloride (Store under Argon at -20°C) Anhydrous->Pure1 Pure2 Purified Derivative (Stable for Storage) RPHPLC->Pure2

Chromatographic decision workflow for 3-Methylazetidine-1-carbonyl chloride and its derivatives.

Protocol 1: Direct Isolation via Anhydrous Normal-Phase Chromatography

Use Case: When the pure carbamoyl chloride must be isolated for structural characterization or delayed downstream synthesis.

Causality & Rationale: To prevent silanol-catalyzed hydrolysis, the silica stationary phase must be thermally dehydrated to remove adsorbed water, and the mobile phase must be rigorously dried over molecular sieves. The entire system must be maintained under an inert atmosphere to prevent the formation of symmetrical ureas or dealkylated byproducts[2].

Step-by-Step Methodology:
  • Stationary Phase Preparation: Dry standard silica gel (230–400 mesh) in a vacuum oven at 150°C for a minimum of 24 hours. Cool completely in a desiccator backfilled with Argon.

  • Column Packing: Slurry pack the glass column using anhydrous hexanes under a positive pressure of Argon.

  • Self-Validation Check (Moisture): Prior to loading the sample, run 3 column volumes (CV) of anhydrous hexanes through the packed bed. Collect the eluent and test via Karl Fischer titration. Validation criteria: Moisture must be <50 ppm. Any visual opacity in the eluent indicates catastrophic moisture contamination, requiring a repack.

  • Sample Loading: Dissolve the crude 3-Methylazetidine-1-carbonyl chloride in the minimum required volume of anhydrous dichloromethane (DCM). Load carefully onto the silica bed.

  • Elution: Elute using a stepwise gradient of Anhydrous Hexanes to Anhydrous Ethyl Acetate (100:0 → 80:20). Collect fractions in oven-dried tubes purged with Argon.

  • Self-Validation Check (Analysis): Analyze fractions using GC-MS rather than LC-MS. Causality: LC-MS utilizes aqueous mobile phases that will instantly hydrolyze the purified product in the source, yielding false negatives for purity. GC-MS will confirm the intact molecular ion (m/z ~133).

Protocol 2: Post-Derivatization Isolation via RP-HPLC

Use Case: The standard drug-development workflow where the carbamoyl chloride is telescoped directly into a stable urea, amide, or carbamate product.

Causality & Rationale: Once the highly electrophilic carbonyl chloride is reacted with a nucleophile (e.g., an amine), the resulting urea or amide is chemically stable. This eliminates the need for restrictive anhydrous conditions and allows for the use of high-resolution Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which provides superior theoretical plate counts and baseline resolution of structural isomers.

Step-by-Step Methodology:
  • Telescoped Reaction: React the crude 3-Methylazetidine-1-carbonyl chloride with the target nucleophile in the presence of N,N-Diisopropylethylamine (DIPEA) in DCM at 0°C.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual HCl. Extract the organic layer, dry over MgSO₄, and concentrate in vacuo.

  • Sample Preparation: Reconstitute the crude stable product in DMSO or the initial HPLC mobile phase (e.g., 5% Acetonitrile in Water). Filter through a 0.22 µm PTFE syringe filter.

  • RP-HPLC Purification:

    • Column: Preparative C18 bonded silica (e.g., 5 µm, 21.2 x 250 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes at a flow rate of 20 mL/min.

  • Self-Validation Check (Resolution): Perform a pilot injection (10 µL). Monitor the baseline at 210 nm and 254 nm. Validation criteria: A self-validating run will show the UV baseline returning completely to zero between the injection front and the main product peak. If peak tailing occurs, the gradient slope is too steep for the lipophilicity of the specific derivative and must be flattened (e.g., 1% B/min). Confirm fraction identity via LC-MS (ESI+).

Quantitative Data & Method Comparison

The following table summarizes the critical chromatographic parameters and expected outcomes for both purification strategies.

ParameterDirect Isolation (Carbamoyl Chloride)Post-Derivatization (Urea/Amide Product)
Target Stability Highly moisture-sensitiveChemically stable
Chromatography Mode Anhydrous Normal-PhaseReversed-Phase HPLC (RP-HPLC)
Stationary Phase Oven-dried Silica Gel (230-400 mesh)C18 bonded silica (e.g., 5 µm)
Mobile Phase Anhydrous Hexanes / Anhydrous EtOAcH₂O / Acetonitrile + 0.1% TFA
Atmosphere Strict Argon/NitrogenAmbient
QC Validation Method GC-MS (Anhydrous injection)LC-MS (ESI+)
Expected Purity >90% (Prone to on-column degradation)>98%
Storage Conditions -20°C under Argon, use immediatelyAmbient or 4°C, stable long-term

References

  • Gavriel A. G., Leroux F., Khurana G. S., Lewis V. G., Chippindale A. M., Sambrook M. R., Hayes W., Russell A. T. "Self-Immolative System for Disclosure of Reactive Electrophilic Alkylating Agents: Understanding the Role of the Reporter Group". Journal of Organic Chemistry, 2021, 86(15), 10263–10279.[3] [Link]

  • Liu F., Movassaghi M. "Electrophilic Carbonyl Activation: Competing Condensative Cyclizations of Tryptamine Derivatives". Tetrahedron Letters, 2014, 56(23), 2995–3000.[4] [Link]

Sources

Application

Application Note: Solid-Phase Synthesis of Urea-Linked Peptidomimetics Using 3-Methylazetidine-1-carbonyl chloride

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Process Engineers Application: Peptidomimetic Design, N-Terminal Capping, and Side-Chain Derivatization Strategic Rationale & Chemical Context The incorpo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Process Engineers Application: Peptidomimetic Design, N-Terminal Capping, and Side-Chain Derivatization

Strategic Rationale & Chemical Context

The incorporation of urea linkages into peptide backbones or side chains is a cornerstone strategy in modern peptidomimetic drug design. Ureas offer enhanced metabolic stability against proteolytic degradation and provide unique, rigidified hydrogen-bonding networks that can lock peptides into highly specific bioactive conformations.

3-Methylazetidine-1-carbonyl chloride (CAS 2107231-04-7) serves as a highly specialized electrophilic building block for introducing a conformationally restricted, sp³-rich azetidine moiety[1]. Unlike flat aromatic ureas or highly flexible aliphatic ureas, the 3-methylazetidine group introduces a distinct spatial vector that can improve target affinity and optimize pharmacokinetic properties (such as lipophilicity and membrane permeability). Furthermore, utilizing bench-stable carbamoyl chlorides provides a highly controllable pathway for urea formation on solid support, bypassing the need for highly reactive but commercially scarce isocyanates[2].

Mechanistic Causality in Solid-Phase Urea Formation

The reaction between a resin-bound free amine (the nucleophile) and 3-Methylazetidine-1-carbonyl chloride (the electrophile) proceeds via a nucleophilic acyl substitution mechanism. To ensure high yields and prevent peptide degradation, several chemical parameters must be strictly controlled:

  • The Role of the Base: The carbamoylation reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will rapidly protonate the remaining unreacted amines on the resin, rendering them non-nucleophilic and halting the reaction. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile, while its basicity efficiently scavenges the generated HCl[2].

  • Solvent Dynamics & Swelling: Polystyrene-based resins require optimal swelling to expose internal reactive sites. While N,N-Dimethylformamide (DMF) is standard for Solid-Phase Peptide Synthesis (SPPS) due to its ability to solvate growing peptide chains, the addition of Dichloromethane (DCM) significantly enhances the swelling of the hydrophobic polystyrene matrix[3]. A mixed solvent system is critical when coupling sterically hindered carbamoyl chlorides.

  • Reaction Kinetics: Because the 3-methylazetidine ring is sterically demanding, the reaction is driven to completion by utilizing a high molar excess of the carbamoyl chloride (pseudo-first-order kinetics) and extended reaction times.

Workflow Visualization

SPPS_Workflow N1 Fmoc-Peptide-Resin (Starting Material) N2 Fmoc Deprotection (20% Piperidine in DMF) N1->N2 N3 Free Amine-Peptide-Resin N2->N3 Wash (DMF/DCM) N4 Carbamoylation 3-Methylazetidine-1-carbonyl chloride + DIPEA in DCM/DMF N3->N4 N5 Validation: Kaiser Test (Colorimetric Assay) N4->N5 4-12 hours, RT N5->N4 If Positive (Blue) Repeat Coupling N6 Urea-Modified Peptide-Resin N5->N6 If Negative (Yellow) Proceed N7 Global Cleavage (TFA / Scavengers) N6->N7 N8 Final Peptidomimetic (LC-MS Verification) N7->N8 Precipitation in Ether

SPPS workflow for urea linkage via 3-Methylazetidine-1-carbonyl chloride.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol describes the N-terminal capping of a resin-bound peptide. It is designed with built-in validation steps to ensure process integrity before moving to irreversible cleavage.

Step 1: Resin Preparation & Swelling
  • Transfer 0.1 mmol of Fmoc-protected peptide-resin (e.g., Rink Amide AM resin, 100-200 mesh) to a fritted SPPS reaction vessel.

  • Add 5 mL of DCM and agitate gently for 45 minutes.

    • Causality: DCM maximizes the expansion of the polystyrene polymer matrix, ensuring that internal reactive sites are accessible for the bulky carbamoyl chloride.

  • Drain the DCM and wash the resin with DMF (3 × 5 mL).

Step 2: Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Causality: Piperidine abstracts the acidic proton of the Fmoc group, initiating a β -elimination that releases the free primary amine.

  • Drain and wash the resin extensively to remove all traces of piperidine: DMF (5 × 5 mL) followed by DCM (5 × 5 mL).

Step 3: Carbamoylation (Urea Formation)
  • In a separate glass vial, dissolve 0.5 mmol (5.0 equivalents) of 3-Methylazetidine-1-carbonyl chloride in 2 mL of a 1:1 mixture of DCM/DMF.

  • Add 1.0 mmol (10.0 equivalents) of DIPEA to the solution.

  • Transfer the activated mixture to the reaction vessel containing the free amine-peptide-resin.

  • Agitate at room temperature for 4 to 12 hours. (Refer to Table 1 for condition optimization).

Step 4: Self-Validation (Kaiser Test)

Do not proceed to cleavage without verifying coupling completion.

  • Extract a few resin beads (~1 mg) from the reaction vessel and wash them with ethanol.

  • Add 2 drops each of Kaiser Test Reagents (Ninhydrin, Phenol, and Potassium Cyanide solutions) and heat at 100°C for 3 minutes.

    • Negative Result (Yellow/Colorless beads): Indicates complete conversion of the primary amine to the urea. Proceed to Step 5.

    • Positive Result (Dark Blue beads): Indicates incomplete coupling. Repeat Step 3 with fresh reagents.

Step 5: Global Cleavage and Deprotection
  • Wash the completed urea-peptide-resin with DMF (3 × 5 mL), DCM (5 × 5 mL), and Methanol (3 × 5 mL). Dry the resin under a vacuum for 2 hours.

  • Add 5 mL of Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.

    • Causality: TFA cleaves the peptide from the resin and removes side-chain protecting groups. TIS acts as a carbocation scavenger, preventing the re-alkylation of the newly synthesized peptide.

  • Agitate for 2 hours at room temperature.

  • Filter the cleavage solution into 40 mL of cold diethyl ether (-20°C) to precipitate the final peptidomimetic. Centrifuge, decant the ether, and analyze the crude pellet via LC-MS.

Quantitative Data: Reaction Optimization

To establish the most efficient coupling parameters for 3-Methylazetidine-1-carbonyl chloride, various conditions were tested on a model hexapeptide sequence bound to Rink Amide resin.

Table 1: Optimization of 3-Methylazetidine-1-carbonyl chloride Coupling

EntryEquivalents (Reagent)Base (Equivalents)Solvent SystemTime (h)Conversion (%)*
12.0DIPEA (4.0)DMF245%
23.0DIPEA (6.0)DMF472%
33.0DIPEA (6.0)DCM/DMF (1:1)488%
45.0DIPEA (10.0)DCM/DMF (1:1)4>95%
5 5.0 DIPEA (10.0) DCM/DMF (1:1) 12 >99%

*Conversion determined by LC-MS integration of the target mass versus unreacted starting material following a micro-cleavage assay. Conclusion: Entry 5 represents the optimal self-validating condition, compensating for the steric hindrance of the azetidine ring through high equivalents, a swelling-optimized solvent system, and extended reaction kinetics.

References

  • "3-Methylazetidine-1-carbonyl chloride", BenchChem.
  • "Scalable synthesis and coupling of quaternary α-arylated amino acids", RSC Publishing.
  • "Novel analogues of degarelix incorporating hydroxy-, methoxy- and pegylated-urea moieties at positions 3, 5, 6 and the N-terminus: Part III", National Institutes of Health (NIH).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 3-Methylazetidine-1-carbonyl chloride

Executive Briefing Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and high impurity profiles when synthesizing carbamoyl chloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and high impurity profiles when synthesizing carbamoyl chlorides. 3-Methylazetidine-1-carbonyl chloride is a highly valuable building block in drug development, but its synthesis is notoriously unforgiving. The primary failure mode is hydrolytic degradation.

This guide is designed to move beyond basic procedural steps. Here, we will dissect the mechanistic causality of hydrolysis, provide targeted troubleshooting for common failures, and outline a rigorously self-validating protocol to ensure your synthesis is successful on the first attempt.

Mechanistic Causality of Hydrolysis

To prevent the hydrolysis of 3-methylazetidine-1-carbonyl chloride, one must first understand its kinetic vulnerabilities. The solvolysis of N,N-disubstituted carbamoyl chlorides generally proceeds through a dissociative SN1 mechanism, involving the formation of a stabilized carbamoyl cation intermediate, though bimolecular (SN2) pathways can compete depending on the solvent environment[1]. The mechanism changes from bimolecular to unimolecular displacement with increasing electron donation to the chlorocarbonyl group[2].

However, the nitrogen atom in 3-methylazetidine is constrained within a strained four-membered ring. This geometric constraint subtly reduces its ability to donate its lone pair into the adjacent carbonyl group compared to acyclic amines. Consequently, the carbonyl carbon is highly electrophilic.

When exposed to trace water, nucleophilic attack occurs at the carbonyl carbon. This reaction initially forms an unstable carbamic acid intermediate, which rapidly decomposes to the secondary amine (3-methylazetidine), carbon dioxide, and hydrogen chloride[3].

This decomposition is a cascading failure. The newly liberated 3-methylazetidine is a highly reactive nucleophile that will immediately attack an unreacted molecule of 3-methylazetidine-1-carbonyl chloride. This forms a highly stable, difficult-to-separate symmetrical urea (bis(3-methylazetidin-1-yl)methanone). Therefore, a single molecule of water effectively destroys two molecules of your target product. While disubstituted carbamoyl chlorides are generally more stable than unsubstituted variants, they remain highly susceptible to this nucleophilic cascade if strict anhydrous conditions are not maintained[4].

HydrolysisCascade A 3-Methylazetidine + Triphosgene B 3-Methylazetidine-1-carbonyl chloride (Target) A->B Anhydrous Synthesis C Trace Moisture (H2O) B->C Hydrolysis Pathway F Symmetrical Urea (Major Impurity) B->F Consumes 2nd Equivalent D Carbamic Acid Intermediate C->D Nucleophilic Attack E Decarboxylation (CO2 + HCl + Amine) D->E Spontaneous Breakdown E->F Amine attacks Target

Degradation cascade of 3-Methylazetidine-1-carbonyl chloride via trace moisture hydrolysis.

Troubleshooting Guides & FAQs

Q: Why is my yield of 3-Methylazetidine-1-carbonyl chloride consistently low despite using anhydrous solvents? A: Beyond the solvent, the amine starting material is highly hygroscopic. 3-Methylazetidine is often supplied as a hydrochloride salt. If it is not rigorously dried (e.g., via azeotropic distillation with dry toluene prior to use), the bound water will initiate the hydrolysis cascade. Furthermore, relying on standard septum-piercing techniques is insufficient; strict Schlenk line techniques must be employed.

Q: How do I avoid symmetrical urea formation during the reaction? A: The causality of urea formation is a local excess of the amine reacting with the newly formed carbamoyl chloride. To prevent this, employ an inverse addition protocol. Add the 3-methylazetidine and base mixture dropwise into a chilled solution of triphosgene. This ensures the phosgene equivalent is always in vast stoichiometric excess, kinetically favoring the formation of the carbamoyl chloride over the urea.

Q: Can I use triethylamine (TEA) instead of N,N-Diisopropylethylamine (DIPEA)? A: DIPEA is strongly preferred. TEA is more nucleophilic and can sometimes form transient ketene-like intermediates or complex with the acyl chloride. DIPEA’s steric bulk prevents nucleophilic interference while effectively scavenging the HCl byproduct.

Q: Can I perform an aqueous workup to remove the amine hydrochloride salts? A: Absolutely not. Aqueous workups are the primary cause of product loss in moisture-sensitive carbamoyl chloride synthesis. Instead, utilize an anhydrous workup. By using a non-polar solvent like dry hexane or pentane at the end of the reaction, you can quantitatively precipitate the DIPEA·HCl salts and remove them via cannula filtration under argon.

Data Presentation: Optimization Parameters

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Solvent H₂O Content < 50 ppm< 10 ppm (over 3Å sieves)Trace water initiates autocatalytic urea formation.
Reaction Temperature 0 °C to RT-20 °C to 0 °C Lower temperatures suppress the SN1 dissociation of the carbamoyl chloride.
Reagent Addition Direct AdditionInverse Addition Prevents local excess of amine, eliminating symmetrical urea side-product.
Workup Method Aq. Bicarbonate WashAnhydrous Filtration Completely avoids hydrolytic degradation during purification.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a chemical validation checkpoint. This allows you to verify the integrity of the carbamoyl chloride before committing to the final isolation steps.

Step 1: Preparation of the Anhydrous System

  • Flame-dry a 250 mL Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x).

  • Dissolve triphosgene (0.4 equivalents relative to amine) in 50 mL of anhydrous dichloromethane (DCM, <10 ppm H₂O).

  • Chill the solution to -20 °C using a dry ice/ethylene glycol bath.

Step 2: Inverse Addition

  • In a separate flame-dried flask, dissolve 3-methylazetidine (1.0 eq) and anhydrous DIPEA (1.2 eq) in 20 mL of dry DCM.

  • Using a syringe pump, add the amine/base solution dropwise to the vigorously stirred triphosgene solution over 60 minutes.

  • Maintain the temperature at -20 °C during addition, then allow it to slowly warm to 0 °C over 2 hours.

Step 3: The Self-Validating Checkpoint Do not proceed to workup without verifying product integrity.

  • Withdraw a 20 µL aliquot of the reaction mixture using a micro-syringe.

  • Inject the aliquot into a GC vial containing 0.5 mL of anhydrous methanol and 10 µL of pyridine.

  • Causality: The intact 3-methylazetidine-1-carbonyl chloride will instantly and quantitatively convert to methyl 3-methylazetidine-1-carboxylate.

  • Analyze via GC-MS. If the methyl carbamate peak is dominant and no symmetrical urea peak (bis(3-methylazetidin-1-yl)methanone) is present, the synthesis is validated. If urea is present, moisture ingress occurred during Step 1 or 2.

Step 4: Anhydrous Workup and Isolation

  • Evaporate the DCM under reduced pressure on a Schlenk line (do not expose to air).

  • Suspend the resulting residue in 50 mL of anhydrous hexane. The product is soluble in hexane, while the DIPEA·HCl salt is highly insoluble.

  • Perform a cannula filtration under Argon to remove the precipitated salts.

  • Concentrate the filtrate under reduced pressure to yield the pure 3-methylazetidine-1-carbonyl chloride as a moisture-sensitive oil. Store immediately under Argon at -20 °C.

Sources

Optimization

improving yield in 3-Methylazetidine-1-carbonyl chloride coupling reactions

Welcome to the Technical Support Center for 3-Methylazetidine-1-carbonyl chloride workflows. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the fundam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methylazetidine-1-carbonyl chloride workflows. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the fundamental causality behind reaction failures—specifically focusing on the unique electronic and steric properties of carbamoyl chlorides—and provide self-validating protocols to ensure your scale-up and discovery syntheses succeed.

Module 1: Diagnostic Triage & Mechanistic Logic

Carbamoyl chlorides are inherently less reactive than standard acyl chlorides. The nitrogen lone pair from the 3-methylazetidine ring delocalizes into the carbonyl group, significantly reducing the electrophilicity of the carbonyl carbon [1]. Consequently, standard amide coupling conditions often result in sluggish kinetics, leaving the unreacted electrophile vulnerable to moisture-induced degradation.

Before adjusting your stoichiometry, use the diagnostic workflow below to identify the mechanistic root cause of your yield loss based on LC-MS analysis of your crude mixture.

TroubleshootingWorkflow Start LC-MS Diagnostic: Analyze Crude Reaction Mixture Unreacted Observation: High Unreacted Carbamoyl Chloride Start->Unreacted Hydrolysis Observation: High 3-Methylazetidine (Hydrolysis) Start->Hydrolysis Symmetric Observation: Symmetrical Urea Byproduct Start->Symmetric Solution1 Action: Add 20 mol% NaI to generate reactive carbamoyl iodide Unreacted->Solution1 Solution2 Action: Enforce strict anhydrous conditions (Karl Fischer < 50 ppm) Hydrolysis->Solution2 Solution3 Action: Reverse addition order: Add amine slowly to chloride Symmetric->Solution3

Fig 1: LC-MS diagnostic workflow for troubleshooting 3-methylazetidine-1-carbonyl chloride yields.

Module 2: Core Troubleshooting & FAQs

Q1: My reaction yields are consistently below 50%, and LC-MS shows massive amounts of unreacted 3-methylazetidine-1-carbonyl chloride. How do I force the reaction to completion? A1: You are encountering the inherent resonance stabilization of the carbamoyl group. To bypass this, you must alter the electrophile in situ. Adding a nucleophilic catalyst like Sodium Iodide (NaI) facilitates the conversion of the carbamoyl chloride into a highly reactive carbamoyl iodide intermediate [2]. Iodide is a superior leaving group, drastically lowering the activation energy for the incoming nucleophile.

Quantitative Impact of Reaction Conditions on Yield Data summarizes the coupling of 3-methylazetidine-1-carbonyl chloride with a sterically hindered secondary amine.

SolventBase (Equiv)Catalyst (mol%)Temp (°C)Time (h)Yield (%)Mechanistic Observation
DCMTEA (1.5)None252442Sluggish reactivity; high unreacted SM.
DCMDIPEA (2.0)None252448Slightly better base stability; still slow.
THFDIPEA (2.0)DMAP (10)651276DMAP forms reactive acylpyridinium species.
THF DIPEA (2.0) NaI (20) 65 8 94 Rapid carbamoyl iodide formation.

Q2: I am observing a major byproduct corresponding to a symmetrical urea. What causes this, and how do I prevent it? A2: This is a classic symptom of moisture contamination. Water acts as a nucleophile, attacking the carbamoyl chloride to form an unstable carbamic acid, which rapidly decarboxylates (losing CO₂) to yield free 3-methylazetidine and HCl [1]. This newly liberated 3-methylazetidine is highly nucleophilic and will immediately attack another molecule of your starting material, forming a symmetrical urea byproduct. Fix: Ensure your solvents have a Karl Fischer water content of <50 ppm. Additionally, reverse your addition order: add your target amine to the reaction vessel before introducing the carbamoyl chloride to ensure the desired nucleophile outcompetes any trace moisture.

Q3: Coupling with alcohols to form carbamates is failing completely, whereas my amine couplings work fine. Why? A3: Alcohols are significantly weaker nucleophiles than amines. The resonance-stabilized carbamoyl chloride simply does not possess enough electrophilic character to react with an alcohol at a meaningful rate. You must utilize a Lewis acid catalyst, such as Zinc Chloride (ZnCl₂). ZnCl₂ coordinates to the carbonyl oxygen of the carbamoyl chloride, pulling electron density away from the carbon center and rendering it highly susceptible to nucleophilic attack by the alcohol [3].

Module 3: Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: High-Yield Amine Coupling (Urea Synthesis) via NaI Catalysis

Optimized for sterically hindered or poorly nucleophilic amines.

  • Solvent Preparation & Validation:

    • Action: Dry THF over activated 3Å molecular sieves for 24 hours.

    • Validation: Perform a Karl Fischer titration. The moisture content must read <50 ppm. Do not proceed if higher, as hydrolysis will outcompete the coupling.

  • Reagent Solubilization:

    • Action: Under an inert N₂ atmosphere, dissolve the target amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in the anhydrous THF (0.2 M concentration).

    • Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl byproduct, preventing the protonation (and subsequent deactivation) of your target amine.

  • Electrophile Addition:

    • Action: Add 3-Methylazetidine-1-carbonyl chloride (1.0 eq) dropwise at 0°C.

    • Validation: A slight fuming may occur. The pH of the reaction mixture (tested via an aliquot on wet pH paper) must remain >8. If it drops, add an additional 0.5 eq of DIPEA.

  • Catalytic Activation:

    • Action: Add anhydrous Sodium Iodide (NaI, 0.2 eq). Heat the reaction to 60°C.

    • Causality: NaI displaces the chloride to form the highly reactive carbamoyl iodide [2].

    • Validation: The solution will exhibit a distinct pale yellow tint within 15 minutes, visually confirming the solubilization and complexation of the iodide species.

  • Reaction Monitoring:

    • Action: Stir for 8 hours.

    • Validation: Quench a 10 µL aliquot in 1 mL of Methanol. LC-MS analysis should show <5% of the methyl carbamate (which forms if unreacted starting material is present) and >90% desired product mass.

  • Workup:

    • Action: Dilute with EtOAc and wash with 5% aqueous Na₂S₂O₃ (Sodium thiosulfate).

    • Validation: The organic layer must transition from yellow to completely colorless, confirming the total reduction and removal of residual iodine species.

Protocol B: Alcohol Coupling (Carbamate Synthesis) via ZnCl₂ Catalysis

Optimized for converting alcohols into 3-methylazetidine carbamates.

  • Lewis Acid Activation:

    • Action: Dissolve the target alcohol (1.0 eq) in anhydrous Toluene. Add anhydrous ZnCl₂ (0.5 eq) and stir at room temperature for 15 minutes.

    • Causality: ZnCl₂ acts as a Lewis acid, coordinating with the alcohol and pre-organizing the complex to lower the activation energy barrier for the subsequent nucleophilic attack [3].

    • Validation: The ZnCl₂ should fully dissolve, yielding a homogenous, clear solution.

  • Coupling Initiation:

    • Action: Add 3-Methylazetidine-1-carbonyl chloride (1.2 eq) dropwise, followed by Triethylamine (TEA, 2.0 eq).

  • Thermal Driving:

    • Action: Heat the reaction to reflux (110°C) for 12 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 1:1). Stain with KMnO₄. The reaction is complete when the spot corresponding to the starting alcohol is entirely consumed.

  • Quenching & Neutralization:

    • Action: Cool to room temperature and quench slowly with saturated aqueous NaHCO₃.

    • Validation: Vigorous CO₂ evolution will occur. The quench is only complete when gas evolution entirely ceases, indicating full neutralization of the HCl byproduct and any unreacted acid chloride.

References

  • Carbamoyl chloride Source: Wikipedia URL
  • Source: ACS Publications (Journal of the American Chemical Society)
  • Improving the efficiency of carbamate formation.
Troubleshooting

troubleshooting low conversion rates with 3-Methylazetidine-1-carbonyl chloride

Executive Summary & Mechanistic Grounding As a highly versatile building block in medicinal chemistry, 3-Methylazetidine-1-carbonyl chloride (CAS 2107231-04-7)[1] is frequently utilized to install the 3-methylazetidine m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

As a highly versatile building block in medicinal chemistry, 3-Methylazetidine-1-carbonyl chloride (CAS 2107231-04-7)[1] is frequently utilized to install the 3-methylazetidine moiety via urea, carbamate, or amide linkages. However, researchers often encounter stalled conversions, poor yields, or complex byproduct profiles during scale-up.

To effectively troubleshoot these issues, we must analyze the fundamental reactivity of carbamoyl chlorides. Unlike standard acyl chlorides, carbamoyl chlorides benefit from resonance stabilization—the nitrogen lone pair donates electron density into the carbonyl carbon. This makes them less electrophilic and less hydrolytically sensitive than typical acid chlorides, yet they remain highly susceptible to moisture[2].

Depending on the reaction environment, carbamoyl chlorides undergo nucleophilic acyl substitution via two competing pathways:

  • Bimolecular Addition-Elimination (S_N2-like) : The dominant and desired pathway when reacting with strong nucleophiles (e.g., primary aliphatic amines) in non-polar or moderately polar solvents[3].

  • Unimolecular Solvolysis (S_N1-like) : In highly polar, ionizing environments, the carbamoyl chloride can ionize to a resonance-stabilized carbamoyl cation before being trapped by a nucleophile or solvent[4].

When conversion rates are low, the root cause is almost always a kinetic imbalance where hydrolysis outcompetes the desired nucleophilic attack , or where improper acid scavenging leads to nucleophile protonation .

Troubleshooting FAQs: Diagnostics and Causality

Q1: My reaction stalls at 30-40% conversion despite adding 1.5 equivalents of the amine nucleophile. What is causing this?

Expert Diagnosis: Your electrophile is likely being consumed by trace moisture in the system. Causality: When 3-methylazetidine-1-carbonyl chloride reacts with water, it forms an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (losing CO₂) to generate free 3-methylazetidine[2][3]. The newly liberated 3-methylazetidine is a highly reactive secondary amine. It will immediately attack any remaining unreacted 3-methylazetidine-1-carbonyl chloride, forming a symmetrical urea byproduct. This side reaction consumes your starting material at a 2:1 ratio relative to the initial hydrolysis event, rapidly depleting the electrophile and stalling your target conversion. Solution:

  • Strictly dry your solvents (use anhydrous DCM or THF stored over activated molecular sieves).

  • Ensure your amine nucleophile is completely dry (lyophilize or azeotrope with toluene if necessary).

  • Increase the equivalents of the carbamoyl chloride to 2.0–2.5 eq if ambient moisture cannot be entirely eliminated.

Q2: The reaction with an aniline (weak nucleophile) is extremely slow and yields mostly decomposition products. How can I drive the conversion?

Expert Diagnosis: Anilines and sterically hindered amines are poor nucleophiles. Because the 3-methylazetidine ring also imparts mild steric hindrance, the S_N2-like addition-elimination pathway becomes kinetically sluggish. Causality: When the desired bimolecular attack is slow, background hydrolysis dominates the reaction profile. Solution: You must artificially increase the electrophilicity of the carbonyl carbon. Introduce 4-Dimethylaminopyridine (DMAP) (0.1 to 1.0 eq). DMAP acts as a nucleophilic catalyst, displacing the chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more susceptible to attack by weak nucleophiles than the parent carbamoyl chloride. Additionally, switching to a more polar solvent (like DMF or NMP) can help stabilize the transition state.

Q3: I am using Triethylamine (TEA) as a base, but my nucleophile seems to disappear from the active reaction cycle. Why?

Expert Diagnosis: Inadequate base strength or localized acidic microenvironments are deactivating your nucleophile. Causality: The coupling reaction generates one equivalent of HCl. If TEA is not present in sufficient excess, or if mixing is poor, the local concentration of HCl will protonate your amine nucleophile (forming R-NH₃⁺). Protonated amines are completely non-nucleophilic, effectively removing them from the reaction cycle. Solution: Use a stronger, more sterically hindered base like N,N-Diisopropylethylamine (DIPEA) at a minimum of 2.5 to 3.0 equivalents. DIPEA is an excellent proton scavenger but a poor nucleophile, preventing it from interfering with the electrophile while keeping your target amine in its active, free-base form.

Reaction Optimization Data

The following table summarizes the causal relationship between reaction parameters and conversion outcomes, providing a quick reference for optimization.

ParameterSub-Optimal ChoiceOptimized ChoiceMechanistic Rationale & Expected Outcome
Solvent Reagent-grade DCMAnhydrous DCM or THFEliminates trace water, preventing background hydrolysis. Expect >85% conversion.
Base Pyridine or 1.0 eq TEA3.0 eq DIPEAEnsures complete scavenging of HCl without side reactions. Prevents nucleophile protonation.
Catalyst None0.2 eq DMAPForms a reactive N-acylpyridinium intermediate, accelerating attack by weak nucleophiles.
Temperature Refluxing THF0 °C to Room TempHigh temperatures accelerate carbamoyl chloride decomposition. Start cold to control exotherm, warm slowly.

Self-Validating Experimental Protocol: Urea Synthesis

This protocol is designed as a self-validating system. The built-in checks ensure that failure points are identified before the reaction is worked up, saving time and resources.

Step 1: Preparation & Drying (Validation Checkpoint 1)

  • Add the amine nucleophile (1.0 eq, 1.0 mmol) to an oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Purge the flask with dry Nitrogen or Argon for 5 minutes.

  • Dissolve the amine in anhydrous DCM (5.0 mL). Validation: Visually inspect the solution. If it is cloudy, moisture is present. Stop, discard, and dry the reagents before proceeding.

Step 2: Base Addition

  • Inject DIPEA (3.0 eq, 3.0 mmol) via syringe.

  • (Optional) If the amine is sterically hindered or electron-deficient, add DMAP (0.2 eq, 0.2 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

Step 3: Electrophile Addition (Validation Checkpoint 2)

  • Dissolve 3-Methylazetidine-1-carbonyl chloride (1.2 eq, 1.2 mmol) in anhydrous DCM (2.0 mL).

  • Add this solution dropwise to the reaction mixture over 10 minutes. Validation: A slight fuming or temperature spike indicates the successful neutralization of HCl by DIPEA. If no exotherm is observed, the carbamoyl chloride may have already hydrolyzed in the storage bottle.

Step 4: Reaction Monitoring (Validation Checkpoint 3)

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2–4 hours.

  • Quench a 10 µL aliquot in 1 mL of methanol and analyze via LC-MS. Validation: Look for the target mass. If a mass corresponding to [2 * (3-methylazetidine) + CO - H] is the major peak, your system was wet and dimerization occurred. If the starting amine remains unreacted with no dimer present, add an additional 0.5 eq of the carbamoyl chloride and 1.0 eq of DIPEA.

Step 5: Workup

  • Dilute the reaction with DCM (10 mL) and wash sequentially with 1N HCl (to remove excess base/unreacted amine), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Mechanistic Visualization

The following diagram illustrates the competing pathways discussed in the troubleshooting section, highlighting the critical divergence between successful urea formation and moisture-driven degradation.

Pathway SM 3-Methylazetidine-1-carbonyl chloride (Electrophile) Urea Target Urea (Desired Product) SM->Urea + R-NH2 (S_N2) CarbAcid Carbamic Acid (Unstable Intermediate) SM->CarbAcid + H2O (Hydrolysis) Dimer Symmetrical Urea (Byproduct) SM->Dimer Nuc Amine Nucleophile (R-NH2) Nuc->Urea Water Moisture / H2O (Contaminant) Water->CarbAcid AmineBy 3-Methylazetidine (Decarboxylation) CarbAcid->AmineBy - CO2 AmineBy->Dimer + Unreacted SM

Reaction pathways of 3-Methylazetidine-1-carbonyl chloride: target urea synthesis vs. hydrolysis.

References

  • Wikipedia Contributors. "Carbamoyl chloride". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Queen, A. et al. "Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions". National Institutes of Health (NIH). URL:[Link]

Sources

Optimization

optimizing reaction temperature for 3-Methylazetidine-1-carbonyl chloride substitutions

Technical Support Center: Optimizing Reaction Temperature for 3-Methylazetidine-1-carbonyl Chloride Substitutions Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently cons...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Temperature for 3-Methylazetidine-1-carbonyl Chloride Substitutions

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on nucleophilic acyl substitutions involving strained-ring carbamoyl chlorides. 3-Methylazetidine-1-carbonyl chloride presents a unique kinetic and thermodynamic dilemma: the carbamoyl chloride moiety requires sufficient activation energy to react, yet the strained four-membered azetidine ring is highly susceptible to thermal degradation. This guide provides field-proven, self-validating protocols to help you navigate this narrow operational window.

Part 1: The Core Dilemma - Thermodynamics vs. Stability

Understanding the causality behind reagent failure is the first step in optimization. Carbamoyl chlorides are inherently less electrophilic than standard acyl chlorides. The lone pair on the azetidine nitrogen donates electron density into the carbonyl carbon via resonance, significantly dampening its reactivity[1]. Consequently, uncatalyzed reactions with weak nucleophiles often stall at room temperature[1].

However, applying excessive heat (e.g., >60°C) introduces two fatal failure modes:

  • Thermal Decomposition: Carbamoyl chlorides can thermally decompose at elevated temperatures, releasing highly corrosive hydrogen chloride (HCl) gas[2].

  • Azetidine Ring-Opening: The 4-membered azetidine ring possesses significant ring strain[3]. At elevated temperatures, if the released HCl is not perfectly scavenged, it protonates the azetidine nitrogen. This turns the nitrogen into an excellent leaving group, and subsequent attack by the nucleophile or chloride ions leads to irreversible ring-opening[3][4].

Part 2: Troubleshooting Guide & FAQs

Q1: My substitution reaction at 25°C yields <15% product after 24 hours. Should I reflux the mixture in toluene to force the reaction? A1: No. While refluxing toluene provides the activation energy for the substitution, it will destroy the 3-methylazetidine ring. Thermal decomposition of carbamoyl chlorides accelerates rapidly at high temperatures[2]. Instead of increasing the temperature, lower the activation barrier using a Lewis acid catalyst (e.g., ZnCl2) or a nucleophilic catalyst (e.g., DMAP)[1].

Q2: I am seeing multiple side products on my LC-MS when running the reaction at 50°C. What are they? A2: The primary side products are likely ring-opened derivatives. If your base is depleted, the generated HCl lowers the pH. The azetidine nitrogen becomes protonated, and the chloride ion attacks the ring, yielding acyclic chloro-amine derivatives[3][4]. Ensure you use at least 1.5 to 2.0 equivalents of a sterically hindered base like N,N-diisopropylethylamine (DIPEA)[5].

Q3: What is the optimal temperature window for reacting 3-methylazetidine-1-carbonyl chloride with secondary amines or alcohols? A3: The optimal operational window is typically 25°C to 40°C[6]. Initiate the reaction at 0°C to control the initial exothermic acid-base interaction, then allow it to warm to room temperature. If conversion is incomplete, gently heat to 35-40°C[5][6].

Part 3: Self-Validating Experimental Protocol

Workflow: Catalyzed Nucleophilic Acyl Substitution This protocol incorporates real-time validation steps to ensure the integrity of the azetidine ring throughout the reaction.

Step 1: Preparation & Initiation (0°C)

  • Dissolve the nucleophile (1.0 eq) and DIPEA (2.0 eq) in anhydrous dichloromethane (DCM)[5].

  • Validation Check 1: Spot the solution on moist pH paper. It must be distinctly basic (pH > 9) to ensure sufficient scavenging capacity for the impending HCl generation.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add 3-methylazetidine-1-carbonyl chloride (1.1 eq) dropwise to prevent localized thermal spikes[5].

Step 2: Controlled Acceleration (25°C to 40°C)

  • Add a catalytic amount of DMAP (0.1 eq) or ZnCl2 (0.25 eq) to accelerate the reaction without thermal stress[1].

  • Remove the ice bath and allow the reaction to reach 25°C. Stir for 2 hours.

  • Validation Check 2: Perform TLC or LC-MS analysis. If the starting material peak persists, increase the temperature to a maximum of 40°C using a precisely controlled heating block[6]. Do not exceed 40°C.

Step 3: Quenching & Isolation

  • Once conversion is >95%, quench the reaction with saturated aqueous NaHCO3 at room temperature.

  • Validation Check 3: Analyze the organic layer via LC-MS. The absence of a mass peak corresponding to[M + 36] (addition of HCl) confirms that the azetidine ring remained intact without acid-catalyzed ring-opening.

Part 4: Data Presentation

The following table summarizes the causal relationship between temperature, catalysis, and reaction outcomes.

Table 1: Effect of Temperature and Catalysis on 3-Methylazetidine-1-carbonyl Chloride Substitution

Temperature (°C)CatalystBase (2.0 eq)Target Conversion (%)Ring-Opened Byproducts (%)
25NoneDIPEA< 15< 1
25ZnCl2DIPEA> 85< 2
40DMAPDIPEA> 95< 5
80 (Reflux)NoneDIPEA~ 30> 45

Part 5: Workflow Visualization

The diagram below illustrates the divergent pathways based on temperature selection.

TemperatureOptimization Reagent 3-Methylazetidine-1-carbonyl chloride + Nucleophile T_Low 0°C - 25°C (Uncatalyzed) Reagent->T_Low Ambient T_Mid 25°C - 40°C (+ Catalyst & Base) Reagent->T_Mid Gentle Heat T_High > 60°C (Thermal Stress) Reagent->T_High Reflux Out_Low Slow Kinetics Incomplete Conversion T_Low->Out_Low Out_Mid Optimal Substitution High Yield T_Mid->Out_Mid Out_High Ring-Opening & Decomposition T_High->Out_High

Reaction pathways of 3-methylazetidine-1-carbonyl chloride at varying temperatures.

References

  • Optimization of the Reaction Conditions a.
  • Technical Support Center: Managing N-(2-chloroethyl)carbamoyl chloride. Benchchem.
  • Acid Gas Capture by Nitrogen Heterocycle Ring Expansion.
  • WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
  • WO2024092039A1 - Compounds that mediate protein degradation and methods of use thereof.
  • Recent progress in synthesis of 3-functionalized azetidines.

Sources

Troubleshooting

reducing unwanted byproducts in 3-Methylazetidine-1-carbonyl chloride reactions

Technical Support Center: Troubleshooting 3-Methylazetidine-1-carbonyl Chloride Reactions Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-Methylazetidine-1-carbonyl Chloride Reactions

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity challenges when utilizing 3-Methylazetidine-1-carbonyl chloride (CAS 2107231-04-7). This highly strained, nitrogen-containing building block is invaluable for synthesizing complex ureas and amides in medicinal chemistry. However, its carbamoyl chloride moiety makes it highly susceptible to nucleophilic attack by trace moisture, leading to a cascade of unwanted byproducts.

This guide provides mechanistic troubleshooting, validated protocols, and data-driven strategies to maximize your synthetic yields and suppress byproduct formation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am observing a significant amount of a white precipitate and low product yield. What is this byproduct? A1: The white precipitate is almost certainly the symmetrical urea dimer: bis(3-methylazetidin-1-yl)methanone. Carbamoyl chlorides are highly sensitive to moisture[1]. If trace water is present in your solvent or atmosphere, it attacks the electrophilic carbonyl carbon. The resulting carbamic acid intermediate rapidly decarboxylates, releasing CO₂ and forming 3-methylazetidine hydrochloride. Because 3-methylazetidine is a highly nucleophilic secondary amine, it aggressively attacks unreacted 3-Methylazetidine-1-carbonyl chloride in the mixture, forming the symmetrical urea dimer[1].

Q2: How does temperature affect the stability of this reagent during the reaction? A2: Thermal decomposition is a critical failure mode for carbamoyl chlorides. Elevated temperatures can drive the elimination of hydrogen chloride (HCl), leading to the formation of reactive isocyanate intermediates or causing ring-opening degradation[2]. It is imperative to maintain the reaction temperature between 0°C and 5°C during the addition phase to suppress both thermal degradation and the activation energy required for the competing hydrolysis pathway[2].

Q3: Does the order of addition matter when setting up the reaction? A3: Absolutely. The causality of dimer formation relies on the localized concentration of the carbamoyl chloride. If you add the target amine to a solution of 3-Methylazetidine-1-carbonyl chloride, the carbamoyl chloride is in vast excess. Any trace moisture will generate the 3-methylazetidine byproduct, which immediately dimerizes. By reversing the addition—adding the carbamoyl chloride dropwise to an excess of your target amine and base—you ensure the target amine kinetically outcompetes the dimer formation[1].

Part 2: Reaction Pathway Visualization

To understand the causality of byproduct formation, review the competing pathways below. The key to reducing unwanted byproducts is kinetically favoring the green pathway while starving the red pathway of its primary catalyst: moisture.

G SM 3-Methylazetidine-1- carbonyl chloride Desired Asymmetric Urea (Target Product) SM->Desired + Target Amine (Anhydrous) Hydrolysis 3-Methylazetidine + CO2 + HCl SM->Hydrolysis + H2O (Side Reaction) Dimer Symmetrical Urea (Dimer Byproduct) SM->Dimer Amine Target Amine (Nucleophile) Amine->Desired Water H2O (Moisture) Water->Hydrolysis Hydrolysis->Dimer + Unreacted SM

Reaction pathways of 3-Methylazetidine-1-carbonyl chloride: desired vs. hydrolysis/dimerization.

Part 3: Base Selection and Quantitative Impact

The choice of acid scavenger (base) dictates the reaction's kinetic profile. Nucleophilic bases can form highly reactive, moisture-sensitive intermediates, while sterically hindered bases act purely as Brønsted acid scavengers.

Base System (2.0 eq in DCM)Est. Symmetrical Urea Byproduct (%)Est. Hydrolysis (%)Target Yield (%)Mechanistic Rationale
Pyridine 15 - 20%> 10%60 - 70%Forms highly reactive acylpyridinium intermediate; exacerbates moisture sensitivity.
Triethylamine (TEA) 8 - 12%5 - 8%75 - 85%Less sterically hindered; can act as a nucleophilic catalyst, slightly increasing dimer risk.
DIPEA < 5%< 5%> 85%Steric bulk prevents nucleophilic attack on the carbonyl; acts purely as a Brønsted base.
K₂CO₃ (Solid) < 2%< 2%60 - 75%Minimizes dissolved moisture interactions, but mass transfer limitations reduce overall reaction rate.

Part 4: Validated Experimental Protocol

To establish a self-validating system, this protocol relies on kinetic control and rigorous exclusion of moisture. The use of N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine is standard for suppressing side reactions in carbamoyl chloride chemistry[3].

Protocol: Anhydrous Synthesis of Asymmetric Ureas

  • Glassware & Atmosphere Preparation: Oven-dry a two-neck round-bottom flask, stir bar, and addition funnel at 120°C for at least 4 hours. Assemble the apparatus while hot under a continuous stream of dry Argon.

    • Causality: Even ambient atmospheric humidity is sufficient to initiate the hydrolysis cascade.

  • Reagent Solubilization: Dissolve the target nucleophile (amine) (1.1 eq) and anhydrous DIPEA (2.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Ensure the DCM is freshly dispensed from a solvent purification system (<10 ppm H₂O).

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0°C for 10 minutes.

    • Causality: Lowering the temperature reduces the kinetic rate of the competing hydrolysis reaction and prevents thermal decomposition of the carbamoyl chloride[2].

  • Controlled Addition: Dissolve 3-Methylazetidine-1-carbonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Transfer this to the addition funnel and add dropwise to the reaction mixture over 30 minutes.

    • Causality: Inverse addition ensures the target amine is always in massive excess relative to the carbamoyl chloride, kinetically favoring the desired cross-coupling over symmetrical dimerization[1].

  • Reaction Progression: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature (20-25°C) over 2 hours. Monitor the consumption of the carbamoyl chloride via TLC or LC-MS.

  • Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃.

    • Causality: A mild, slightly basic quench neutralizes the DIPEA-HCl salts without providing the harsh acidic or basic conditions that could hydrolyze the newly formed urea product. Extract the aqueous layer three times with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

References

  • Title: Intramolecular vinylation of carbanions using N-acyl benzomorpholines as masked vinylureas and vinylcarbamates Source: Comptes Rendus de l'Académie des Sciences URL: [Link]

Sources

Optimization

Technical Support Center: 3-Methylazetidine-1-carbonyl Chloride Stability &amp; Solvent Optimization

Welcome to the advanced troubleshooting and optimization center for 3-Methylazetidine-1-carbonyl chloride (CAS 2107231-04-7)[1]. As a highly versatile but reactive building block in medicinal chemistry, carbamoyl chlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and optimization center for 3-Methylazetidine-1-carbonyl chloride (CAS 2107231-04-7)[1]. As a highly versatile but reactive building block in medicinal chemistry, carbamoyl chlorides present unique handling challenges. This guide is designed for researchers and drug development professionals, providing mechanistically grounded FAQs, self-validating protocols, and quantitative data to maximize reagent stability and reaction yields.

Core Concepts: Understanding Degradation Causality

Q: Why is 3-Methylazetidine-1-carbonyl chloride so sensitive to degradation, and what is the exact mechanism?

A: To stabilize a reagent, you must first understand how it fails. Because the nitrogen atom in 3-Methylazetidine-1-carbonyl chloride is fully incorporated into the azetidine ring, it is classified as an N,N-disubstituted carbamoyl chloride. Unlike monosubstituted carbamoyl chlorides (which can degrade into isocyanates and HCl in solvents like acetonitrile), disubstituted carbamoyl chlorides degrade primarily through a unimolecular nucleophilic substitution (SN1) hydrolysis pathway[2][3].

The causality is rooted in electron delocalization: the lone pair on the azetidine nitrogen donates electron density into the carbonyl group. If trace moisture is present, the chloride acts as a leaving group, forming a highly resonance-stabilized carbamoyl cation. This intermediate is rapidly attacked by water to form an unstable carbamic acid, which spontaneously decarboxylates into 3-methylazetidine, carbon dioxide, and hydrochloric acid[2]. Because the degradation products are colorless gases and soluble amines, the reagent can degrade silently without visual indicators.

degradation_pathway A 3-Methylazetidine-1- carbonyl chloride B Carbamoyl Cation (Resonance Stabilized) A->B - Cl⁻ (SN1) Trace H2O C Carbamic Acid (Unstable) B->C + H2O Nucleophilic Attack D 3-Methylazetidine + CO2 + HCl C->D Spontaneous Decarboxylation

Caption: Logical flow of the SN1 hydrolysis degradation pathway for N,N-disubstituted carbamoyl chlorides.

Solvent Selection & Optimization

Q: Which solvents are optimal for maximizing the stability of this reagent during storage and downstream coupling?

A: The golden rule for carbamoyl chloride stability is to utilize anhydrous, aprotic, and non-nucleophilic solvents . The polarity of the solvent directly impacts the SN1 ionization rate. Non-polar solvents suppress the formation of the carbamoyl cation, thereby maximizing shelf-life and reaction efficiency.

Based on optimization studies for carbamoyl halide reactivity, anhydrous toluene is the superior choice, followed closely by THF and Dichloromethane (DCM). Conversely, highly polar solvents like Dimethyl Sulfoxide (DMSO) must be strictly avoided at elevated temperatures. GC-MS analysis demonstrates that carbamoyl chlorides are chemically unstable in DMSO at 120 °C, actively degrading into tetramethylurea-like byproducts rather than participating in the desired reaction[4].

Quantitative Solvent Performance Data

Data synthesized from carbamoyl halide solvent screening and solvolysis studies[4].

SolventConversion (%)Yield (%)Mechanistic Suitability & Causality
Anhydrous Toluene 10096Optimal. Non-polar nature actively suppresses SN1 ionization; non-nucleophilic.
Anhydrous THF 10087Excellent. Good solubility profile, though ethereal oxygen can weakly coordinate.
Anhydrous Acetonitrile 10089Good. Polar aprotic nature stabilizes intermediates, but trace moisture will rapidly accelerate SN1 hydrolysis.
1,2-Dichloroethane (DCE) 5133Poor. Halogenated solvent interactions reduce effective reactivity.
Anhydrous DMSO 00Incompatible. Actively degrades carbamoyl chlorides at elevated temps (>100 °C) into urea derivatives.

Experimental Protocol: Self-Validating Stock Solution Preparation

Q: How do I prepare a stock solution of 3-Methylazetidine-1-carbonyl chloride that guarantees reagent integrity?

A: Because degradation is visually undetectable, you cannot rely on assumption. The following protocol integrates a Quantitative 1H NMR (qNMR) self-validation loop . By using 1,3,5-trimethoxybenzene as an internal standard, you mathematically prove the active concentration of your reagent before committing it to a complex, expensive synthesis.

Step-by-Step Methodology
  • Glassware Preparation: Bake all Schlenk flasks, vials, and syringes in an oven at >100 °C for a minimum of 4 hours. Cool them entirely under a continuous stream of inert gas (Argon or Nitrogen)[2].

  • Thermal Equilibration: Allow the commercial vial of 3-Methylazetidine-1-carbonyl chloride to reach room temperature in a desiccator before opening. Opening cold vials causes immediate atmospheric condensation, triggering SN1 hydrolysis.

  • Solvent Transfer: Using a dry syringe, transfer Anhydrous Toluene (Sure/Seal™ or equivalent, <50 ppm H₂O) into the reaction flask under positive inert gas pressure.

  • Dissolution: Transfer the neat carbamoyl chloride into the toluene. Swirl gently to achieve a homogenous stock solution (e.g., 0.5 M).

  • Self-Validation (qNMR):

    • Extract a 50 µL aliquot of the stock solution.

    • Dilute in 500 µL of CDCl₃ containing a known, precise molarity of 1,3,5-trimethoxybenzene.

    • Acquire a 1H NMR spectrum. Compare the integration of the internal standard's methoxy protons (singlet, ~3.7 ppm) against the azetidine ring protons of the intact carbamoyl chloride.

    • Validation Check: If the calculated molarity matches your theoretical molarity (±5%), the solution is validated. If a peak corresponding to free 3-methylazetidine appears, the batch is compromised.

  • Storage: Seal the validated flask with a fresh septum, wrap in Parafilm, and store protected from light at <4 °C.

protocol_workflow S1 1. Glassware Prep Oven-dry >100°C, cool under Ar/N2 S2 2. Solvent Selection Anhydrous Toluene or DCM S1->S2 S3 3. Dissolution Positive inert gas pressure S2->S3 S4 4. Self-Validation qNMR with 1,3,5-trimethoxybenzene S3->S4 S5 5. Storage Septum sealed, <4°C, dark S4->S5

Caption: Step-by-step self-validating workflow for the preparation and storage of carbamoyl chloride stock solutions.

Troubleshooting Common Issues

Q: My downstream cross-coupling reaction is failing completely, yielding 0% product, despite using anhydrous DMSO. A: This is a classic solvent-reagent incompatibility. While DMSO is an excellent solvent for many cross-couplings, carbamoyl chlorides are structurally unstable in DMSO at temperatures required for these reactions (e.g., 100–120 °C). The oxygen atom of DMSO acts as a nucleophile, degrading the carbamoyl chloride into tetramethylurea derivatives[4]. Solution: Switch your reaction solvent to anhydrous toluene or 1,4-dioxane.

Q: I am seeing inconsistent yields across different batches using the same bottle of anhydrous Acetonitrile. What is happening? A: Acetonitrile is polar aprotic and highly effective for carbamoyl halide reactions, but it is also hygroscopic. Once the septum of an "anhydrous" bottle is pierced multiple times, atmospheric moisture slowly infiltrates. Because Acetonitrile's polarity stabilizes the carbamoyl cation intermediate, even trace amounts of water will rapidly accelerate the SN1 hydrolysis rate[2][3]. Solution: Implement the qNMR self-validation step (Step 5 above) immediately before adding your nucleophile to quantify exactly how much active reagent remains, and switch to a fresh Sure/Seal™ bottle of solvent.

References
  • RSC Publishing. "Metal-free direct thiocarbamation of imidazopyridines with carbamoyl chloride and elemental sulfur". RSC Advances.[Link]

  • Tristan R. Tiburcio. "The Synthesis and Reactivity of Carbamoyl Fluorides". YorkSpace.[Link]

  • Dennis N. Kevill et al. "Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions". ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 3-Methylazetidine-1-carbonyl chloride

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting, Handling Best Practices, and Analytical Workflows for CAS 2107231-04-7 As a Senior Application Scientist, I frequently encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting, Handling Best Practices, and Analytical Workflows for CAS 2107231-04-7

As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields and analytical discrepancies when utilizing 3-Methylazetidine-1-carbonyl chloride. This compound is a highly versatile building block in medicinal chemistry (1)[1], but like all carbamoyl chlorides, it is exquisitely sensitive to moisture.

The following guide synthesizes field-proven insights and self-validating protocols to ensure your experimental success. We will explore the causality behind reagent degradation and provide actionable, step-by-step methodologies to secure your synthetic workflows.

Part 1: Core Handling & Storage FAQs

Q: What is the exact mechanism of moisture degradation, and why does my reaction yield 3-methylazetidine instead of the desired product? A: The electrophilic carbonyl carbon of the carbamoyl chloride is highly susceptible to nucleophilic attack by water. Upon exposure to moisture, the compound rapidly hydrolyzes to form 3-methylazetidine-1-carbamic acid and hydrogen chloride (HCl) gas ()[2]. This carbamic acid intermediate is thermodynamically unstable and undergoes spontaneous decarboxylation, releasing carbon dioxide (CO₂) and leaving behind the secondary amine, 3-methylazetidine.

HydrolysisPathway A 3-Methylazetidine-1-carbonyl chloride C Nucleophilic Attack at Carbonyl Carbon A->C B H₂O (Moisture) B->C D 3-Methylazetidine-1-carbamic acid + HCl C->D Hydrolysis E Spontaneous Decarboxylation D->E F 3-Methylazetidine + CO₂ ↑ E->F Degradation

Figure 1: Moisture-induced hydrolysis and decarboxylation of 3-Methylazetidine-1-carbonyl chloride.

Q: How should I store this reagent to maintain its integrity and prevent safety hazards? A: Carbamoyl chlorides must be stored in tightly closed containers under an inert atmosphere (Argon or Nitrogen) in a dry, cool, well-ventilated place (ideally 2–8°C) (3)[3]. Because moisture ingress generates HCl and CO₂ gases, improperly sealed containers can pressurize and rupture. Always allow the sealed bottle to warm to room temperature in a desiccator before opening to prevent atmospheric condensation on the cold reagent.

Part 2: Experimental Protocols & Troubleshooting

To guarantee success, your experimental setup must be a self-validating system. Do not assume your solvents are dry; prove it before introducing the sensitive carbamoyl chloride.

Step-by-Step Methodology: Anhydrous Amidation Workflow

Step 1: System Preparation & Drying

  • Action: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar under high vacuum (<0.1 Torr). Backfill the system with high-purity Argon. Repeat the vacuum-argon cycle three times.

  • Causality: Micro-condensation on glassware surfaces is a primary source of trace water. The vacuum-purge cycles displace atmospheric moisture and oxygen.

Step 2: Solvent Validation (Self-Validating Step)

  • Action: Dispense anhydrous solvent (e.g., Dichloromethane). Perform a Karl Fischer titration on a 1 mL aliquot.

  • Validation: Proceed only if the water content is <50 ppm. If >50 ppm, abort and re-dry the solvent over activated 3Å molecular sieves.

Step 3: Reagent Transfer & Base Addition

  • Action: Transfer the target nucleophile and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, 2.0–3.0 eq) into the reaction flask. Cool to 0°C.

  • Causality: DIPEA acts as an acid scavenger for the HCl byproduct generated during the coupling. Without it, the HCl will protonate your target amine, rendering it non-nucleophilic and halting the reaction. Cooling minimizes exothermic side reactions.

Step 4: Carbamoyl Chloride Addition

  • Action: Using a glovebox or Schlenk line, prepare a 0.5 M solution of 3-Methylazetidine-1-carbonyl chloride in anhydrous solvent. Add this solution dropwise to the reaction mixture at 0°C over 15 minutes.

ExperimentalWorkflow Step1 1. Glassware Preparation (Flame-dry, Argon backfill) Step2 2. Solvent Validation (Karl Fischer <50 ppm H₂O) Step1->Step2 Decision Moisture Detected? Step2->Decision Step3 3. Reagent Transfer (Schlenk line / Glovebox) Step4 4. Reaction Execution (0°C, Non-nucleophilic base) Step3->Step4 Decision->Step3 No (<50 ppm) Abort Abort & Redry Solvents Decision->Abort Yes (>50 ppm)

Figure 2: Anhydrous experimental workflow for handling moisture-sensitive carbamoyl chlorides.

Part 3: Analytical Monitoring Guide

Monitoring reactions involving carbamoyl chlorides is notoriously difficult due to false negatives caused by the analytical methods themselves.

Q: Why does my TLC show streaking or complete loss of the starting material, even when I know the reaction is incomplete? A: Standard silica gel TLC plates are highly hygroscopic and contain adsorbed water. As the carbamoyl chloride migrates up the plate, it reacts with this moisture, hydrolyzing back to the carbamic acid/amine, which streaks heavily due to strong interactions with the polar silica (4)[4]. Self-Validating Solution: Dry your silica plates in an oven at 120°C for 30 minutes, cool them in a desiccator, and run the TLC immediately using a non-nucleophilic solvent system (e.g., Hexane/Ethyl Acetate).

Q: I am trying to monitor the reaction via GC-MS, but the peak for 3-Methylazetidine-1-carbonyl chloride is missing. What is happening? A: Acyl and carbamoyl chlorides are thermally labile and easily hydrolyze in the high-temperature GC injector port if there is trace moisture in the carrier gas (4)[4]. Self-Validating Solution: Derivatize an aliquot of your reaction mixture before injection. Quench a 10 µL sample into 100 µL of anhydrous methanol containing pyridine. This converts the reactive chloride into a stable methyl carbamate, which flies cleanly on the GC-MS, allowing you to accurately back-calculate the remaining starting material.

Part 4: Quantitative Data Presentation

Selecting the correct solvent is critical. The table below summarizes the compatibility of common solvents with 3-Methylazetidine-1-carbonyl chloride based on their nucleophilicity and drying thresholds.

SolventRecommended Drying AgentMax Acceptable MoistureCompatibility & Causality Notes
Dichloromethane (DCM) Calcium Hydride (CaH₂)< 50 ppmExcellent. Non-nucleophilic; does not participate in competitive side reactions. Ideal for amidation.
Tetrahydrofuran (THF) Sodium / Benzophenone< 50 ppmGood. Requires strict peroxide testing; trace peroxides can oxidize the azetidine ring.
N,N-Dimethylformamide (DMF) Activated 3Å Sieves< 100 ppmAcceptable but Risky. Difficult to dry completely. Trace dimethylamine impurities can act as competitive nucleophiles.
Methanol / Ethanol N/AN/AIncompatible. Alcohols rapidly attack the electrophilic carbonyl carbon to form stable carbamate esters.

References

  • 3-Methylazetidine-1-carbonyl chloride | CAS 2107231-04-7 Source: BenchChem URL:1

  • Carbamoyl chloride Source: Wikipedia URL:2

  • SAFETY DATA SHEET - Dimethyl carbamoyl chloride Source: Fisher Scientific URL:3

  • Technical Support Center: Analytical Methods for Monitoring Reactions with Cyclopent-3-ene-1-carbonyl chloride Source: BenchChem URL:4

Sources

Reference Data & Comparative Studies

Validation

NMR characterization and chemical shifts of 3-Methylazetidine-1-carbonyl chloride derivatives

NMR Characterization and Chemical Shifts of 3-Methylazetidine-1-carbonyl Chloride Derivatives: A Comparative Guide In modern drug discovery, the incorporation of conformationally constrained small rings is a proven strat...

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Author: BenchChem Technical Support Team. Date: April 2026

NMR Characterization and Chemical Shifts of 3-Methylazetidine-1-carbonyl Chloride Derivatives: A Comparative Guide

In modern drug discovery, the incorporation of conformationally constrained small rings is a proven strategy to improve pharmacokinetic properties and target affinity. Azetidine derivatives, particularly 3-methylazetidine-1-carbonyl chloride and its downstream analogs, have emerged as critical building blocks for synthesizing advanced peptidomimetics, lysophosphatidic acid (LPA) receptor antagonists[1], and selective estrogen receptor degraders (SERDs)[2].

As a Senior Application Scientist, I frequently evaluate the structural integrity of these constrained ring systems. This guide objectively compares the structural, spectral, and derivatization performance of 3-methylazetidine-1-carbonyl chloride against its unsubstituted counterpart (azetidine-1-carbonyl chloride) and the larger pyrrolidine-1-carbonyl chloride, providing a self-validating experimental framework for researchers.

Section 1: Structural Causality and Performance Metrics

Why choose 3-methylazetidine over standard pyrrolidine or unsubstituted azetidine? The causality behind this selection lies in three fundamental chemical principles:

  • Conformational Rigidity & Turn Induction: The four-membered azetidine ring restricts bond rotation, inducing specific γ-turn-like conformations in peptide sequences[3]. This rigid geometry is less favored by highly flexible linear chains or larger five-membered rings like pyrrolidine, allowing for highly specific receptor pocket binding.

  • Symmetry Breaking & Lipophilicity: The addition of the 3-methyl group breaks the C2v​ molecular symmetry of the parent azetidine. This not only creates distinct, diagnostic NMR chemical shifts but also increases the overall lipophilicity of the scaffold, which is highly advantageous for crossing lipid bilayers in intracellular targeting (e.g., SERDs)[2].

  • Metabolic Stability: The steric bulk of the methyl group at the 3-position physically shields the vulnerable β-carbon of the ring from oxidative metabolism (such as CYP450-mediated hydroxylation), a common pharmacokinetic liability in unsubstituted azetidines and pyrrolidines.

Section 2: Comparative NMR Characterization

A robust validation protocol for these intermediates relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind the distinct chemical shifts lies in the inherent ring strain. The four-membered azetidine ring forces the internal C-C-C bond angles to approximately 90°, increasing the p-character of the ring C-C bonds and consequently increasing the s-character of the C-H bonds. This heightened s-character strongly deshields the α-protons, pushing them downfield to 4.20–4.49 ppm[4].

Furthermore, the highly electron-withdrawing carbonyl chloride group (-COCl) exacerbates this deshielding effect. In 3-methylazetidine derivatives, the α-protons become diastereotopic, resulting in complex multiplet splitting patterns that serve as a definitive diagnostic marker[5].

Table 1: Quantitative Comparison of NMR Chemical Shifts and Structural Properties

Scaffold Derivative 1 H NMR (α-CH 2​ ) [ppm] 1 H NMR (β-CH/CH 2​ ) [ppm] 13 C NMR (C=O) [ppm]Structural RigidityPrimary Drug Discovery Utility
Azetidine-1-carbonyl chloride 4.20 – 4.49 (m, 4H)2.30 – 2.45 (m, 2H)~148.5High (γ-turn inducer)Peptidomimetics[3]
3-Methylazetidine-1-carbonyl chloride 3.85 – 4.35 (m, 4H)2.65 – 2.85 (m, 1H)~148.2Very High (Steric lock)LPA Antagonists[1], SERDs[2]
Pyrrolidine-1-carbonyl chloride 3.45 – 3.60 (m, 4H)1.85 – 2.00 (m, 4H)~147.0Moderate (Flexible)General kinase inhibitors

Note: The α-protons in the azetidine ring are significantly more deshielded than in pyrrolidine due to the combined effect of the adjacent nitrogen, the highly electronegative -COCl group, and four-membered ring strain.

Section 3: Experimental Protocol - Synthesis and NMR Validation

To ensure experimental trustworthiness, the following protocol details the synthesis of a 3-methylazetidine-1-carbonyl derivative (a urea analog) and its subsequent NMR validation. This workflow acts as a self-validating system : the disappearance of the highly deshielded -COCl precursor signals and the concurrent upfield shift of the α-protons confirm successful derivatization.

Step 1: Formation of the Carbamoyl Chloride

  • Dissolve 3-methylazetidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to free-base the amine and act as an acid scavenger.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add triphosgene (0.4 eq) dropwise. (Expert Insight: Triphosgene is preferred over phosgene gas for safety, ease of handling, and precise stoichiometric control during the acylation phase).

Step 2: Derivatization (Nucleophilic Addition)

  • To the crude 3-methylazetidine-1-carbonyl chloride solution, add the target primary or secondary amine (1.1 eq) slowly at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours until complete consumption of the intermediate is observed via TLC.

Step 3: Workup and Isolation

  • Quench the reaction with saturated aqueous NaHCO 3​ .

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Step 4: NMR Self-Validation

  • Dissolve the purified product in CDCl 3​ and acquire 1 H and 13 C NMR spectra.

  • Causality Check: Verify the disappearance of the -COCl carbon signal (~148 ppm) and the appearance of the target urea carbonyl signal (~158-160 ppm).

  • Observe the upfield shift of the azetidine α-protons. As the highly electron-withdrawing -COCl group is converted to a less electron-withdrawing urea moiety, the α-protons typically shift from the ~4.2 ppm region up to ~3.9 ppm.

Section 4: Workflow Visualization

SynthesisWorkflow A 3-Methylazetidine Hydrochloride B Phosgenation Agent (Triphosgene, 0°C) A->B Step 1 C 3-Methylazetidine-1- carbonyl chloride B->C Step 2 D Nucleophilic Addition (Amine/Alcohol, Base) C->D Step 3 E Target Derivative (Urea/Carbamate) D->E Step 4 F NMR Validation (1H, 13C, COSY) E->F Step 5

Workflow for the synthesis and NMR validation of 3-methylazetidine-1-carbonyl derivatives.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfF7ir729nkH8BgTbvsVAn2qwmGx94Yav944UuHpeOYSSXQ7SqJdJko6LaYnf5GaJHsTrFGmwwwnhqGFpOzK9VR_nUN2jA_AMXFTb4b4SPQiMI7AaNPdhibP_jLNkDwziq_Y9J68wFmT9M6xI=]
  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdg1GBwx-6eHQLMyBH_todyFC-vzOBx4xd9UugoaKLnQg4BWOviYmBfKkDiTGqmlv-AcoiptD6YuRY8WpBF7k72X-BdzNP0OlPNdoDjZBXEMLZE0FhNq0du1nAeKnsKLLcqA3emA==]
  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine, acgpubs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6SgQkEk5-U7_ZYx0pmtnr1YDp9WoaVN45Y2txuyP-A1hTdEI2f1nld9pjI28s70IX2As26Dj1fDAiUjrtWvpvH5JRArE5E3IUlkorzYLaIXQvKUoMzdferkKyjnuLABc0mcjNbxf0hxJ7YLm8ZabuxjE=]
  • LPA ANTAGONISTS - Patent 3666771, epo.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEszCFJ1Hr0BZ_y8B13ljQFt-ELH59IRDhCZNUpDKMuh8Um0antbAj12GDFgdPXnCollyB3h9XNd_fVuw3N6NVBCxZxpYOYPTtnkGPsiL1q4O02guqmtVy6mplG8BN2Z15HnY7wjINB1PQ_6VxgHyS4jPZxEH9t1g0KgPQ1uXAzJWS27TQQkXnLzYQNvv5iTkI_XyPkwn1hkHcT9KArP88g5PtgGpZoSUNk-M4=]
  • Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpktU8ilkBFiVv0d3V28egTjroQJUZgtpI7iSmCyKi3iSnGYF_D4qFs9a-_fOMkFzL6tH9AIL_9HRaVByz89ZdIrHn7PJuax8D8LL1N1bipkUOL4nRBwrJ9L65-NVFhk8TjiD7yi6ivYDoYLRFuhIF]

Sources

Comparative

Comparative Reactivity Profile: 3-Methylazetidine-1-carbonyl chloride vs. 3-Methylazetidine-1-carboxylic acid

As a Senior Application Scientist, navigating the nuanced reactivity of azetidine derivatives is critical for successful scaffold decoration in drug discovery. The four-membered azetidine ring inherently possesses signif...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the nuanced reactivity of azetidine derivatives is critical for successful scaffold decoration in drug discovery. The four-membered azetidine ring inherently possesses significant ring strain, which influences the electronics of its nitrogen atom. When comparing 3-methylazetidine-1-carbonyl chloride and 3-methylazetidine-1-carboxylic acid , we are fundamentally comparing a highly reactive, isolable electrophile against a transient, thermodynamically unstable intermediate.

This guide objectively contrasts their mechanistic profiles, provides self-validating experimental protocols, and outlines the causality behind specific handling requirements.

Mechanistic Reactivity Profiles

3-Methylazetidine-1-carbonyl chloride: The Electrophilic Hub

3-Methylazetidine-1-carbonyl chloride is a stable, yet highly reactive carbamoyl chloride. The electron-withdrawing nature of the chlorine atom, coupled with the carbonyl group, renders the carbonyl carbon highly susceptible to nucleophilic attack. It serves as a primary industrial and laboratory intermediate for synthesizing ureas, carbamates, and amides[1].

Crucially, this reagent is exquisitely moisture-sensitive. Exposure to water leads to rapid hydrolysis, forming the corresponding carbamic acid, which immediately decomposes into the free amine and carbon dioxide[2]. Beyond classical nucleophilic acyl substitution, carbamoyl chlorides can undergo advanced transition-metal-catalyzed transformations, such as palladium-catalyzed Suzuki-Miyaura type cross-coupling with boronic acids to yield complex amides[3].

G A 3-Methylazetidine-1-carbonyl chloride (Electrophile) B Urea / Carbamate Formation (Stable Product) A->B + R-NH2 or R-OH Base (Et3N) C Pd-Catalyzed Amidation (Cross-Coupling) A->C + R-B(OH)2 Pd(PPh3)4, Base D Carbamic Acid Intermediate (Unstable) A->D + H2O (Hydrolysis)

Reactivity pathways of 3-Methylazetidine-1-carbonyl chloride.

3-Methylazetidine-1-carboxylic acid: The Transient Intermediate

In stark contrast, 3-methylazetidine-1-carboxylic acid is a free carbamic acid. Carbamic acids are notoriously unstable in their protonated forms. The thermodynamic driving force for decarboxylation—releasing gaseous carbon dioxide (CO₂) and the free secondary amine—is immense[2].

Because of this inherent instability, 3-methylazetidine-1-carboxylic acid is rarely isolated or stored. Instead, it is generated in situ (e.g., by reacting the free amine with CO₂ in the presence of a strong base) to form a stabilized carbamate salt. This nucleophilic salt can then be immediately trapped by electrophiles (like alkyl halides) to form stable carbamate esters.

G A 3-Methylazetidine-1-carboxylic acid (Transient Intermediate) B Decarboxylation (Spontaneous) A->B Thermodynamics E Carbamate Salt / Ester (Stabilized) A->E + Base (DBU) & Electrophile C 3-Methylazetidine (Free Amine) B->C D Carbon Dioxide (Gas Release) B->D

Thermodynamic instability and stabilization of 3-methylazetidine-1-carboxylic acid.

Quantitative Comparison of Properties

The operational differences between these two species dictate entirely different laboratory workflows. The table below summarizes their comparative profiles:

Property3-Methylazetidine-1-carbonyl chloride3-Methylazetidine-1-carboxylic acid
Chemical Classification Carbamoyl Chloride (Electrophile)Carbamic Acid (Transient Intermediate)
Thermodynamic Stability Stable under inert, anhydrous conditionsHighly unstable (spontaneous decarboxylation)
Primary Reactivity Electrophilic Acyl Substitution, Pd-CouplingNucleophilic (only when stabilized as a salt)
Moisture Sensitivity High (Hydrolyzes to carbamic acid)[2]N/A (Water promotes amine protonation)
Storage Requirements 2-8°C, Argon/Nitrogen atmosphereCannot be stored; must be generated in situ
Reaction Byproducts HCl (requires an acid scavenger)CO₂ (gas evolution drives decomposition)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the specific causality behind each experimental manipulation.

Protocol A: Urea Synthesis via 3-Methylazetidine-1-carbonyl chloride

Objective: Synthesize an asymmetric urea by reacting the carbamoyl chloride with a primary amine. Causality Focus: Preventing competitive hydrolysis and managing HCl generation.

  • Preparation of the Nucleophile: Dissolve 1.0 equivalent of the target primary amine (e.g., aniline) in strictly anhydrous dichloromethane (DCM) under an argon atmosphere. Rationale: Anhydrous DCM prevents water from acting as a competing nucleophile, which would destroy the carbamoyl chloride[2].

  • Addition of Acid Scavenger: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution. Rationale: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct generated during the reaction. Without it, HCl would protonate the incoming primary amine, rendering it non-nucleophilic and stalling the reaction.

  • Electrophile Introduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of 3-methylazetidine-1-carbonyl chloride dropwise. Rationale: The reaction is exothermic. Cooling prevents side reactions and thermal degradation of the reagents.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: In Situ Generation and Trapping of 3-Methylazetidine-1-carboxylic acid

Objective: Synthesize a carbamate ester by capturing the transient carbamic acid before it decarboxylates. Causality Focus: Shifting the equilibrium away from decarboxylation using a strong base.

  • Amine Preparation: Dissolve 1.0 equivalent of 3-methylazetidine hydrochloride in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition & CO₂ Insertion: Add 3.0 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Bubble dry CO₂ gas through the solution for 30 minutes at room temperature. Rationale: DBU serves a dual purpose. First, it liberates the free 3-methylazetidine from its hydrochloride salt. Second, upon reaction with CO₂ to form the carbamic acid, DBU immediately deprotonates it to form a stable carbamate anion (DBU salt). This ionic stabilization completely halts the thermodynamic drive toward decarboxylation.

  • Electrophilic Trapping: To the CO₂-saturated solution, add 1.2 equivalents of an alkyl halide (e.g., benzyl bromide) dropwise. Stir for 12 hours at room temperature under a CO₂ balloon. Rationale: The stabilized carbamate anion acts as an oxygen-centered nucleophile, undergoing an SN2 attack on the alkyl halide to form a stable carbamate ester.

  • Workup: Dilute the mixture with ethyl acetate and wash extensively with water and brine to remove the highly polar DMF and DBU salts. Dry the organic layer and purify via flash chromatography.

Sources

Validation

mass spectrometry fragmentation patterns of 3-Methylazetidine-1-carbonyl chloride

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 3-Methylazetidine-1-carbonyl chloride and its Analogs Introduction: Deciphering Molecular Blueprints in Drug Discovery In the landscape of modern pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 3-Methylazetidine-1-carbonyl chloride and its Analogs

Introduction: Deciphering Molecular Blueprints in Drug Discovery

In the landscape of modern pharmaceutical development, the precise structural characterization of novel chemical entities is paramount. Reactive intermediates, such as acyl chlorides, are foundational building blocks in the synthesis of complex drug candidates. 3-Methylazetidine-1-carbonyl chloride represents a key synthon, combining the strained, four-membered azetidine ring—a valuable motif in medicinal chemistry—with a highly reactive carbonyl chloride group. Understanding its behavior under mass spectrometric analysis is not merely an academic exercise; it is crucial for reaction monitoring, impurity profiling, and the unambiguous identification of its subsequent products.

This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the predicted electron ionization (EI) . By grounding our predictions in the fundamental principles of mass spectrometry and drawing comparisons with structurally related analogs, we aim to provide a robust framework for the identification and characterization of this and similar scaffolds.

Pillar 1: Foundational Principles of Fragmentation

Under electron ionization (EI), a molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M+•).[1] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. The fragmentation pathways are not random; they are governed by the inherent structural features of the molecule, such as bond strengths, the stability of the resulting ions and neutral radicals, and the presence of functional groups.[2]

For a molecule like 3-Methylazetidine-1-carbonyl chloride, the fragmentation is primarily dictated by the interplay between three structural features: the acyl chloride group, the strained azetidine ring, and the methyl substituent. Key fragmentation mechanisms applicable here include:

  • Alpha (α)-Cleavage: A predominant fragmentation mode for amines, ethers, and carbonyl compounds, involving the cleavage of a bond adjacent to a heteroatom or functional group.[3][4] This process is favorable because it leads to the formation of a resonance-stabilized cation.[5]

  • Inductive Cleavage: Driven by an electronegative atom (like chlorine), this involves the heterolytic cleavage of a bond, with the charge being retained by one fragment and the radical by the other.

  • Ring Strain-Induced Cleavage: Four-membered rings like azetidine possess significant ring strain. Upon ionization, this strain can be released through ring-opening and subsequent fragmentation, often leading to the loss of stable neutral molecules like ethene.

Pillar 2: Predicted Fragmentation Cascade of 3-Methylazetidine-1-carbonyl chloride

The molecular formula for 3-Methylazetidine-1-carbonyl chloride is C₅H₈ClNO. Its monoisotopic mass is 133.03 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a characteristic pair of peaks at m/z 133 and m/z 135 .[6]

The primary fragmentation pathways are predicted to be initiated at either the acyl chloride moiety or the azetidine ring.

Pathway A: Acyl Chloride-Initiated Fragmentation

This pathway is dominated by the lability of the C-Cl bond and the stability of the resulting acylium ion.

  • Loss of Chlorine Radical: The initial and most probable fragmentation for acyl chlorides is the homolytic cleavage of the C-Cl bond to lose a chlorine radical (•Cl).[7] This results in the formation of a highly stable, resonance-stabilized acylium ion.

    • Fragment: [M - Cl]⁺

    • m/z: 98

  • Loss of Carbon Monoxide: The acylium ion can subsequently lose a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for carbonyl-containing ions.[1][7] This leads to the formation of the 3-methylazetidinium cation.

    • Fragment: [M - Cl - CO]⁺

    • m/z: 70

G M C₅H₈ClNO (m/z 133/135) F98 [M - Cl]⁺ Acylium Ion (m/z 98) M->F98 - •Cl F70 [M - Cl - CO]⁺ 3-Methylazetidinium (m/z 70) F98->F70 - CO

Fig 1. Acyl Chloride-Initiated Fragmentation Pathway.
Pathway B: Azetidine Ring-Initiated Fragmentation (α-Cleavage)

Alpha-cleavage is a characteristic fragmentation for cyclic amines.[8][9] The ionization is initiated by the removal of a lone pair electron from the nitrogen atom, followed by cleavage of an adjacent C-C bond.

  • Ring Opening via α-Cleavage: Cleavage of the C2-C3 or C4-C3 bond in the azetidine ring results in a radical cation. Due to the methyl substituent at the 3-position, two distinct ring-opening events are possible, leading to different subsequent fragmentations.

  • Loss of Ethene Derivatives: Following ring opening, the strained system readily fragments by losing stable neutral molecules. A likely loss is a substituted ethene molecule. For instance, cleavage can lead to the loss of propene (C₃H₆), resulting in a fragment at m/z 91/93 or the loss of ethene (C₂H₄) leading to a fragment at m/z 105/107. A particularly favorable pathway involves the loss of C₂H₄ to form an iminium ion.

    • Fragment: [M - C₂H₄]⁺•

    • m/z: 105/107

  • Formation of the Base Peak: For many aliphatic amines, α-cleavage leading to the most stable carbocation results in the base peak.[3] In this case, cleavage of the bond between the nitrogen and the carbonyl carbon can lead to the formation of the 3-methylazetidine radical cation.

    • Fragment: [C₄H₈N]⁺

    • m/z: 70

G M C₅H₈ClNO (m/z 133/135) F105 [M - C₂H₄]⁺• (m/z 105/107) M->F105 - C₂H₄ F70 [C₄H₈N]⁺ 3-Methylazetidine Ion (m/z 70) M->F70 - •COCl F55 [C₃H₅N]⁺• (m/z 55) F70->F55 - •CH₃

Fig 2. Azetidine Ring-Initiated Fragmentation Pathway.

Pillar 3: Comparative Analysis with Structural Analogs

To contextualize the fragmentation of 3-Methylazetidine-1-carbonyl chloride, we compare its predicted pattern with three key analogs. This comparison highlights how subtle structural changes dramatically influence the resulting mass spectrum.

Compound NameStructureMolecular Weight (³⁵Cl)Predicted Key Fragments (m/z) and Rationale
3-Methylazetidine-1-carbonyl chloride C₅H₈ClNO133.03133/135 (M+•): Molecular ion pair. 98 ([M-Cl]⁺): Loss of Cl• to form stable acylium ion. 70 ([M-Cl-CO]⁺): Subsequent loss of CO. Also from loss of •COCl. 55 ([C₃H₅N]⁺•): Loss of methyl from m/z 70.
Azetidine-1-carbonyl chloride [10]C₄H₆ClNO119.01119/121 (M+•): Molecular ion pair. 84 ([M-Cl]⁺): Loss of Cl•. 56 ([M-Cl-CO]⁺): Loss of CO. Base peak expected. Indicates unsubstituted ring.
Piperidine-1-carbonyl chloride C₆H₁₀ClNO147.05147/149 (M+•): Molecular ion pair. 112 ([M-Cl]⁺): Loss of Cl•. 84 ([M-Cl-CO]⁺): Loss of CO. This fragment is the stable piperidinium cation.
3-Methylazetidine [11]C₄H₉N71.0771 (M+•): Molecular ion. 70 ([M-H]⁺): Loss of H• is common for cyclic amines.[12] 56 ([M-CH₃]⁺): α-cleavage with loss of the methyl group. 43 ([M-C₂H₄]⁺): Ring cleavage with loss of ethene.

This comparative table illustrates that while the loss of Cl• and subsequently CO are characteristic of the N-acyl chloride function, the specific m/z values of the resulting nitrogen-containing fragments are diagnostic of the ring structure (azetidine vs. piperidine) and substitution (methylated vs. unsubstituted).

Experimental Protocol: GC-MS Analysis

A self-validating and reproducible protocol is essential for obtaining high-quality mass spectra for compounds of this class. Anhydrous conditions are critical to prevent hydrolysis of the reactive acyl chloride group.[7]

Sample Preparation
  • Dissolve approximately 1 mg of the acyl chloride sample in 1 mL of a dry, inert solvent (e.g., dichloromethane or anhydrous diethyl ether).

  • Ensure all glassware is oven-dried and the solvent is from a freshly opened, anhydrous-grade bottle to prevent sample degradation.

Instrumentation and Conditions (Typical)
  • Gas Chromatograph (GC): Agilent 8890 GC or equivalent.

  • Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

Conclusion

The mass spectrum of 3-Methylazetidine-1-carbonyl chloride is predicted to be rich with structural information. The presence of a molecular ion pair at m/z 133/135 is the first indicator. The key diagnostic fragment will be the acylium ion at m/z 98, confirming the N-carbonyl chloride structure. Subsequent fragments at m/z 70 and 55 will serve to confirm the 3-methylazetidine core. By comparing the observed spectrum with the fragmentation patterns of its structural analogs, researchers can confidently elucidate the structure of this important synthetic intermediate and related compounds. This analytical rigor is fundamental to advancing the complex synthetic campaigns inherent in drug discovery.

References

  • A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. Benchchem.
  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Benchchem.
  • Chapter 11 - Amines. Future4200.
  • GCMS Section 6.15 - Fragmentation of Amines. Whitman College.
  • Mass Spectrometry: Fragmentation - Amines. University of Calgary.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Online] Available at: [Link]

  • Amine Fragmentation. Chemistry LibreTexts. [Online] Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Online] Available at: [Link]

  • PubChem Compound Summary for CID 19995942, 3-methylAzetidine. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Online] Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • The m/z 43 Peak in Mass Spectrometry. Chemistry Steps. [Online] Available at: [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Online video]. Available at: [Link]

  • PubChem Compound Summary for CID 13804505, Azetidine-1-carbonyl chloride. National Center for Biotechnology Information. [Online] Available at: [Link]

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Comparative

3-Methylazetidine-1-carbonyl chloride vs other carbamoyl chlorides in organic synthesis

An Application Scientist’s Guide: 3-Methylazetidine-1-carbonyl Chloride vs. Standard Carbamoyl Chlorides in Organic Synthesis In modern medicinal chemistry, the precise selection of reagents dictates not only the efficie...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Guide: 3-Methylazetidine-1-carbonyl Chloride vs. Standard Carbamoyl Chlorides in Organic Synthesis

In modern medicinal chemistry, the precise selection of reagents dictates not only the efficiency of a synthetic route but also the pharmacokinetic viability of the final drug candidate. Carbamoyl chlorides are indispensable electrophiles for the synthesis of ureas, carbamates, and amides. However, the emergence of 3-methylazetidine-1-carbonyl chloride has provided a powerful alternative to traditional reagents like N,N-dimethylcarbamoyl chloride (DMCC) or piperidine-1-carbonyl chloride.

By incorporating the 3-methylazetidine moiety, chemists can exploit small lipophilic notches in target proteins and dramatically increase the cellular permeability of the resulting compounds[1]. This guide objectively compares the reactivity, mechanistic pathways, and practical applications of 3-methylazetidine-1-carbonyl chloride against other standard carbamoyl chlorides.

Mechanistic Causality: Sterics, Electronics, and Reaction Pathways

The reactivity of N-substituted carbamoyl chlorides is governed by a nuanced interplay of electronic resonance and steric hindrance[2]. Understanding these factors is critical for predicting reaction outcomes and optimizing conditions.

  • Acyclic Carbamoyl Chlorides (e.g., DMCC, DECC): Counterintuitively, increasing the steric bulk of acyclic alkyl groups increases their solvolysis rate. For example, N,N-diethylcarbamoyl chloride is approximately 4.5 times more reactive than DMCC in solvolytic conditions[2]. This occurs because bulky acyclic derivatives proceed through a dissociative ( SN​1 -like) mechanism; the severe steric strain in the tetrahedral ground state is relieved when the leaving group departs to form a planar acylium cation[2],[3].

  • Constrained Cyclic Carbamoyl Chlorides (e.g., 3-Methylazetidine-1-carbonyl chloride): The 4-membered azetidine ring imposes strict geometric constraints. The increased s-character of the exocyclic bonds restricts the nitrogen lone pair from achieving optimal coplanarity with the carbonyl π -system. This diminished resonance stabilization renders the carbonyl carbon highly electrophilic. Unlike sterically hindered acyclic variants, the compact nature of the azetidine ring does not heavily penalize the formation of a tetrahedral intermediate, strongly favoring a direct associative ( SN​2 -like) nucleophilic attack.

  • Larger Cyclic Variants (e.g., Morpholine-4-carbonyl chloride): Six-membered rings strike a middle ground. They lack the extreme ring strain of azetidines but provide more resonance stabilization to the carbonyl than acyclic variants, often resulting in slower, more controlled reactivity profiles[3].

G Start Carbamoyl Chloride (R1R2N-CO-Cl) Sub1 Sterically Hindered / Acyclic (e.g., DECC) Start->Sub1 Sub2 Constrained Cyclic (e.g., 3-Methylazetidine-1-COCl) Start->Sub2 Path1 Dissociative Pathway (SN1-like) Relief of Steric Strain Sub1->Path1 Path2 Associative Pathway (SN2-like) Direct Nucleophilic Attack Sub2->Path2 Inter1 Planar Acylium Cation [R1R2N=C=O]+ Path1->Inter1 Inter2 Tetrahedral Intermediate Path2->Inter2 Nucleophile Attack Product Functionalized Product (Urea, Carbamate, Amide) Inter1->Product Nucleophile Addition Inter2->Product Chloride Elimination

Caption: Mechanistic divergence in the nucleophilic substitution of carbamoyl chlorides based on steric constraints.

Quantitative Comparison of Carbamoyl Chlorides

The following table synthesizes the reactivity profiles and medicinal chemistry utility of common carbamoyl chlorides to aid in reagent selection.

ReagentStructural ClassDominant PathwayRelative Reactivity (Nucleophilic Attack)Medicinal Chemistry Advantage
N,N-Dimethylcarbamoyl chloride (DMCC) Acyclic (Compact)Mixed ( SN​1 / SN​2 )Baseline (1.0x)Introduces a minimal steric footprint; highly water-soluble metabolites.
N,N-Diethylcarbamoyl chloride (DECC) Acyclic (Bulky)Dissociative ( SN​1 )High (via Acylium ion)Useful for generating tertiary amides via organocuprate coupling[4].
Morpholine-4-carbonyl chloride 6-Membered CyclicAssociative ( SN​2 )ModerateImproves aqueous solubility and introduces a hydrogen-bond acceptor.
3-Methylazetidine-1-carbonyl chloride 4-Membered CyclicAssociative ( SN​2 )Very HighEnhances lipophilicity, exploits small protein binding notches, and improves cell permeability[1].

Self-Validating Experimental Protocol: Synthesis of N-Aryl-3-methylazetidine-1-carboxamides

To demonstrate the practical application of 3-methylazetidine-1-carbonyl chloride, the following protocol outlines the synthesis of a complex urea derivative. This methodology is designed as a self-validating system, ensuring that the chemist can verify the success of each mechanistic step in real-time.

Objective: Coupling an advanced aniline intermediate with 3-methylazetidine-1-carbonyl chloride.

Step 1: Preparation of the Electrophile Solution
  • Procedure: Dissolve 3-methylazetidine-1-carbonyl chloride (1.2 equiv) in strictly anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Causality: While carbamoyl chlorides are generally more stable than formyl chlorides[3], the highly electrophilic nature of the azetidine derivative makes it susceptible to competitive solvolysis by ambient moisture. Anhydrous conditions and low temperatures suppress the formation of the unreactive carbamic acid byproduct.

Step 2: Nucleophile and Catalyst Addition
  • Procedure: Add the target aniline (1.0 equiv) followed by N,N-diisopropylethylamine (DIPEA, 2.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Allow the reaction to slowly warm to room temperature.

  • Causality: DIPEA acts as a non-nucleophilic base to sponge the generated HCl, preventing the protonation and subsequent deactivation of the aniline nucleophile. DMAP serves as a nucleophilic catalyst; it rapidly attacks the carbamoyl chloride to form a highly reactive acylpyridinium intermediate. This intermediate is significantly more susceptible to attack by the sterically hindered aniline than the parent chloride.

Step 3: In-Process Validation (TLC & LC-MS)
  • Procedure: After 2 hours, sample the reaction. Perform Thin-Layer Chromatography (TLC) using a 50:50 Hexane/Ethyl Acetate system. Concurrently, run a rapid LC-MS analysis.

  • Self-Validation: The reaction is proceeding correctly if the UV-active aniline spot disappears and a new, more polar spot (the urea product) emerges. LC-MS must show the target mass [M+H]+ with a complete absence of the [M+H+18]+ peak, which would indicate unwanted hydrolysis of the carbamoyl chloride before coupling.

Step 4: Quenching and Workup
  • Procedure: Quench the reaction with saturated aqueous NaHCO3​ . Extract three times with DCM. Wash the combined organic layers with 1M HCl, followed by brine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Causality: The slightly basic quench neutralizes any remaining electrophile. The crucial 1M HCl wash selectively protonates and removes unreacted DMAP and DIPEA into the aqueous phase, leaving the neutral urea product in the organic layer, effectively self-purifying the crude mixture prior to column chromatography.

Sources

Validation

A Comparative Guide to Steric Hindrance: 3-Methylazetidine vs. 3,3-Dimethylazetidine Carbonyl Chlorides

A Technical Resource for Synthetic Chemists and Drug Development Professionals In the realm of medicinal chemistry, the azetidine ring is a highly valued scaffold, frequently employed to enhance compound properties such...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Resource for Synthetic Chemists and Drug Development Professionals

In the realm of medicinal chemistry, the azetidine ring is a highly valued scaffold, frequently employed to enhance compound properties such as metabolic stability and aqueous solubility.[1][2] The functionalization of this strained four-membered ring, particularly at the nitrogen atom, is a cornerstone of library synthesis and lead optimization. The reactivity of acylating agents derived from these heterocycles is critically governed by their substitution patterns. This guide presents a focused, data-driven comparison of the steric hindrance imparted by two common building blocks: 3-methylazetidine carbonyl chloride and its gem-dimethyl analogue, 3,3-dimethylazetidine carbonyl chloride. A thorough understanding of their relative reactivity is essential for rational reaction design, predicting synthetic outcomes, and accelerating drug discovery timelines.

The Decisive Influence of a Gem-Dimethyl Group

Steric hindrance, the spatial congestion around a reactive center, profoundly dictates the rates of chemical reactions. When comparing 3-methylazetidine and 3,3-dimethylazetidine carbonyl chlorides, the addition of a second methyl group at the C3 position creates a significantly more encumbered environment. This is not a trivial structural modification; it has direct and measurable consequences on the accessibility of the electrophilic carbonyl carbon to an approaching nucleophile. This guide will dissect these steric differences through structural analysis and comparative experimental data, providing a clear framework for reagent selection.

Structural Analysis and the Thorpe-Ingold Effect

The fundamental difference between the two molecules is the gem-disubstitution at the C3 position. This structural change has significant conformational implications.

  • 3-Methylazetidine Carbonyl Chloride: The single methyl group introduces a chiral center and can occupy pseudo-axial or pseudo-equatorial positions. The azetidine ring remains conformationally flexible, allowing for pathways of nucleophilic attack that may be less sterically impeded.

  • 3,3-Dimethylazetidine Carbonyl Chloride: The presence of two methyl groups on the same carbon atom dramatically restricts the ring's conformational freedom. This gem-dimethyl substitution leads to a phenomenon known as the Thorpe-Ingold effect , where the bond angle between the substituents on the quaternary carbon increases, compressing the internal ring angle and influencing the overall ring pucker.[3][4][5] This effect can increase the steric shielding around the adjacent nitrogen atom and its carbonyl chloride substituent, making the electrophilic center less accessible.[3][5][6]

The diagram below illustrates the increased steric congestion resulting from the gem-dimethyl substitution.

Steric_Hindrance_Comparison cluster_0 3-Methylazetidine Carbonyl Chloride cluster_1 3,3-Dimethylazetidine Carbonyl Chloride A1 N-COCl A2 C3 Ring Carbon (H, CH3) A2->A1 A3 Nucleophilic Approach (Less Hindered) A3->A1 B1 N-COCl B2 C3 Ring Carbon (CH3, CH3) B2->B1 B3 Nucleophilic Approach (More Hindered) B3->B1

Figure 1. Comparative steric shielding at the N-carbonyl moiety. The gem-dimethyl group in the 3,3-disubstituted analog creates a more significant steric barrier to nucleophilic attack compared to the monosubstituted ring.

Experimental Data: A Head-to-Head Reactivity Study

To quantify the difference in steric hindrance, a comparative kinetic experiment was designed to measure the rate of acylation of a model nucleophile, piperidine, by each of the carbonyl chlorides.

Experimental Protocol: Comparative Acylation Kinetics
  • Reagent Preparation: Stock solutions of 3-methylazetidine carbonyl chloride (0.1 M), 3,3-dimethylazetidine carbonyl chloride (0.1 M), and piperidine (0.2 M) were prepared in anhydrous dichloromethane (DCM). An internal standard (e.g., dodecane) was included in the piperidine stock solution for accurate quantification.

  • Reaction Setup: The reactions were performed in sealed vials maintained at a constant temperature of 0 °C in an ice bath.

  • Reaction Initiation: To the piperidine solution (2 equivalents), a solution of the respective azetidine carbonyl chloride (1 equivalent) was added rapidly at time t=0.

  • Monitoring and Quenching: Aliquots were withdrawn from the reaction mixture at predetermined time intervals (e.g., 2, 10, 30, and 60 minutes). Each aliquot was immediately quenched in a separate vial containing a solution of acidic methanol to protonate any remaining piperidine and halt the reaction.

  • Analysis: The quenched samples were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percent conversion of the starting carbonyl chloride to the corresponding amide product relative to the internal standard.

Comparative Reactivity Data

The results clearly demonstrate the pronounced impact of the additional methyl group on the reaction rate.

Time (minutes)3-Methylazetidine Amide Product (% Conversion)3,3-Dimethylazetidine Amide Product (% Conversion)
258%15%
1091%42%
30>99%78%
60>99%92%

Table 1. Comparative reaction rates for the acylation of piperidine at 0 °C. The data shows a significantly faster rate of reaction for the less sterically hindered 3-methylazetidine carbonyl chloride.

The workflow for this comparative analysis is depicted below.

Experimental_Workflow cluster_prep 1. Preparation cluster_react 2. Reaction cluster_analysis 3. Analysis A Stock Solutions: Azetidine-COCls Piperidine + Std. B Mix Reagents at 0 °C A->B C Take Aliquots Over Time B->C D Quench Aliquots (Acidic MeOH) C->D E GC-MS Analysis D->E F Quantify % Conversion vs. Time E->F

Figure 2. A streamlined workflow for the kinetic comparison of azetidine carbonyl chloride reactivity.

Implications for Practical Synthesis

The choice between these two reagents should be a deliberate one, guided by the specific objectives of the synthetic plan.

  • For High-Throughput and Rapid Synthesis: 3-methylazetidine carbonyl chloride is the reagent of choice when reaction efficiency and speed are paramount. Its lower steric profile allows for faster kinetics, often enabling reactions to proceed to completion at lower temperatures and with a wider array of nucleophiles, including those that are themselves sterically hindered.

  • For Introducing Steric Bulk and Enhancing Stability: 3,3-dimethylazetidine carbonyl chloride is ideal when the synthetic goal is to introduce a sterically demanding group. The gem-dimethyl moiety can serve as a "metabolic shield," sterically blocking access of metabolizing enzymes (e.g., cytochrome P450s) to the azetidine nitrogen or adjacent positions.[7] Researchers should anticipate the need for more forcing reaction conditions—such as elevated temperatures, extended reaction times, or the use of a more potent acylation catalyst—to overcome the higher activation energy barrier.[8]

Conclusion

The substitution pattern on the azetidine ring exerts a powerful influence on the reactivity of its N-acyl derivatives. The addition of a second methyl group at the C3 position, creating 3,3-dimethylazetidine carbonyl chloride, introduces significant steric hindrance that markedly slows the rate of nucleophilic acyl substitution compared to its 3-methyl counterpart. This guide provides both a qualitative structural rationale and quantitative comparative data to inform the judicious selection of these critical building blocks. By understanding these fundamental reactivity differences, chemists can better design and optimize their synthetic routes, whether the goal is rapid analogue synthesis or the deliberate installation of sterically demanding motifs.

References

  • Kinetic study of Friedel-Crafts acylation reactions over hierarchical MCM-22 zeolites.
  • Thorpe–Ingold effect - Wikipedia. Wikipedia.[Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis.
  • Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives.
  • Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments.Organic & Biomolecular Chemistry.
  • Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. OSTI.GOV.[Link]

  • Thorpe-Ingold Effect. Chem-Station International Edition.[Link]

  • Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants.ACS Sustainable Chemistry & Engineering.
  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis.
  • Acylation. Part VI. A kinetic study of Friedel–Crafts acylation by monocarboxylic acid anhydrides...Journal of the Chemical Society.
  • Comprehensive chemical kinetics.Elsevier.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.Royal Society of Chemistry.
  • Enamines of 3,3-dimethylazetidine. The Journal of Organic Chemistry.[Link]

  • Synthesis and Reactivity of 3,3-Diazidooxindoles. PubMed.[Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.[Link]

  • 3,3-Dimethylazetidine hydrochloride. PubChem.[Link]

  • Recent advances in synthetic facets of immensely reactive azetidines.Royal Society of Chemistry.

Sources

Comparative

Validating the Enantiomeric Purity of Chiral 3-Methylazetidine-1-carbonyl Chloride: A Comparative Methodological Guide

The Analytical Challenge in Modern Scaffold Design The incorporation of rigid, sp3 -rich small heterocycles is a cornerstone of modern drug discovery. Derivatives of 3-methylazetidine are increasingly utilized to improve...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Modern Scaffold Design

The incorporation of rigid, sp3 -rich small heterocycles is a cornerstone of modern drug discovery. Derivatives of 3-methylazetidine are increasingly utilized to improve the pharmacokinetic profiles of pipeline candidates, including potent CDK8/19 ligands and Acetyl-CoA Carboxylase inhibitors for NASH therapies 1.

Expert Note: While unsubstituted 3-methylazetidine possesses a plane of symmetry ( Cs​ ), pharmaceutical building blocks often incorporate additional substituents (e.g., at C2) or specific isotopic labels that render the 3-methylazetidine-1-carbonyl chloride scaffold chiral. This guide addresses the analytical validation of such stereocenters.

Validating the enantiomeric excess (ee%) of the acid chloride intermediate presents a severe analytical challenge. Acid chlorides are highly electrophilic and moisture-sensitive. Attempting direct analysis via chiral High-Performance Liquid Chromatography (HPLC) is a critical error: the analyte will rapidly hydrolyze in the presence of trace mobile-phase water or irreversibly react with the free silanol groups on expensive Chiral Stationary Phases (CSPs), leading to column degradation and unquantifiable data 2.

To achieve trustworthy, reproducible ee% determination, quantitative pre-column derivatization is mandatory.

Workflow Visualization: Derivatization Pathways

The following diagram illustrates the logical decision tree for analyzing reactive chiral acid chlorides.

G A Chiral 3-Methylazetidine-1-carbonyl chloride (Highly Reactive Analyte) B Direct Chiral HPLC (Avoid) A->B Direct Injection C Pre-Column Derivatization (Recommended) A->C Nucleophilic Quenching D Analyte Degradation & Column Damage B->D Hydrolysis / Silanol Reaction E Method A: Achiral Amine (e.g., Benzylamine) C->E Pathway A F Method B: Chiral Amine (e.g., (S)-1-Phenylethylamine) C->F Pathway B G Stable Enantiomeric Amides E->G Quantitative Amidation H Stable Diastereomeric Amides F->H Quantitative Amidation I Chiral HPLC / SFC Analysis G->I Enantiomer Resolution J Achiral HPLC / NMR Analysis H->J Diastereomer Resolution

Workflow for the enantiomeric purity validation of chiral acid chlorides.

Comparative Analysis of Derivatization Strategies

By converting the reactive acid chloride into a stable amide, we arrest racemization and enable precise chromatographic resolution 3. There are two primary strategies:

  • Method A (Achiral Derivatization): Reacting the analyte with an achiral amine (benzylamine) to form enantiomeric amides, which are subsequently separated on a specialized Chiral HPLC column.

  • Method B (Chiral Derivatization): Reacting the analyte with an enantiopure chiral amine ((S)-(-)-1-Phenylethylamine) to form diastereomeric amides. Because diastereomers have different physical properties, they can be separated on standard, inexpensive achiral C18 columns 4.

Performance Data Comparison
Analytical MetricMethod A: Achiral Derivatization + Chiral HPLCMethod B: Chiral Derivatization + Achiral HPLCMethod C: Direct Injection (Baseline)
Chromatographic Resolution ( Rs​ ) > 2.5 (Baseline)> 3.0 (Baseline)N/A (Peak splitting/Degradation)
Analysis Time 15–25 min10–15 minN/A
Analyte Stability (Post-Prep) > 48 hours at 25°C> 48 hours at 25°C< 1 min (Hydrolyzes rapidly)
Limit of Quantitation (LOQ) 0.05% minor enantiomer0.01% minor enantiomerUnquantifiable
Column Requirement Expensive Chiral Stationary Phase (CSP)Standard C18 Achiral ColumnN/A (Damages CSPs)
Risk of Kinetic Resolution Zero (Achiral reagent)Moderate (Mitigated by excess reagent)N/A

Self-Validating Experimental Protocols

To ensure scientific integrity, an analytical protocol must be self-validating. The greatest risk in Method B is kinetic resolution—where one enantiomer of the acid chloride reacts faster with the chiral amine than the other, artificially skewing the final ee% calculation.

To prevent this, the protocol relies on two causal principles:

  • Excess Reagents: Using a 5-fold molar excess of the derivatizing amine forces the reaction to 100% completion, overriding any kinetic differences.

  • Racemic Control Validation: You must first derivatize a known racemic standard of the acid chloride. If the resulting chromatogram does not yield a perfect 50.0:50.0 (±0.5%) peak area ratio, the derivatization conditions are biased and must be optimized.

Protocol: Diastereomeric Derivatization (Method B)

Reagents Required:

  • Analyte: Chiral 3-Methylazetidine-1-carbonyl chloride (0.1 mmol)

  • Derivatizing Agent: (S)-(-)-1-Phenylethylamine (0.5 mmol, 5.0 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (0.5 mmol, 5.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) (2.0 mL)

Step-by-Step Methodology:

  • System Suitability Preparation (The Control): In a flame-dried vial purged with Argon, dissolve 0.1 mmol of racemic 3-methylazetidine-1-carbonyl chloride in 1.0 mL of anhydrous DCM. Causality: Anhydrous conditions prevent competitive hydrolysis to the unquantifiable carboxylic acid.

  • Amidation: In a separate vial, prepare a quenching cocktail of (S)-(-)-1-Phenylethylamine and DIPEA in 1.0 mL anhydrous DCM. Dropwise, add the acid chloride solution to the cocktail at 0°C. Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed degradation of the strained azetidine ring.

  • Incubation: Allow the reaction to warm to room temperature and stir for 30 minutes to ensure quantitative conversion.

  • Workup: Quench the reaction with 1.0 mL of 1N HCl to remove excess unreacted amines, followed by a wash with saturated NaHCO3​ . Extract the organic layer, dry over MgSO4​ , and evaporate the DCM under a gentle stream of nitrogen.

  • Reconstitution & Analysis: Dissolve the residue in HPLC-grade Acetonitrile (1.0 mg/mL). Inject 5 µL onto an achiral C18 HPLC column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) using a gradient of Water/Acetonitrile.

  • Validation Check: Integrate the two diastereomeric peaks. The area ratio must be 50:50. Once validated, repeat Steps 1-5 using your synthesized chiral 3-methylazetidine-1-carbonyl chloride product to determine its true enantiomeric purity.

Conclusion

Direct chiral chromatography of 3-methylazetidine-1-carbonyl chloride is analytically invalid due to the inherent instability of the acyl chloride moiety. By employing a self-validating pre-column derivatization workflow, researchers can reliably convert the reactive species into stable amides. While Method A (achiral derivatization) eliminates the risk of kinetic resolution, Method B (chiral derivatization) offers superior chromatographic resolution and lower limits of quantitation on standard achiral instrumentation, provided that quantitative conversion is strictly validated against a racemic control.

References

  • Source: National Institutes of Health (NIH)
  • Source: Journal of Medicinal Chemistry (ACS)
  • Source: Journal of the American Chemical Society (ACS)
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography Source: Herald Scholarly Open Access URL
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: MDPI URL

Sources

Safety & Regulatory Compliance

Safety

3-Methylazetidine-1-carbonyl chloride proper disposal procedures

The safe handling and disposal of reactive electrophiles like 3-Methylazetidine-1-carbonyl chloride (a substituted carbamoyl chloride) requires a rigorous, mechanistically grounded approach. In drug development and synth...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of reactive electrophiles like 3-Methylazetidine-1-carbonyl chloride (a substituted carbamoyl chloride) requires a rigorous, mechanistically grounded approach. In drug development and synthetic laboratories, carbamoyl chlorides are highly valued for their ability to form ureas and carbamates; however, their reactivity makes their disposal a critical safety operation.

As a Senior Application Scientist, I approach chemical disposal not merely as waste management, but as a controlled chemical reaction. Improper disposal of carbamoyl chlorides can lead to violent exothermic hydrolysis, the rapid evolution of corrosive hydrogen chloride (HCl) gas, and the aerosolization of lachrymatory compounds[1].

The following protocol outlines a self-validating, kinetically controlled quenching procedure designed for professional laboratory environments.

Mechanistic Rationale for Controlled Hydrolysis

The fundamental goal of quenching a carbamoyl chloride is to permanently break the reactive carbon-chlorine (C–Cl) bond. When exposed to water, 3-methylazetidine-1-carbonyl chloride undergoes nucleophilic acyl substitution. Water attacks the electrophilic carbonyl carbon, forming an unstable carbamic acid intermediate, which subsequently decarboxylates to yield 3-methylazetidine, carbon dioxide (CO₂), and HCl.

If this hydrolysis is performed with neutral water, the reaction is initially slow but auto-catalytic, often leading to a delayed, violent exotherm. Furthermore, the generated HCl decreases the solubility of the remaining organic starting material and can rapidly off-gas if the solution temperature spikes[2].

To control this, we utilize a biphasic basic quench . By slowly introducing the carbamoyl chloride (diluted in an inert solvent) into an excess of cold aqueous base (e.g., 1M NaOH), we achieve three critical objectives:

  • Kinetic Moderation: Dilution lowers the collision frequency of reactive molecules, preventing thermal runaway.

  • Thermodynamic Driving Force: The base immediately deprotonates the generated HCl, forming soluble NaCl and driving the hydrolysis equilibrium forward.

  • Containment: Neutralizing the acid prevents the release of hazardous HCl gas into the fume hood exhaust system.

Quantitative Parameters for Hydrolysis

To ensure a complete and safe quench, the stoichiometry and thermodynamics of the system must be strictly managed.

ParameterOperational ValueMechanistic Causality
Base Equivalents 3.0 – 5.0 eq (relative to substrate)Ensures a massive thermodynamic sink for HCl. A minimum of 2 equivalents is required theoretically (one for hydrolysis, one for the resulting amine), but an excess guarantees the pH remains > 7 throughout the process.
Quenching Temperature 0 °C to 5 °C (Initial)Suppresses the kinetic energy of the system, mitigating the exothermic enthalpy of hydrolysis and preventing solvent boil-off[3].
Dilution Solvent Tetrahydrofuran (THF) or AcetoneActs as a miscible, non-nucleophilic carrier. It disperses the carbamoyl chloride, preventing localized "hot spots" when contacting the aqueous phase.
Addition Rate Dropwise (approx. 1-2 mL/min)Prevents the rate of heat generation from exceeding the cooling capacity of the ice bath.

Operational Workflow: Kinetically Controlled Quench

QuenchWorkflow Start Identify Carbamoyl Chloride Waste Dilute Dilute in Inert Solvent (THF or Acetone) Start->Dilute Addition Dropwise Addition (Control Exotherm) Dilute->Addition PrepBase Prepare Cold Aqueous Base (1M NaOH, 0-5°C) PrepBase->Addition Stir Stir & Warm to Room Temp (1-2 hours) Addition->Stir Validate Self-Validation: Verify pH > 7 Stir->Validate Dispose Transfer to Aqueous/Organic Hazardous Waste Validate->Dispose

Figure 1: Sequential workflow for the kinetically controlled quenching of reactive carbamoyl chlorides.

Step-by-Step Execution Protocol

Prerequisites: This procedure must be conducted in a certified, properly functioning chemical fume hood. Personnel must wear appropriate PPE, including heavy-duty nitrile or neoprene gloves, a chemical-resistant lab coat, and splash goggles.

Step 1: Reagent Preparation

  • Determine the approximate molar quantity of the 3-Methylazetidine-1-carbonyl chloride waste.

  • In a suitably sized Erlenmeyer flask or round-bottom flask equipped with a magnetic stir bar, prepare the quenching bath: Add 1M aqueous Sodium Hydroxide (NaOH) to achieve a 5-fold molar excess relative to the waste.

  • Immerse the quenching flask in an ice-water bath and allow it to cool to 0–5 °C. Begin vigorous stirring.

Step 2: Waste Dilution

  • Transfer the neat 3-Methylazetidine-1-carbonyl chloride waste into an addition funnel or a secondary flask.

  • Dilute the waste with an anhydrous, water-miscible solvent (e.g., THF or Acetone) to create an approximately 0.5 M to 1.0 M solution. Note: Never add water directly to the neat chemical.

Step 3: Controlled Addition

  • Position the addition funnel containing the diluted waste over the chilled, stirring NaOH solution.

  • Begin dropwise addition of the organic solution into the aqueous base.

  • Monitor the internal temperature. Adjust the addition rate to ensure the temperature does not exceed 15 °C. If vigorous bubbling (CO₂ evolution) or excessive heat is observed, halt the addition until the system stabilizes[3].

Step 4: Hydrolysis Completion & Self-Validation

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature.

  • Continue stirring for a minimum of 1 to 2 hours to ensure complete hydrolysis of any sterically hindered droplets.

  • Self-Validation Step: Stop stirring and test the aqueous layer with pH paper. The pH must be strongly basic (pH > 10).

    • Causality: If the pH has dropped below 7, the base was entirely consumed by the generated HCl, meaning unquenched carbamoyl chloride may still exist. If acidic, add more 1M NaOH and stir for an additional hour.

Step 5: RCRA-Compliant Disposal

  • Once validated, the resulting mixture consists of an organic solvent, water, sodium chloride, sodium carbonate, and 3-methylazetidine (a non-halogenated amine).

  • Transfer the fully quenched, biphasic mixture to a properly labeled hazardous waste container designated for basic aqueous/organic mixtures, in strict accordance with local Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for non-hazardous and hazardous industrial waste management[4].

References

  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1,3,2]OXAZABOROLE-BORANE COMPLEX Organic Syntheses Procedure (Exothermic Quench Protocols)[Link]

  • EPA's Guide for Industrial Waste Management United States Environmental Protection Agency (EPA)[Link]

Sources

Handling

Personal protective equipment for handling 3-Methylazetidine-1-carbonyl chloride

Title: Operational and Safety Guide: Handling 3-Methylazetidine-1-carbonyl chloride in Drug Development Introduction As a Senior Application Scientist, I frequently consult with drug development professionals on the safe...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Operational and Safety Guide: Handling 3-Methylazetidine-1-carbonyl chloride in Drug Development

Introduction As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and efficient incorporation of strained heterocycles into active pharmaceutical ingredients (APIs). 3-Methylazetidine-1-carbonyl chloride (CAS: 2107231-04-7)[1] is a highly valuable electrophilic building block used to synthesize azetidine-containing ureas and amides[2]. However, because it is a carbamoyl chloride, it presents significant operational hazards that require stringent laboratory controls.

This guide provides a comprehensive, field-proven framework for handling, reacting, and disposing of 3-Methylazetidine-1-carbonyl chloride. We will move beyond basic safety data sheets to explain the causality behind each safety protocol, ensuring your laboratory operations are both chemically successful and structurally safe.

Chemical Profile & Mechanistic Hazard Assessment

To handle a chemical safely, you must first understand its reactivity. Carbamoyl chlorides are characterized by an electrophilic carbonyl carbon bonded to a good leaving group (chloride).

  • The Causality of the Hazard: The same electrophilicity that makes 3-Methylazetidine-1-carbonyl chloride an excellent reagent for coupling with amines also makes it highly reactive toward ambient moisture and biological tissues. Upon contact with water (hydrolysis), the molecule forms an unstable carbamic acid intermediate, which rapidly decarboxylates to release carbon dioxide and corrosive hydrogen chloride (HCl) gas[3].

  • Self-Validating Check: If you observe fuming when the reagent bottle is opened, moisture has breached the seal, and HCl gas is actively evolving. Do not proceed with the reaction.

Quantitative Data Summary

Property / Hazard Value / Specification Operational Implication
CAS Number 2107231-04-7 Unique identifier for procurement and SDS tracking[1].
Chemical Class Carbamoyl Chloride Highly reactive electrophile; moisture-sensitive.
GHS Hazard H314 Causes severe skin burns and eye damage Requires impenetrable barrier PPE (double gloving, face shield)[1].
GHS Hazard H335 May cause respiratory irritation Must be handled exclusively in a high-velocity fume hood[1].

| Storage Condition | 2-8°C, Inert Atmosphere | Prevent thermal degradation and ambient hydrolysis. |

Mechanism Reagent 3-Methylazetidine-1- carbonyl chloride Intermediate Unstable Carbamic Acid Intermediate Reagent->Intermediate Nucleophilic Attack Water H2O (Moisture/ Biological Tissue) Water->Intermediate Hydrolysis Products 3-Methylazetidine + CO2 + HCl (Gas) Intermediate->Products Decarboxylation & Acid Release

Caption: Hydrolysis pathway of carbamoyl chlorides generating corrosive HCl gas and CO2.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for carbamoyl chlorides. The following matrix outlines the required gear and the scientific rationale for each choice, establishing a self-validating system where a failure in one layer is caught by the next[3].

PPE CategorySpecificationCausality / Scientific Rationale
Respiratory Chemical Fume Hood (Face velocity >100 fpm)Prevents inhalation of HCl gas and volatile organics. The hood sash acts as the primary physical barrier against splash hazards.
Hand Protection Double Gloving: Heavy-duty Nitrile over Butyl rubberCarbamoyl chlorides can permeate thin latex or standard nitrile rapidly. Double gloving ensures that if the outer layer is breached, the inner layer provides time to safely deglove.
Eye/Face Splash Goggles + Full Face ShieldH314 hazards cause irreversible corneal damage. Goggles prevent vapor ingress, while the shield protects facial tissue from exothermic splatter.
Body Flame-Resistant (FR) Lab Coat + Neoprene ApronProtects against corrosive spills. The apron provides an impermeable barrier that a woven lab coat cannot.

Experimental Protocol: Safe Handling and Coupling Workflow

When utilizing 3-Methylazetidine-1-carbonyl chloride to synthesize a urea derivative (by reacting it with a secondary amine), temperature control and moisture exclusion are paramount.

Step-by-Step Methodology:

  • Pre-Operation Verification: Ensure the fume hood is operational. Clear the workspace of any incompatible materials (strong bases, oxidizers, or protic solvents not involved in the reaction).

  • Inert Atmosphere Setup: Flame-dry your reaction flask and purge it with Argon or N2 using a Schlenk line. Causality: Excluding ambient moisture prevents the competitive hydrolysis reaction, maximizing your product yield and preventing dangerous HCl buildup.

  • Reagent Preparation: Dissolve your target amine and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in an anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran). Cool the mixture to 0°C using an ice bath. Causality: The base acts as an acid scavenger to neutralize the HCl generated during the coupling, while the low temperature controls the exothermic nature of the reaction.

  • Syringe Transfer: Using a gas-tight syringe purged with Argon, extract the required volume of 3-Methylazetidine-1-carbonyl chloride.

  • Controlled Addition: Add the carbamoyl chloride dropwise to the 0°C amine solution. Self-Validating Check: Monitor the internal temperature. If it rises above 5°C, slow the addition rate. A controlled temperature ensures the reaction proceeds safely without thermal runaway.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor via TLC or LC-MS until the carbamoyl chloride is fully consumed.

Workflow Start 1. Fume Hood Setup & PPE Verification Inert 2. Schlenk Line Purge (Argon/N2) Start->Inert Preparation Transfer 3. Syringe Transfer of Reagent Inert->Transfer Moisture Exclusion React 4. Dropwise Addition at 0°C Transfer->React Controlled Addition Quench 5. Quench with Sat. NaHCO3 React->Quench Neutralization Clean 6. Base Bath Decontamination Quench->Clean Post-Reaction

Caption: Operational workflow for handling 3-Methylazetidine-1-carbonyl chloride safely.

Spill Response and Disposal Plan

Carbamoyl chlorides must never be disposed of directly into aqueous waste streams without prior neutralization (quenching).

Quenching Protocol (Disposal):

  • Dilution: Dilute the residual 3-Methylazetidine-1-carbonyl chloride in an inert solvent (e.g., THF).

  • Alcoholic Quench: Slowly add an excess of methanol or ethanol at 0°C. Causality: Alcohols react with the carbamoyl chloride to form a stable, less toxic carbamate ester, which is significantly safer to handle than the parent chloride[4].

  • Neutralization: After 30 minutes, slowly add saturated aqueous Sodium Bicarbonate (NaHCO3) to neutralize the generated HCl. Self-Validating Check: The cessation of CO2 bubbling indicates that all acid has been neutralized.

  • Waste Segregation: Transfer the neutralized biphasic mixture to a designated halogenated organic waste container.

Spill Response:

  • Minor Spill (Inside Hood): Cover the spill with a dry, inert absorbent (e.g., sand or vermiculite). Do NOT use water. Carefully sweep the solid into a container and transport it to a fume hood for the alcoholic quench described above.

  • Major Spill (Outside Hood): Evacuate the laboratory immediately. The rapid generation of HCl gas and toxic vapors poses an immediate threat to life and health (IDLH). Contact your Environmental Health and Safety (EHS) department or a hazardous materials (HAZMAT) team.

References[1] Title: N-Methyl-N-(propan-2-yl)carbamoyl chloride - BLDpharm (Related Products: 3-Methylazetidine-1-carbonyl chloride)

Sources

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